molecular formula C15H16N2O3 B1607553 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid CAS No. 690632-76-9

2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Cat. No.: B1607553
CAS No.: 690632-76-9
M. Wt: 272.3 g/mol
InChI Key: ANQJKFVOUAXTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-morpholin-4-yl-5-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(19)13-11-12(16-5-1-2-6-16)3-4-14(13)17-7-9-20-10-8-17/h1-6,11H,7-10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQJKFVOUAXTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N3C=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384638
Record name 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731334
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690632-76-9
Record name 2-(4-Morpholinyl)-5-(1H-pyrrol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid: Core Properties and Research Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical and structural properties of the heterocyclic compound 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. While this molecule is commercially available, it remains a largely uncharacterized agent in the public scientific literature. This document consolidates available data and provides expert insights into its potential for further investigation. Drawing parallels from structurally related compounds, we will explore plausible synthetic routes, predict its fundamental chemical behavior, and propose avenues for future research into its biological activity. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar scaffolds in medicinal chemistry and drug discovery.

Introduction and Molecular Overview

This compound is a unique small molecule that incorporates three key pharmacophores: a benzoic acid moiety, a morpholine ring, and a pyrrole ring. This combination of functional groups suggests a potential for diverse biological activities. The benzoic acid group provides a handle for salt formation and potential interactions with carboxylate-binding domains in proteins. The morpholine ring, a common feature in many approved drugs, can enhance aqueous solubility and metabolic stability. The pyrrole ring, a five-membered aromatic heterocycle, is a versatile building block in medicinal chemistry, known to participate in various biological interactions.

The exploration of novel chemical entities with unique structural motifs is a cornerstone of modern drug discovery. The subject of this guide, with its distinct combination of functional groups, represents an intriguing starting point for the development of new therapeutic agents.

Physicochemical and Structural Properties

A summary of the known and predicted properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for designing relevant experiments.

PropertyValueSource
IUPAC Name 2-morpholin-4-yl-5-(1H-pyrrol-1-yl)benzoic acidPubChem[1]
CAS Number 690632-76-9Fluorochem[2]
Molecular Formula C₁₅H₁₆N₂O₃PubChem[1]
Molecular Weight 272.3 g/mol CookeChem[2]
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)N3C=CC=C3)C(=O)OPubChem[1]
XLogP3 (Predicted) 1.6PubChem[1]
Solubility (Experimental) >40.8 µg/mL (at pH 7.4)PubChem[1]
Purity (Commercial) Typically ≥97%CookeChem[2]

Structural Elucidation:

The chemical structure of this compound is presented in Figure 1.

Figure 1: Chemical structure of this compound.

Synthesis and Chemical Reactivity

Proposed Retrosynthetic Pathway

retrosynthesis target This compound intermediate1 Ester Precursor target->intermediate1 Ester Hydrolysis intermediate2 2-morpholino-5-aminobenzoic acid derivative intermediate1->intermediate2 Paal-Knorr Pyrrole Synthesis starting_material1 2-chloro-5-nitrobenzoic acid derivative intermediate2->starting_material1 Nitro Group Reduction & Nucleophilic Aromatic Substitution starting_material3 2,5-dimethoxytetrahydrofuran intermediate2->starting_material3 starting_material2 Morpholine starting_material1->starting_material2

Figure 2: Proposed retrosynthetic analysis.

Suggested Synthetic Protocol

A potential forward synthesis based on this retrosynthesis would involve the following key steps:

  • Nucleophilic Aromatic Substitution: Reaction of a suitable 2-chloro-5-nitrobenzoic acid ester with morpholine to introduce the morpholine moiety.

  • Nitro Group Reduction: Reduction of the nitro group to an amine, for example, using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like tin(II) chloride.

  • Paal-Knorr Pyrrole Synthesis: Condensation of the resulting aniline with 2,5-dimethoxytetrahydrofuran in an acidic medium to form the pyrrole ring.

  • Ester Hydrolysis: Saponification of the ester group to yield the final carboxylic acid product.

This proposed pathway is a standard and reliable method for the synthesis of similar compounds and serves as a strong starting point for any researcher aiming to synthesize this molecule.

Potential Biological Activity and Therapeutic Applications: An Outlook

Given the absence of published biological data for this compound, its potential therapeutic applications can be inferred from the known activities of structurally related compounds.

  • Anticancer Potential: The morpholine moiety is present in several kinase inhibitors used in oncology. For instance, recent studies have highlighted the anticancer activity of novel 2-morpholino-4-anilinoquinoline derivatives[3]. The pyrrole ring is also a key component of various anticancer agents.

  • Antimicrobial Activity: Pyrrole derivatives have a long history as antimicrobial agents[4]. The combination of the pyrrole and benzoic acid motifs could lead to compounds with activity against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Properties: Benzoic acid derivatives are known to possess anti-inflammatory activity. The synthesis of novel benzoic acid derivatives as potent anti-inflammatory agents is an active area of research[5].

Proposed Experimental Workflows

For researchers interested in investigating the properties and potential applications of this compound, the following experimental workflows are recommended.

Workflow for Physicochemical Characterization

workflow1 start Obtain/Synthesize Compound purity Purity Assessment (HPLC, LC-MS) start->purity solubility Aqueous Solubility Determination (pH-dependent) purity->solubility pka pKa Determination (Potentiometric titration or UV-spectroscopy) solubility->pka logp LogP/LogD Measurement (Shake-flask method) pka->logp stability Chemical Stability Assessment (pH, temperature) logp->stability end Comprehensive Physicochemical Profile stability->end workflow2 start Compound with Known Purity cytotoxicity Cytotoxicity Screening (e.g., MTT assay against a panel of cancer cell lines) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC/MBC determination against representative bacterial and fungal strains) start->antimicrobial anti_inflammatory In vitro Anti-inflammatory Assays (e.g., COX/LOX inhibition, cytokine release assays) start->anti_inflammatory hit_identification Hit Identification and Prioritization cytotoxicity->hit_identification antimicrobial->hit_identification anti_inflammatory->hit_identification further_studies In-depth Mechanistic Studies hit_identification->further_studies

References

An In-depth Technical Guide to 2-morpholino-5-(1H-pyrrol-1-yl)benzoic Acid: Synthesis, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, a plausible synthetic route, and a multi-faceted analytical approach for its characterization. Furthermore, we will explore its potential biological significance, particularly as a potential inhibitor of phosphoinositide 3-kinases (PI3Ks), based on its structural motifs and related patent literature.

Molecular Architecture and Physicochemical Properties

This compound is a moderately complex organic molecule featuring a central benzoic acid core. This core is substituted with a morpholine ring at the 2-position and a pyrrole ring at the 5-position. This unique arrangement of heterocyclic and aromatic moieties imparts specific physicochemical properties that are crucial for its potential biological activity.

PropertyValueSource
IUPAC Name 2-morpholin-4-yl-5-(1H-pyrrol-1-yl)benzoic acidPubChem[1]
CAS Number 690632-76-9PubChem[1]
Molecular Formula C₁₅H₁₆N₂O₃PubChem[1]
Molecular Weight 272.30 g/mol PubChem[1]
Solubility >40.8 µg/mL (at pH 7.4)PubChem[1]

The presence of the carboxylic acid group suggests that the molecule's solubility will be pH-dependent. The morpholine and pyrrole rings contribute to its overall polarity and potential for hydrogen bonding, which are key determinants of its interaction with biological targets.

Figure 1: Chemical Structure of this compound.

Synthesis Pathway: A Plausible Retrosynthetic Approach

A potential retrosynthetic analysis suggests the key bond formations would be the installation of the morpholine and pyrrole moieties onto a suitably functionalized benzoic acid derivative.

retrosynthesis target This compound intermediate1 Ester-protected benzoic acid derivative target->intermediate1 Ester hydrolysis intermediate2 5-amino-2-fluorobenzoic acid derivative intermediate1->intermediate2 Paal-Knorr pyrrole synthesis starting_material2 2,5-dimethoxytetrahydrofuran intermediate1->starting_material2 starting_material1 Morpholine intermediate2->starting_material1 Reduction of nitro group starting_material3 Substituted nitrobenzoic acid intermediate2->starting_material3 Nucleophilic aromatic substitution

Figure 2: A plausible retrosynthetic pathway for the target compound.

Proposed Experimental Protocol:

This protocol is a hypothetical sequence based on common organic synthesis reactions.

  • Step 1: Nitration of a suitable benzoic acid precursor. This would introduce a nitro group, which can later be reduced to an amine for the pyrrole synthesis.

  • Step 2: Nucleophilic Aromatic Substitution. The installation of the morpholine ring can be achieved via a nucleophilic aromatic substitution reaction on a fluorinated benzoic acid derivative.

  • Step 3: Reduction of the Nitro Group. The nitro group is then reduced to an amine, for example, using catalytic hydrogenation.

  • Step 4: Paal-Knorr Pyrrole Synthesis. The resulting aniline derivative can then be reacted with 2,5-dimethoxytetrahydrofuran under acidic conditions to form the pyrrole ring.

  • Step 5: Ester Hydrolysis. If the synthesis was carried out on an ester of the benzoic acid for protecting the carboxylic acid group, a final hydrolysis step would be required to yield the target compound.

Comprehensive Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound. This involves a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR would be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzoic acid and pyrrole rings, as well as the methylene protons of the morpholine ring. The chemical shifts and coupling constants would provide valuable information about the substitution pattern and connectivity of the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for all the unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons of the aromatic and heterocyclic rings would be particularly diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C-N stretch: Bands in the fingerprint region associated with the morpholine and pyrrole rings.

  • C-H stretch: Signals for aromatic and aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecule, which can be used to confirm its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS can provide valuable structural information. The fragmentation pattern would likely involve cleavage of the morpholine and pyrrole rings, as well as loss of CO₂ from the carboxylic acid group.

analytical_workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_confirmation Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir Infrared Spectroscopy synthesis->ir ms Mass Spectrometry (HRMS, MS/MS) synthesis->ms purity Purity Assessment synthesis->purity structure Structural Elucidation nmr->structure ir->structure ms->structure

Figure 3: A typical analytical workflow for the characterization of the target compound.

Biological Context and Potential as a PI3K Inhibitor

The structural features of this compound, particularly the presence of the morpholine ring, are commonly found in inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Several patents, including WO2005066133, disclose series of morpholino-substituted aromatic compounds as PI3K inhibitors. These compounds often function by competing with ATP for binding to the kinase domain of the PI3K enzyme. The morpholine oxygen is thought to form a key hydrogen bond with the hinge region of the kinase domain, a common interaction for many kinase inhibitors.

While specific biological data for this compound is not publicly available, its structural similarity to known PI3K inhibitors strongly suggests that it may possess similar activity. Further investigation, including in vitro kinase assays and cell-based proliferation assays, would be necessary to confirm this hypothesis and to determine its potency and selectivity against different PI3K isoforms.

signaling_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Cell_Processes Cell Growth, Proliferation, Survival Akt->Cell_Processes Inhibitor This compound Inhibitor->PI3K Inhibition

Figure 4: The potential mechanism of action within the PI3K signaling pathway.

Conclusion and Future Directions

This compound is a molecule with significant potential in the field of drug discovery, particularly as a scaffold for the development of PI3K inhibitors. This guide has outlined its chemical structure, a plausible synthetic route, and a comprehensive analytical strategy for its characterization.

Future research should focus on the following areas:

  • Optimization of the synthetic protocol to improve yields and scalability.

  • Full experimental characterization of the compound, including the publication of its spectral data.

  • In-depth biological evaluation to confirm its activity as a PI3K inhibitor, determine its isoform selectivity, and assess its anti-proliferative effects in relevant cancer cell lines.

  • Structure-activity relationship (SAR) studies to explore how modifications to the core structure affect its biological activity.

By pursuing these avenues of research, the full potential of this compound as a therapeutic agent can be explored.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the potential mechanism of action of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. It is important to note that as of the date of this publication, there is no publicly available scientific literature detailing the specific biological targets or the precise mechanism of action for this particular chemical entity. The information presented herein is a synthesis of established knowledge regarding the bioactivities of its core chemical scaffolds—the morpholino-substituted benzoic acid and the pyrrole moieties—to provide a rational framework for future investigation.

Introduction

This compound, identified by CAS number 690632-76-9 and ChEMBL ID CHEMBL1307487, is a synthetic organic compound featuring a unique combination of a benzoic acid core, a morpholine substituent, and a pyrrole ring.[1] While the specific biological profile of this molecule remains uncharacterized in the public domain, its structural components are prevalent in a multitude of biologically active compounds. This guide will, therefore, explore the plausible mechanisms of action by dissecting the known pharmacological activities of its constituent chemical motifs. We will propose potential biological targets and signaling pathways that this molecule may modulate, and provide detailed, exemplary experimental protocols to facilitate the investigation of its bioactivity.

Deconstructing the Molecule: A Scaffold-Based Approach to Postulating Mechanism of Action

The structure of this compound suggests several avenues for biological interaction. The presence of the pyrrole ring, a key pharmacophore in numerous drugs, hints at potential anticancer, antimicrobial, and antiviral activities.[2][3] Concurrently, the substituted benzoic acid framework is a common feature in compounds targeting inflammation and metabolic disorders.[4][5]

Potential Biological Targets and Signaling Pathways

Based on the known activities of its scaffolds, we can hypothesize several potential mechanisms of action for this compound.

1. Modulation of Inflammatory Pathways:

The benzoic acid moiety is a well-established scaffold in non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could interact with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases. Furthermore, some benzoic acid derivatives have been shown to act as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in leukocyte trafficking during inflammation.[4]

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane activates VLA-4 VLA-4 Inflammatory Stimuli->VLA-4 upregulates Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid releases COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 substrate for Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukocyte Adhesion Leukocyte Adhesion VLA-4->Leukocyte Adhesion Tissue Infiltration Tissue Infiltration Leukocyte Adhesion->Tissue Infiltration Tissue Infiltration->Inflammation Compound 2-morpholino-5- (1H-pyrrol-1-yl)benzoic acid Compound->COX-1/COX-2 Potential Inhibition Compound->VLA-4 Potential Antagonism G cluster_0 Microtubule Dynamics cluster_1 Hypoxia Response Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Cycle Arrest Cell Cycle Arrest Mitotic Spindle->Cell Cycle Arrest Cell Division Cell Division Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Compound 2-morpholino-5- (1H-pyrrol-1-yl)benzoic acid Compound->Tubulin Dimers Potential Inhibition of Polymerization Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization HIF-1α/ARNT Dimerization HIF-1α/ARNT Dimerization HIF-1α Stabilization->HIF-1α/ARNT Dimerization Gene Transcription Gene Transcription HIF-1α/ARNT Dimerization->Gene Transcription Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Compound_HIF 2-morpholino-5- (1H-pyrrol-1-yl)benzoic acid Compound_HIF->HIF-1α Stabilization Potential Inhibition G cluster_0 Experimental Workflow Start Start Hypothesis Postulate Mechanism (Scaffold-based) Start->Hypothesis In Vitro Assay Biochemical/Enzymatic Assays (e.g., COX inhibition) Hypothesis->In Vitro Assay Cell-Based Assay Cellular Functional Assays (e.g., HIF-1α reporter) In Vitro Assay->Cell-Based Assay Target Identification Target Deconvolution (e.g., Affinity Chromatography, Proteomics) Cell-Based Assay->Target Identification Pathway Analysis Signaling Pathway Validation (e.g., Western Blot, qPCR) Target Identification->Pathway Analysis In Vivo Model Animal Model of Disease (e.g., Inflammation, Tumor Xenograft) Pathway Analysis->In Vivo Model End End In Vivo Model->End

References

An In-Depth Technical Guide to the Potential Biological Activity Spectrum of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. In the absence of extensive direct experimental data for this specific molecule, this paper synthesizes information based on the well-documented pharmacophoric properties of its constituent chemical motifs: the morpholine ring, the pyrrole ring, and the benzoic acid group. By examining the established roles of these fragments in medicinal chemistry, we extrapolate a theoretical biological activity spectrum for the title compound. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical spaces for therapeutic intervention. We will delve into the potential for this compound to exhibit anticancer, anti-inflammatory, and antimicrobial properties, and propose detailed experimental workflows for its comprehensive biological evaluation.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, meticulously designed to interact with specific biological targets, remain at the forefront of this endeavor. The compound this compound (Figure 1) presents an intriguing scaffold, combining three key chemical moieties known for their diverse biological activities. While this specific molecule is cataloged under identifiers such as CID 2814298 in PubChem and CHEMBL1307487 in ChEMBL, a thorough review of the public scientific literature reveals a notable absence of dedicated studies on its biological effects.[1]

This guide, therefore, embarks on a predictive exploration of its potential therapeutic applications. By dissecting the molecule into its fundamental components—morpholine, pyrrole, and benzoic acid—we can construct a scientifically grounded hypothesis regarding its biological activity spectrum. This approach, rooted in the principles of medicinal chemistry and structure-activity relationships (SAR), provides a roadmap for future investigations into this promising compound.

Figure 1: Chemical Structure of this compound

G a C15H16N2O3 b MW: 272.30 c

Caption: Chemical structure and properties of this compound.

Deconstruction of the Scaffold: A Trio of Bioactive Moieties

The predicted biological activity of this compound is a composite of the functionalities inherent to its three primary structural components.

The Morpholine Ring: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a ubiquitous heterocyclic motif found in numerous approved drugs and clinical candidates. Its saturated, non-planar structure imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

  • Anticancer Activity: Morpholine derivatives have demonstrated significant potential as anticancer agents. For instance, the morpholino group is a key component of the PI3K inhibitor, GDC-0941 (Fosdagrocorat), and the DNA-PK inhibitor, M3814 (Peposertib). The morpholine oxygen can enhance binding to the hinge region of kinases, a common target in oncology.

  • Anti-inflammatory and Analgesic Properties: The presence of a morpholine ring is associated with anti-inflammatory and analgesic effects in various chemical scaffolds. This is attributed to its ability to modulate the activity of enzymes and receptors involved in inflammatory pathways.

  • Antimicrobial Activity: Several compounds incorporating a morpholine moiety have been reported to possess antibacterial and antifungal activities.

The Pyrrole Ring: A Versatile Heterocycle with Diverse Bioactivities

The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structural unit in many natural products and synthetic drugs.[2] Its electron-rich nature allows it to participate in various non-covalent interactions with biological macromolecules.

  • Anticancer and Antitumor Properties: Pyrrole-containing compounds have a long history in cancer research. For example, pyrrolo[2,1-c][1][3]benzodiazepines are a class of potent antitumor antibiotics.[4] The pyrrole nucleus can be found in kinase inhibitors and compounds that disrupt protein-protein interactions.

  • Antimicrobial Spectrum: The pyrrole scaffold is present in several natural and synthetic antimicrobial agents.[2] These compounds can exert their effects through various mechanisms, including the inhibition of essential enzymes and disruption of cell membranes.

  • Enzyme Inhibition: The pyrrole ring is a versatile scaffold for the design of enzyme inhibitors. For instance, pyrrole derivatives have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

The Benzoic Acid Moiety: A Key Pharmacophore

Benzoic acid and its derivatives are widely recognized for their biological activities and are present in many pharmaceutical agents. The carboxylic acid group can act as a hydrogen bond donor and acceptor and can form salt bridges with basic residues in protein binding pockets.

  • Anti-inflammatory Action: The classic example of a benzoic acid derivative with anti-inflammatory properties is aspirin (acetylsalicylic acid). The carboxylic acid group is often crucial for the inhibition of cyclooxygenase (COX) enzymes.

  • Antimicrobial Effects: Benzoic acid itself is used as a preservative due to its antimicrobial properties.[5] This activity is generally attributed to the disruption of microbial cell membranes and the inhibition of key metabolic enzymes.

  • Modulation of Nuclear Receptors: Certain benzoic acid derivatives have been shown to modulate the activity of nuclear receptors, which are involved in a wide range of physiological processes.

The Synergistic Potential: A Hypothetical Biological Activity Spectrum

The combination of the morpholine, pyrrole, and benzoic acid moieties in a single molecule suggests several potential avenues for biological activity. The specific arrangement of these groups in this compound could lead to novel and potent interactions with biological targets.

Table 1: Postulated Biological Activities and Potential Molecular Targets

Predicted Biological Activity Potential Molecular Target(s) Rationale based on Structural Motifs
Anticancer Kinases (e.g., PI3K, AKT, mTOR), DNA-PK, TopoisomerasesThe morpholine ring is a known kinase hinge-binder. The pyrrole and benzoic acid groups can provide additional binding interactions.
Anti-inflammatory COX-1/COX-2, 5-LOX, Pro-inflammatory cytokine pathways (e.g., NF-κB)The benzoic acid moiety is a classic feature of NSAIDs. The morpholine and pyrrole rings could enhance potency and selectivity.
Antibacterial DNA gyrase, Topoisomerase IV, Bacterial cell wall synthesis enzymesPyrrole and morpholine derivatives have established antibacterial activities. The carboxylic acid could aid in cell penetration.
Antifungal Fungal cell membrane components, Ergosterol biosynthesis enzymesThe lipophilic nature of the pyrrole and the potential membrane-disrupting effects of the benzoic acid could contribute to antifungal activity.

Proposed Experimental Workflows for Biological Characterization

To validate the theoretical biological activity spectrum of this compound, a systematic and multi-tiered experimental approach is recommended.

Initial High-Throughput Screening (HTS)

A broad-based HTS campaign is the logical first step to identify the most promising areas of biological activity.

Diagram 1: High-Throughput Screening Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response a Compound Stock Solution (this compound) b Dispense into Assay Plates a->b c Addition of Cells/Enzymes/Reagents b->c d Incubation c->d e Signal Detection (e.g., Fluorescence, Luminescence) d->e f Confirmation of Active Hits e->f Data Analysis (Hit Identification) g Dose-Response Curves (IC50/EC50 Determination) f->g h Cytotoxicity Profiling g->h

Caption: A generalized workflow for high-throughput screening.

Step-by-Step Protocol for HTS:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Utilize a panel of diverse biological assays, including:

    • Anticancer: A panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel). Cell viability can be assessed using assays like MTT or CellTiter-Glo®.

    • Anti-inflammatory: Enzyme-based assays for COX-1/COX-2 and 5-LOX. Cell-based assays to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells (e.g., macrophages).

    • Antimicrobial: Broth microdilution assays to determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria and fungal strains.

  • Compound Dispensing: Use automated liquid handling systems to dispense the compound into the assay plates at a single high concentration (e.g., 10 µM).

  • Assay Execution: Add cells, enzymes, or reagents to the assay plates and incubate under appropriate conditions.

  • Data Acquisition: Measure the assay signal using a plate reader.

  • Data Analysis: Identify "hits" where the compound shows significant activity compared to controls.

  • Hit Confirmation and Dose-Response: Re-test the hits in the same assays to confirm activity. Perform serial dilutions of the compound to generate dose-response curves and determine IC50 or EC50 values.

  • Cytotoxicity Assessment: Evaluate the general cytotoxicity of the compound in non-cancerous cell lines to assess its therapeutic window.

Mechanism of Action (MoA) Studies

For confirmed hits, subsequent studies should focus on elucidating the mechanism of action.

Diagram 2: Potential Kinase Inhibition Signaling Pathway

G compound This compound pi3k PI3K compound->pi3k Inhibition akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.

Experimental Protocols for MoA Studies (Example: Anticancer Activity):

  • Kinase Profiling: If anticancer activity is observed, screen the compound against a broad panel of kinases to identify specific targets.

  • Western Blotting: Treat cancer cells with the compound and analyze the phosphorylation status of key proteins in suspected signaling pathways (e.g., PI3K/AKT/mTOR).

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Employ techniques like Annexin V staining or caspase activity assays to determine if the compound induces programmed cell death.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its chemical architecture strongly suggests a high potential for a diverse range of therapeutic applications. The convergence of the morpholine, pyrrole, and benzoic acid moieties within a single scaffold presents a compelling case for its investigation as a novel anticancer, anti-inflammatory, or antimicrobial agent.

The experimental workflows outlined in this guide provide a clear and logical path forward for the comprehensive biological evaluation of this compound. The initial high-throughput screening will be instrumental in identifying the most promising avenues of activity, which can then be pursued through more detailed mechanism of action studies. The insights gained from such investigations will not only elucidate the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships of these important pharmacophoric groups.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis history of the novel compound, 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. Initially disclosed in the patent literature as a potential therapeutic agent, this molecule represents an interesting scaffold in medicinal chemistry. This document will detail its origins, the key innovators behind its creation, and a thorough examination of its synthesis as described in the primary patent literature. The guide will also present a detailed, step-by-step experimental protocol for its preparation, offering valuable insights for researchers engaged in the fields of chemical synthesis and drug discovery.

Introduction: Unveiling a Novel Scaffold

The compound this compound, with the chemical formula C15H16N2O3 and a molecular weight of 272.30 g/mol , is a unique molecule featuring a benzoic acid core substituted with both a morpholine and a pyrrole moiety.[1] Its discovery is rooted in the relentless pursuit of novel chemical entities with potential therapeutic applications. The strategic combination of these heterocyclic systems on a central benzoic acid ring suggests a deliberate design to explore specific interactions with biological targets. The morpholine group is a common feature in many approved drugs, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The pyrrole ring, another important pharmacophore, is present in numerous natural products and synthetic drugs with a wide range of biological activities. The juxtaposition of these functionalities makes this compound a compound of significant interest for further investigation in drug discovery programs.

The Genesis: A Tale of Inventiveness

The discovery of this compound is documented in the international patent application WO2005075454A1, titled "Aminobenzoic acid derivatives and their use as inhibitors of the production of cytokines". This patent was filed by Vertex Pharmaceuticals Incorporated, a prominent player in the field of drug discovery and development.[2][3] The inventors credited with this discovery are Paul A. S. Breiding, Jason M. Elliott, and David M. Goldstein.

The patent discloses a broad genus of aminobenzoic acid derivatives, with this compound being one of the specifically exemplified compounds. The primary utility claimed for these compounds is their ability to inhibit the production of cytokines, particularly tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These cytokines are key mediators of the inflammatory response, and their overproduction is implicated in a wide range of diseases, including autoimmune disorders and chronic inflammatory conditions. The invention of this class of compounds, therefore, represents a focused effort to develop novel anti-inflammatory agents.

The Synthetic Blueprint: From Conception to Realization

The synthesis of this compound, as detailed in the patent literature, follows a logical and efficient multi-step pathway. The core of the synthesis involves the construction of the substituted benzoic acid backbone, followed by the introduction of the morpholine and pyrrole functionalities.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound is depicted below. The final molecule can be envisioned as being assembled from a suitably functionalized aminobenzoic acid precursor. The morpholine and pyrrole rings can be introduced through nucleophilic substitution and condensation reactions, respectively.

Retrosynthesis Target This compound Intermediate1 Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate Target->Intermediate1 Ester Hydrolysis Intermediate2 Methyl 5-amino-2-morpholinobenzoate Intermediate1->Intermediate2 Paal-Knorr Pyrrole Synthesis Intermediate3 Methyl 2-fluoro-5-nitrobenzoate Intermediate2->Intermediate3 Nucleophilic Aromatic Substitution & Reduction StartingMaterial2 2,5-Dimethoxytetrahydrofuran Intermediate2->StartingMaterial2 Starting Material StartingMaterial1 Morpholine Intermediate3->StartingMaterial1 Starting Material

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the procedures described in the patent literature.

Step 1: Synthesis of Methyl 2-fluoro-5-nitrobenzoate

The synthesis commences with the esterification of 2-fluoro-5-nitrobenzoic acid. This is a standard procedure to protect the carboxylic acid functionality and prevent it from interfering in subsequent reactions.

  • Reaction: 2-fluoro-5-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

  • Rationale: The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using an excess of methanol.

Step 2: Synthesis of Methyl 5-amino-2-morpholinobenzoate

This step involves a nucleophilic aromatic substitution reaction to introduce the morpholine moiety, followed by the reduction of the nitro group to an amine.

  • Reaction: Methyl 2-fluoro-5-nitrobenzoate is treated with morpholine in a suitable solvent, such as dimethylformamide (DMF), often in the presence of a base like potassium carbonate. The resulting nitro intermediate is then reduced to the corresponding amine using a standard reducing agent, for example, tin(II) chloride or catalytic hydrogenation.

  • Rationale: The fluorine atom, being a good leaving group, is displaced by the nucleophilic morpholine. The subsequent reduction of the nitro group is a crucial step to install the amino functionality required for the next reaction.

Step 3: Synthesis of Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate

The pyrrole ring is constructed in this step using the Paal-Knorr pyrrole synthesis.

  • Reaction: Methyl 5-amino-2-morpholinobenzoate is reacted with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, typically acetic acid, at elevated temperatures.

  • Rationale: Under acidic conditions, 2,5-dimethoxytetrahydrofuran hydrolyzes to form succinaldehyde in situ. The primary amine of the aminobenzoate derivative then undergoes a condensation reaction with the two carbonyl groups of succinaldehyde, followed by cyclization and dehydration to form the aromatic pyrrole ring.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

  • Reaction: Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate is treated with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol. The reaction mixture is then acidified to precipitate the final product.

  • Rationale: The hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to give the carboxylate salt, which upon acidification yields the final carboxylic acid.

Synthesis_Workflow cluster_0 Synthesis of this compound A Methyl 2-fluoro-5-nitrobenzoate B Methyl 5-amino-2-morpholinobenzoate A->B 1. Morpholine, K2CO3, DMF 2. SnCl2 or H2/Pd-C C Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate B->C 2,5-Dimethoxytetrahydrofuran, Acetic Acid D This compound C->D LiOH or NaOH, H2O/THF

References

"2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid: A Versatile Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline plausible synthetic and characterization methodologies, and discuss its applications as a molecular scaffold. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who are interested in leveraging novel chemical entities for the design of next-generation therapeutics.

Introduction: A Molecule of Interest

This compound is a unique organic molecule that incorporates three key functional groups onto a central benzoic acid ring: a morpholine moiety, a pyrrole ring, and a carboxylic acid. This distinct combination of structural features makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.

  • The Morpholine Group: The morpholine ring is a common substituent in many approved drugs. Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and introduce a basic nitrogen center for salt formation, which is often desirable for drug formulation.

  • The Pyrrole Ring: Pyrrole is a five-membered aromatic heterocycle that is a core component of numerous biologically active natural products and synthetic drugs.[1] It can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.

  • The Benzoic Acid Core: The carboxylic acid group provides a convenient handle for further chemical modification, such as the formation of amides or esters.[2] This allows for the straightforward expansion of the molecular structure to explore structure-activity relationships (SAR).

The strategic arrangement of these three groups makes this compound a compelling starting point for creating libraries of compounds for screening against various biological targets.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O₃[3][4][5]
Molecular Weight 272.30 g/mol [3][5]
IUPAC Name 2-morpholin-4-yl-5-pyrrol-1-ylbenzoic acid[4][5]
CAS Number 690632-76-9[3][4]
Canonical SMILES O=C(O)C1=CC(N2C=CC=C2)=CC=C1N1CCOCC1[4]
InChI Key ANQJKFVOUAXTCA-UHFFFAOYSA-N[4]

Below is a 2D representation of the molecular structure, generated using the DOT language.

Caption: 2D structure of this compound.

Synthesis and Characterization

Proposed Synthetic Workflow

A logical synthetic strategy would involve a two-step nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling sequence.

G start Starting Material (e.g., 2-Fluoro-5-bromobenzoic acid) step1 Step 1: Nucleophilic Aromatic Substitution with Morpholine start->step1 intermediate Intermediate (2-Morpholino-5-bromobenzoic acid) step1->intermediate step2 Step 2: Buchwald-Hartwig Amination or Ullmann Condensation with Pyrrole intermediate->step2 product Final Product (this compound) step2->product purification Purification (Chromatography/Recrystallization) product->purification

Caption: Proposed general synthetic workflow.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 2-morpholino-5-bromobenzoic acid.

    • To a solution of 2-fluoro-5-bromobenzoic acid in a suitable polar aprotic solvent (e.g., DMSO or DMF), add morpholine and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, perform an aqueous workup, acidifying the aqueous layer to precipitate the product, which can be collected by filtration.

  • Step 2: Synthesis of this compound.

    • Combine the intermediate from Step 1 with pyrrole in a suitable solvent (e.g., toluene or dioxane).

    • Add a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

    • Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) and monitor the reaction progress.

    • After completion, perform a standard workup, including filtration to remove the catalyst, followed by extraction and purification.

  • Purification:

    • The crude product would likely be purified using silica gel column chromatography.

    • Further purification could be achieved by recrystallization from an appropriate solvent system to yield the final compound with high purity.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the benzoic acid and pyrrole rings, as well as the methylene protons of the morpholine ring. The integration of these signals would correspond to the number of protons in each environment.

    • ¹³C NMR would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₁₅H₁₆N₂O₃).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and C-N and C-O stretches associated with the morpholine and pyrrole moieties.[1]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for the generation of novel chemical entities. Its structure is well-suited for fragment-based and scaffold-hopping approaches in drug design.

G cluster_mods Chemical Modifications cluster_apps Potential Therapeutic Areas scaffold This compound (Core Scaffold) mod1 Amide Coupling (at Carboxylic Acid) scaffold->mod1 R-NH₂ mod2 Esterification (at Carboxylic Acid) scaffold->mod2 R-OH mod3 Modifications to Pyrrole Ring scaffold->mod3 e.g., Halogenation app1 Kinase Inhibitors mod1->app1 app2 GPCR Modulators mod1->app2 app3 Anti-Infectives mod2->app3 app4 CNS Agents mod3->app4

Caption: Role as a scaffold for generating diverse chemical libraries.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The pyrrole and benzoic acid components of this scaffold can be elaborated to interact with the hinge region and other key residues, while the morpholine group can project into the solvent-exposed region to enhance solubility and selectivity.

Building Block for CNS-Active Agents

The ability of the morpholine group to improve physicochemical properties is particularly valuable for developing drugs that need to cross the blood-brain barrier. By modifying the carboxylic acid, this scaffold could be used to create novel compounds for neurological targets.

Prodrug Strategies

The carboxylic acid functionality is an ideal site for creating prodrugs.[6] For instance, esterification could mask the polar acid group, potentially improving oral bioavailability. These ester prodrugs would then be hydrolyzed by esterases in the body to release the active parent compound.[2]

Conclusion

This compound represents a well-designed molecular scaffold that combines several features known to be favorable in drug molecules. Its straightforward, albeit hypothetical, synthesis and the presence of a modifiable carboxylic acid handle make it an attractive starting point for medicinal chemistry campaigns. Researchers and drug development professionals can utilize this compound as a versatile building block to generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents across a range of diseases.

References

"2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" potential therapeutic targets

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide outlines a comprehensive strategy for the identification and validation of potential therapeutic targets for the novel chemical entity, 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. Given the absence of published data on this specific molecule, this document serves as a roadmap for its initial characterization and target deconvolution, leveraging established and cutting-edge methodologies in drug discovery.

Introduction: Deconstructing a Novel Chemical Entity

The compound this compound presents a unique amalgamation of chemical motifs known to be biologically active. A systematic approach to identifying its therapeutic targets begins with an analysis of its constituent parts:

  • Benzoic Acid Scaffold: A common feature in many pharmaceuticals, often involved in binding to protein targets through hydrogen bonding and ionic interactions.

  • Morpholine Ring: A saturated heterocycle frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. It can also participate in crucial hydrogen bonding interactions with protein targets.

  • Pyrrole Moiety: A five-membered aromatic heterocycle that can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules.

The combination of these fragments suggests a high potential for interaction with a range of biological targets. This guide details a multi-pronged approach, commencing with computational predictions and progressing through in vitro and cell-based assays to unbiased proteomic screening and final target validation.

Part 1: In Silico Target Prediction and Prioritization

The initial phase of target discovery for a novel compound involves computational, or in silico, methods to predict potential protein targets based on its chemical structure. This cost-effective approach narrows down the experimental search space and generates initial hypotheses.

The workflow begins with generating a high-quality 3D conformer of the molecule. This structure is then used as a query against various target prediction databases and algorithms.

Key Methodologies:

  • Ligand-Based Pharmacophore Modeling: This involves comparing the 3D structure of this compound to databases of known active compounds. Servers like PharmMapper and ZINCPharmer can identify other molecules with similar pharmacophoric features, thereby suggesting potential targets.

  • Reverse Docking and Target Prediction: Algorithms can screen the compound against a library of 3D protein structures. Target prediction servers such as SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to predict the most likely protein targets.

  • Molecular Docking: Once a prioritized list of potential targets is generated, molecular docking simulations can be performed to model the binding pose and estimate the binding affinity of the compound within the active site of these proteins. This provides a structural basis for the predicted interaction.

G cluster_0 In Silico Workflow A 2D Structure of This compound B Generate 3D Conformer A->B C Ligand-Based Screening (e.g., SwissTargetPrediction) B->C D Structure-Based Screening (Reverse Docking) B->D E Prioritized List of Potential Targets C->E D->E F Molecular Docking & Binding Pose Analysis E->F G Hypothesis Generation for In Vitro Screening F->G

Caption: In Silico workflow for initial target hypothesis generation.

Part 2: Focused In Vitro Target Screening

Based on the in silico predictions and the general prevalence of the compound's chemical motifs in known drugs, a focused in vitro screening campaign is the next logical step. This involves testing the compound directly against panels of purified proteins from major drug target classes.

Target ClassRationale for ScreeningRepresentative Assay
Kinases The morpholine moiety is present in several known kinase inhibitors (e.g., Gefitinib).ADP-Glo™ Kinase Assay
G-Protein Coupled Receptors (GPCRs) The aromatic and heterocyclic nature of the compound suggests potential for GPCR interaction.Radioligand Binding Assay
Ion Channels Benzoic acid derivatives have been reported to modulate ion channel activity.Patch-Clamp Electrophysiology
Nuclear Receptors The overall structure may allow for binding to the ligand-binding domains of nuclear receptors.LanthaScreen™ TR-FRET Coactivator Assay
Protocol: ADP-Glo™ Kinase Assay for Profiling

This protocol outlines a general procedure for screening this compound against a panel of kinases.

Objective: To determine if the compound inhibits the activity of a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate kinase buffer. Include a DMSO-only control.

  • Kinase Reaction: a. To each well of the 384-well plate, add 2.5 µL of the compound dilution. b. Add 5 µL of a 2X kinase/substrate mixture. c. Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final reaction volume is 10 µL. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value if significant inhibition is observed.

Part 3: Cell-Based Phenotypic and Pathway Analysis

Observing the effect of this compound on whole cells provides a more physiologically relevant context and can reveal its functional consequences.

Initial Phenotypic Screens:

  • Cell Viability/Proliferation Assays (e.g., MTS, CellTiter-Glo®): To determine if the compound has cytotoxic or cytostatic effects on various cancer and non-cancer cell lines.

  • Apoptosis Assays (e.g., Caspase-Glo® 3/7 Assay): To assess if the compound induces programmed cell death.

If a consistent phenotypic effect is observed, the next step is to investigate the underlying molecular mechanisms by examining key signaling pathways.

G cluster_1 Hypothetical Signaling Pathway Modulation Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 2-morpholino-5- (1H-pyrrol-1-yl)benzoic acid Compound->RAF Potential Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Protocol: Western Blot for Phospho-ERK Analysis

Objective: To determine if the compound inhibits the MAPK/ERK pathway by measuring the phosphorylation level of ERK.

Materials:

  • Cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Growth factor (e.g., EGF) for stimulation

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with various concentrations of the compound or DMSO for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

  • Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. d. Determine protein concentration using a BCA assay.

  • Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis: a. Acquire the image using a chemiluminescence imaging system. b. Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading. c. Quantify the band intensities to determine the relative change in ERK phosphorylation upon compound treatment.

Part 4: Unbiased Target Identification via Chemical Proteomics

While the previous methods test hypotheses, unbiased approaches aim to identify direct binding partners of the compound without prior assumptions. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique for this purpose.

The core principle involves immobilizing a derivative of the compound onto a solid support (e.g., beads), incubating it with a cell lysate, and then identifying the proteins that specifically bind to the compound.

G cluster_2 Affinity Chromatography-Mass Spectrometry (AC-MS) Workflow A Synthesize Affinity Probe (Compound + Linker + Tag) B Immobilize Probe on Beads A->B C Incubate with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F On-bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification & Data Analysis G->H I Candidate Target List H->I

Caption: Workflow for unbiased target identification using AC-MS.

Part 5: Target Validation

The final and most critical phase is to validate the candidate targets identified through the screening and proteomic efforts. Validation confirms that the observed biological effect of the compound is a direct result of its interaction with the proposed target.

Key Validation Methods:

  • Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing strong evidence of direct engagement.

  • Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the compound's effect is diminished in these modified cells, it validates the target's role in the compound's mechanism of action.

  • Enzymatic or Binding Assays with Recombinant Protein: Confirming the direct interaction and functional modulation using purified recombinant protein of the candidate target.

Conclusion

The journey to uncover the therapeutic targets of a novel compound like this compound is a systematic and iterative process. By integrating computational predictions with focused in vitro screening, cell-based functional assays, and unbiased chemical proteomics, researchers can build a robust case for a specific mechanism of action. Each step, from initial hypothesis generation to final target validation, is essential for progressing a novel chemical entity toward potential therapeutic application. This structured approach maximizes the probability of success while ensuring scientific rigor and a thorough understanding of the compound's biological activity.

"2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" in vitro screening results

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

This guide provides a comprehensive overview of the preclinical in vitro screening cascade for the novel small molecule, this compound (hereafter referred to as Compound X). The methodologies, data interpretation, and strategic decisions outlined herein are designed to rigorously characterize the compound's biological activity, potency, selectivity, and potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the identification and validation of new therapeutic candidates.

Introduction: Rationale and Strategic Approach

The chemical scaffold of Compound X, featuring a morpholine ring, a pyrrole moiety, and a benzoic acid group, suggests potential interactions with a variety of biological targets. The presence of the morpholine group, a common feature in many approved kinase inhibitors, prompted an initial hypothesis-driven screening campaign against the human kinome. This guide details the logical progression from broad, high-throughput screening to more focused mechanistic and cell-based assays, providing a robust framework for evaluating the therapeutic potential of Compound X.

The core of our evaluation strategy is a multi-tiered approach, ensuring that resources are directed toward the most promising activities. This cascade begins with a wide net cast across a panel of kinases to identify initial hits, followed by dose-response studies to confirm potency and selectivity. Subsequently, cell-based assays are employed to verify target engagement in a more physiologically relevant context and to assess the compound's impact on cellular proliferation and viability.[1][2]

Biochemical Screening: Primary Target Identification and Potency

The initial phase of the screening process is designed to identify direct molecular targets of Compound X through biochemical assays. These cell-free systems provide a clean and direct measure of the compound's ability to modulate the activity of purified enzymes.[3][4]

Primary Kinase Panel Screening

To broadly assess the kinase inhibitory potential of Compound X, a primary screen was conducted against a panel of over 400 human kinases. This high-throughput screen utilized a single high concentration of the compound (10 µM) to identify any significant inhibitory activity.

Workflow for Primary Kinase Panel Screening

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound_Prep Compound X Stock (10 mM in DMSO) Assay_Plates Preparation of Assay Plates (384-well format) Compound_Prep->Assay_Plates Dispensing Dispense Compound X (10 µM final) and Kinase to Plates Assay_Plates->Dispensing Kinase_Panel Panel of >400 Purified Human Kinases Kinase_Panel->Dispensing Initiation Add ATP and Substrate to Initiate Reaction Dispensing->Initiation Incubation Incubate at 30°C Initiation->Incubation Detection Measure Kinase Activity (e.g., Luminescence) Incubation->Detection Calculation % Inhibition Calculation vs. DMSO Control Detection->Calculation Hit_ID Identify Hits (>50% Inhibition) Calculation->Hit_ID G cluster_0 Cell Treatment cluster_1 Cell Lysis & Detection cluster_2 Data Analysis Cell_Culture Culture Cancer Cell Line (e.g., HeLa) in 96-well Plates Compound_Addition Treat Cells with a Dose Range of Compound X Cell_Culture->Compound_Addition Incubation Incubate for 2-4 Hours Compound_Addition->Incubation Lysis Lyse Cells and Prepare Lysates Incubation->Lysis Detection Measure p-Pol II (Ser2) Levels (e.g., by In-Cell Western or ELISA) Lysis->Detection Normalization Normalize to Total Protein or Housekeeping Gene Detection->Normalization EC50_Calc Calculate Cellular EC50 Normalization->EC50_Calc CompoundX Compound X PTEFb PTEFb CompoundX->PTEFb Inhibits

References

An In-Depth Technical Guide to the Exploration of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic Acid Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-morpholinobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of critical biological pathways. This technical guide provides a comprehensive exploration of this scaffold, with a specific focus on "2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" and its analogues. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds. The primary biological target identified for this scaffold is phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in various oncogenic signaling pathways. This guide details the rationale behind the design of these inhibitors, provides step-by-step experimental protocols for their synthesis and evaluation, and discusses their potential for further development as therapeutic agents.

Introduction: The 2-Morpholinobenzoic Acid Scaffold - A Privileged Core in Drug Discovery

The morpholine moiety is a ubiquitous heterocyclic motif in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability. When integrated into a benzoic acid framework, it forms the 2-morpholinobenzoic acid core, a versatile scaffold for the development of a diverse range of bioactive molecules.

Recent research has identified this scaffold as a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC)[1][2]. PC-PLC is a key enzyme that hydrolyzes phosphatidylcholine to generate the second messengers phosphocholine and diacylglycerol (DAG). The dysregulation of PC-PLC activity and the subsequent overproduction of DAG are linked to the activation of several oncogenic signaling cascades, including those mediated by protein kinase C (PKC), NF-κB, and mitogen-activated protein kinases (MAPK)[3]. Consequently, the inhibition of PC-PLC presents a compelling strategy for the development of novel anticancer therapeutics.

This guide will focus on the exploration of analogues and derivatives of "this compound," a specific embodiment of this promising scaffold. While detailed biological data for this exact molecule is not extensively available in the public domain, this guide will leverage the wealth of information on closely related analogues to provide a comprehensive and predictive framework for its investigation.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of this compound and its analogues can be approached through a modular strategy, allowing for the introduction of diverse substituents to explore the structure-activity landscape. A plausible and efficient synthetic route is proposed below, based on established organic chemistry principles such as the Ullmann condensation and the Paal-Knorr or Clauson-Kass pyrrole synthesis[4][5][6][7][8].

Proposed Synthesis of this compound

The synthesis commences with the introduction of the morpholine moiety onto a suitably substituted benzoic acid derivative, followed by the formation of the pyrrole ring.

Step 1: Synthesis of 2-morpholino-5-aminobenzoic acid

A common starting material is 2-chloro-5-nitrobenzoic acid. The morpholine ring can be introduced via a nucleophilic aromatic substitution reaction. This is followed by the reduction of the nitro group to an amine, which will serve as the attachment point for the pyrrole ring.

Step 2: Formation of the Pyrrole Ring

The pyrrole ring can be constructed from the 5-amino group using either the Paal-Knorr synthesis or the Clauson-Kass reaction[5][6][7][8].

  • Paal-Knorr Pyrrole Synthesis: This method involves the condensation of the primary amine with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, under acidic conditions to yield the pyrrole[2][9].

  • Clauson-Kass Pyrrole Synthesis: This reaction utilizes 2,5-dimethoxytetrahydrofuran as a precursor to the 1,4-dicarbonyl species, which then reacts with the primary amine in the presence of an acid catalyst[7][8].

The following diagram illustrates the proposed synthetic workflow:

Synthetic Workflow start 2-chloro-5-nitrobenzoic acid step1 Nucleophilic Aromatic Substitution (Morpholine, Base) start->step1 intermediate1 2-morpholino-5-nitrobenzoic acid step1->intermediate1 step2 Nitro Group Reduction (e.g., H2, Pd/C) intermediate1->step2 intermediate2 2-morpholino-5-aminobenzoic acid step2->intermediate2 step3 Paal-Knorr or Clauson-Kass Synthesis (1,4-dicarbonyl precursor, Acid) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Procedure for Paal-Knorr Pyrrole Synthesis

This protocol provides a general method for the synthesis of a pyrrole derivative from an aniline precursor, which can be adapted for the synthesis of the target compound from 2-morpholino-5-aminobenzoic acid.

Objective: To synthesize a 1-aryl-2,5-dimethylpyrrole derivative.

Materials:

  • Substituted aniline (1.0 eq)

  • 2,5-Hexanedione (1.1 eq)

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a solution of the substituted aniline (1.0 eq) in ethanol, add 2,5-hexanedione (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrrole derivative.

Mechanism of Action: Targeting the PC-PLC Signaling Axis

The primary mechanism of action for the 2-morpholinobenzoic acid scaffold is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC)[1][3].

The Role of PC-PLC in Cancer

PC-PLC is overexpressed in a variety of cancer cell lines and human tumors[1]. It catalyzes the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG). DAG is a critical second messenger that activates a cascade of downstream signaling proteins, including:

  • Protein Kinase C (PKC): A family of kinases that regulate cell growth, proliferation, and differentiation.

  • NF-κB: A transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation.

  • Mitogen-Activated Protein Kinases (MAPK): A group of kinases that transduce extracellular signals to regulate a wide range of cellular processes, including proliferation and apoptosis.

By inhibiting PC-PLC, 2-morpholinobenzoic acid derivatives effectively block the production of DAG, thereby attenuating these pro-oncogenic signaling pathways and leading to a reduction in cancer cell proliferation and survival[3].

The following diagram illustrates the PC-PLC signaling pathway and the point of intervention by 2-morpholinobenzoic acid inhibitors:

PC_PLC_Signaling_Pathway PC Phosphatidylcholine PC_PLC PC-PLC PC->PC_PLC DAG Diacylglycerol (DAG) PC_PLC->DAG hydrolyzes Phosphocholine Phosphocholine PC_PLC->Phosphocholine hydrolyzes Inhibitor 2-Morpholinobenzoic Acid Inhibitor Inhibitor->PC_PLC inhibits PKC PKC DAG->PKC activates NFkB NF-κB DAG->NFkB activates MAPK MAPK DAG->MAPK activates Proliferation Cell Proliferation, Survival, Motility PKC->Proliferation NFkB->Proliferation MAPK->Proliferation

Caption: The PC-PLC signaling pathway and its inhibition by 2-morpholinobenzoic acid derivatives.

Structure-Activity Relationship (SAR) Exploration

The potency and selectivity of 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors are highly dependent on their substitution pattern. Extensive SAR studies on related analogues, particularly 2-morpholino-5-N-benzylamino benzoic acids, have provided valuable insights for the design of new and improved inhibitors[1].

Key Structural Features for Activity

The following table summarizes the key SAR findings for the 2-morpholinobenzoic acid scaffold as PC-PLC inhibitors, with a focus on antiproliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer)[1].

PositionModificationImpact on ActivityRationale
1-Position Carboxylic Acid vs. Hydroxamic AcidHydroxamic acids generally show increased antiproliferative activity.The hydroxamic acid moiety is a strong zinc-binding group, leading to enhanced chelation of the catalytic zinc ions in the active site of PC-PLC[1].
2-Position Morpholine RingEssential for activity.The nitrogen atom of the morpholine ring is believed to be crucial for binding to the enzyme[1].
5-Position N-benzylamino GroupA key pharmacophoric element.Provides a scaffold for further substitutions to optimize binding and physicochemical properties.
N-benzyl Ring Halogen Substitution (e.g., Cl, F)Generally increases potency.Halogen substituents can enhance binding through favorable interactions in the active site and can also improve metabolic stability.
N-benzyl Bridge MethylationCan increase biological activity.Methylation may lock the conformation of the molecule into a more favorable binding pose.
The Role of the 5-(1H-pyrrol-1-yl) Moiety

While specific SAR data for the 5-pyrrol-1-yl substitution is limited, we can extrapolate from the known SAR of the scaffold. The pyrrole ring is a bioisostere of the phenyl ring and can participate in similar π-stacking interactions within the enzyme's active site. Furthermore, the pyrrole nitrogen can act as a hydrogen bond donor or acceptor, potentially forming additional interactions that could enhance binding affinity. The exploration of different substituents on the pyrrole ring itself would be a logical next step in optimizing the activity of this subclass of inhibitors.

Biological Evaluation: A Step-by-Step Guide

The biological evaluation of novel 2-morpholinobenzoic acid derivatives involves a series of in vitro assays to determine their enzyme inhibitory activity and their effects on cancer cell proliferation.

In Vitro PC-PLC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PC-PLC. A common method utilizes a fluorogenic substrate that releases a fluorescent signal upon cleavage by the enzyme.

Experimental Protocol: Amplex Red PC-PLC Assay

Materials:

  • Amplex Red PC-PLC assay kit

  • Purified PC-PLC enzyme (e.g., from Bacillus cereus)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the Amplex Red reagent, horseradish peroxidase, choline oxidase, and the PC-PLC substrate (e.g., phosphatidylcholine).

  • Add the test compound at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the purified PC-PLC enzyme to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission ~570/585 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assays

These assays are used to assess the cytostatic or cytotoxic effects of the compounds on cancer cell lines. The MTT and SRB assays are two commonly used colorimetric methods.

Experimental Protocol: MTT Assay

Objective: To determine the effect of a test compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Absorbance microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Pharmacokinetic Considerations and Future Directions

For a drug candidate to be successful, it must possess not only potent biological activity but also favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).

Preliminary ADME Profiling

Initial in vitro assays can provide valuable information on the ADME profile of a compound. These include:

  • Solubility: The ability of a compound to dissolve in aqueous solutions, which is crucial for absorption.

  • Permeability: The ability of a compound to cross biological membranes, often assessed using Caco-2 cell monolayers.

  • Metabolic Stability: The susceptibility of a compound to metabolism by liver enzymes, typically evaluated using liver microsomes or hepatocytes.

Studies on 2-morpholino-5-N-benzylamino benzoic acid derivatives have shown that this scaffold can possess a high degree of stability in rat liver microsomes, which is a promising characteristic for further development[1].

Future Directions

The 2-morpholinobenzoic acid scaffold, and specifically the this compound subclass, represents a promising starting point for the development of novel anticancer agents. Future research efforts should focus on:

  • Synthesis and evaluation of a focused library of this compound analogues to establish a detailed SAR for this subclass.

  • In-depth investigation of the mechanism of action, including the effects on downstream signaling pathways in various cancer cell lines.

  • Comprehensive ADME and pharmacokinetic profiling of lead compounds to assess their drug-like properties.

  • In vivo efficacy studies in animal models of cancer to validate the therapeutic potential of this compound class.

  • Exploration of other potential therapeutic applications, such as in inflammatory diseases or neurodegenerative disorders, where PC-PLC has also been implicated[10].

Conclusion

This technical guide has provided a comprehensive overview of the this compound scaffold and its analogues as a promising class of PC-PLC inhibitors. By leveraging a deep understanding of the synthesis, mechanism of action, and structure-activity relationships of this scaffold, researchers and drug development professionals are well-equipped to further explore and optimize these compounds for potential therapeutic applications, particularly in the field of oncology. The modular nature of the synthesis and the clear SAR trends provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Synthesis of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient three-step synthesis protocol for 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with morpholine, followed by the catalytic hydrogenation of the resultant nitro compound to yield the key intermediate, 5-amino-2-morpholinobenzoic acid. The final step involves the construction of the pyrrole ring via an acid-catalyzed Clauson-Kaas reaction. This document provides a detailed, step-by-step methodology, explains the rationale behind experimental choices, and includes characterization data and safety precautions, tailored for researchers in organic synthesis and pharmaceutical development.

Introduction

Substituted benzoic acids incorporating heterocyclic moieties are prominent scaffolds in a multitude of biologically active compounds. The unique structural and electronic properties of the morpholine and pyrrole rings make this compound a valuable building block for the synthesis of novel pharmaceutical agents. The morpholine group can enhance aqueous solubility and metabolic stability, while the pyrrole ring is a common feature in many natural products and drugs.

This application note presents a reliable and scalable synthetic route to this target compound, breaking down the process into three distinct, high-yielding stages. The causality behind the chosen reactions—nucleophilic aromatic substitution, catalytic hydrogenation, and the Clauson-Kaas pyrrole synthesis—is discussed to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following three-step sequence:

Synthetic_Scheme A 2-chloro-5-nitrobenzoic acid B 2-morpholino-5-nitrobenzoic acid A->B  Morpholine, Reflux   C 5-amino-2-morpholinobenzoic acid B->C  H2, Pd/C   D This compound C->D  2,5-Dimethoxytetrahydrofuran, Acetic Acid   Alternative_Route A 2-halo-5-aminobenzoic acid derivative B 5-amino-2-morpholinobenzoic acid A->B  Morpholine, Pd Catalyst, Ligand, Base  

Application Notes and Protocols for the Investigation of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Small Molecule

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of advancing human health. This document provides a comprehensive guide for the experimental investigation of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid , a compound with a chemical structure suggestive of kinase inhibitory activity. While the specific molecular target of this compound is yet to be fully elucidated, the presence of a morpholino moiety, a common feature in many inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, provides a strong rationale for investigating its effects on this critical cell signaling cascade.[1]

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Its frequent dysregulation in a wide range of human cancers has made it a prime target for the development of novel anti-cancer therapeutics.[1][2] This guide, therefore, is structured around the hypothesis that this compound acts as an inhibitor of the PI3K/Akt/mTOR pathway. The following protocols are designed to rigorously test this hypothesis and to characterize the downstream cellular consequences of treatment with this compound.

We will guide you through a logical and robust experimental workflow, beginning with an assessment of the compound's impact on cell viability to determine its cytotoxic or cytostatic potential. Subsequently, we will delve into mechanistic studies using Western blotting to probe for alterations in the phosphorylation status of key pathway components. Finally, we will outline methods to assess whether the observed effects on cell viability are mediated by the induction of apoptosis.

This document is intended for researchers, scientists, and drug development professionals. It is written from the perspective of a seasoned application scientist, aiming not only to provide step-by-step instructions but also to impart the scientific reasoning behind each experimental choice, ensuring a thorough and insightful investigation.

Hypothesized Signaling Pathway and Experimental Overview

To visually conceptualize our working hypothesis, the following diagram illustrates the PI3K/Akt/mTOR pathway and the potential point of inhibition by this compound.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival p70S6K p70S6K mTORC1->p70S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Growth & Proliferation p70S6K->Proliferation Compound This compound Compound->PI3K Hypothesized Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

The experimental workflow will proceed as follows:

workflow cluster_workflow Experimental Workflow A Step 1: Determine IC50 (Cell Viability Assay) B Step 2: Mechanistic Insight (Western Blotting) A->B C Step 3: Mode of Cell Death (Apoptosis Assay) B->C

Figure 2: A stepwise approach to characterizing the cellular effects of the compound.

PART 1: Assessment of Cellular Viability (IC50 Determination)

The initial step in characterizing a novel compound is to determine its effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is a critical parameter for designing subsequent mechanistic studies. We will utilize a tetrazolium-based colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of viable cells.[3][4]

Protocol 1: MTT Assay for Cell Viability

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, U87MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO. A 10 mM stock is a common starting point.

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[4]

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

    • Read the absorbance at 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Use a non-linear regression analysis to determine the IC50 value.

Parameter Recommendation
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 - 100 µM (initial screen)
Treatment Duration24, 48, 72 hours
MTT Incubation Time3 - 4 hours
Absorbance Wavelength570 nm (reference 630 nm)

PART 2: Mechanistic Elucidation via Western Blotting

Once the IC50 value is established, the next logical step is to investigate the molecular mechanism of action. Based on our hypothesis, we will use Western blotting to determine if this compound inhibits the PI3K/Akt/mTOR pathway by assessing the phosphorylation status of key downstream effectors. A reduction in the phosphorylation of proteins such as Akt and p70S6K would provide strong evidence in support of our hypothesis.[5][6]

Protocol 2: Western Blotting for Phosphorylated Proteins

Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and detects specific proteins using antibodies. To investigate our pathway of interest, we will use antibodies that specifically recognize the phosphorylated forms of our target proteins, as well as antibodies that recognize the total protein levels as a loading control.[7]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]

  • BCA protein assay kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST).[7][8]

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a shorter duration (e.g., 1, 6, or 24 hours).

    • After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[8]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[7][8]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][8] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[8]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total protein and a loading control (e.g., GAPDH or β-actin).

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phosphorylated protein band to the total protein band for each target.

  • Further normalize to the loading control to account for any loading inaccuracies.

  • Compare the levels of phosphorylated proteins in treated samples to the vehicle control.

PART 3: Assessment of Apoptosis Induction

A common consequence of inhibiting the PI3K/Akt/mTOR pathway in cancer cells is the induction of apoptosis, or programmed cell death. To determine if the observed reduction in cell viability is due to apoptosis, we will employ an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.

Protocol 3: Annexin V/PI Apoptosis Assay

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore.[9] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at concentrations around the IC50 for a duration determined from the cell viability assay (e.g., 24 or 48 hours).

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1x binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

Data Analysis:

  • The cell population will be separated into four quadrants:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

  • Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control.

Population Annexin V Staining PI Staining Interpretation
ViableNegativeNegativeHealthy Cells
Early ApoptosisPositiveNegativeIntact Membrane, PS Exposure
Late Apoptosis/NecrosisPositivePositiveCompromised Membrane
NecrosisNegativePositivePrimarily Necrotic Cells

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial characterization of this compound in a cell culture setting. By systematically evaluating its impact on cell viability, elucidating its potential mechanism of action through the PI3K/Akt/mTOR pathway, and determining its ability to induce apoptosis, researchers can gain significant insights into the therapeutic potential of this novel compound.

Positive results from these experiments would warrant further investigation, including:

  • Kinase Profiling: To definitively identify the direct molecular target(s) of the compound.

  • In Vivo Studies: To assess the compound's efficacy and safety in animal models of cancer.

  • Pharmacokinetic and Pharmacodynamic Studies: To understand the compound's absorption, distribution, metabolism, and excretion properties.

The methodologies outlined herein are based on established and well-validated techniques, ensuring the generation of high-quality, reproducible data. By following these protocols and understanding the underlying scientific principles, researchers will be well-equipped to unlock the potential of this compound and contribute to the advancement of targeted cancer therapies.

References

Application Notes and Protocols for 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Compound Awaiting Characterization

2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid is a unique small molecule featuring a benzoic acid core substituted with both a morpholine and a pyrrole moiety.[1] Its chemical structure suggests potential for diverse biological interactions, as these individual components are present in a wide range of pharmacologically active agents. The morpholine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. Similarly, the pyrrole and benzoic acid scaffolds are found in compounds with activities ranging from anti-inflammatory to antimicrobial and anticancer.[2][3]

However, a comprehensive review of the scientific literature and pharmacological databases reveals that this compound is a largely uncharacterized compound. While it is available from various chemical suppliers and is listed in chemical databases such as PubChem with the identifier CID 2814298, there is a notable absence of published studies detailing its specific biological targets, mechanism of action, or established applications as a pharmacological tool.[1][4]

This document serves to transparently summarize the currently available information and to provide a forward-looking perspective on how a researcher might approach the pharmacological characterization of this molecule. In the absence of established protocols, this guide will outline a logical, step-by-step workflow for hypothesis-driven screening and target identification.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential before embarking on biological studies. This information influences decisions regarding solvent selection, storage conditions, and the design of in vitro assays.

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O₃PubChem[1]
Molecular Weight 272.30 g/mol PubChem[1]
IUPAC Name 2-morpholin-4-yl-5-pyrrol-1-ylbenzoic acidPubChem[1]
CAS Number 690632-76-9PubChem[1]
ChEMBL ID CHEMBL1307487PubChem[1]
Solubility (Experimental) >40.8 µg/mL (at pH 7.4)PubChem[1]

Proposed Workflow for Pharmacological Characterization

Given the lack of existing data, a systematic approach is required to elucidate the pharmacological profile of this compound. The following section outlines a potential research plan, from initial broad-based screening to more focused mechanistic studies. This workflow is a conceptual guide and would require adaptation based on experimental findings.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Validation & Mechanism of Action phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) data_analysis Data Analysis & Hit Identification phenotypic_screening->data_analysis Identify cellular effects target_based_screening Target-Based Screening (e.g., kinase panel, GPCR panel) target_based_screening->data_analysis Identify potential molecular targets dose_response Dose-Response & IC50 Determination data_analysis->dose_response Prioritize hits cellular_assays Cellular Target Engagement Assays (e.g., Western Blot, qPCR) dose_response->cellular_assays moa_elucidation Mechanism of Action Elucidation cellular_assays->moa_elucidation biophysical_assays Biophysical Assays (e.g., SPR, ITC) biophysical_assays->moa_elucidation Confirm direct binding

Caption: Proposed workflow for the pharmacological characterization of a novel compound.

Part 1: Broad-Based Screening Protocols

The initial step is to determine if this compound elicits any biological response in a general sense. This can be achieved through phenotypic screening across a diverse panel of cell lines or through target-based screening against common drug target families.

Protocol 1: General Cell Viability/Cytotoxicity Assay

  • Objective: To assess the general cytotoxic or anti-proliferative effects of the compound on various cancer and non-cancer cell lines.

  • Rationale: This provides a first indication of biological activity and helps determine a suitable concentration range for subsequent, more sensitive assays. A broad effect across many cell lines might suggest a mechanism involving fundamental cellular processes, whereas selectivity for a particular cell type could offer clues to a more specific target.

  • Methodology:

    • Cell Plating: Seed cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Culture overnight to allow for attachment.

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock in cell culture medium to create a range of final concentrations (e.g., from 0.1 µM to 100 µM).

    • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubation: Incubate the plates for 48-72 hours.

    • Viability Assessment: Use a commercially available viability reagent such as one based on resazurin (e.g., alamarBlue™) or tetrazolium salts (e.g., MTT, WST-1). Follow the manufacturer's instructions for incubation time and reading the absorbance or fluorescence.

    • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value if a significant effect is observed.

Part 2: Hypothetical Target-Specific Protocols

If initial screening suggests a potential area of activity (e.g., anti-proliferative effects), the next phase involves more targeted assays. The presence of the morpholine and pyrrole moieties in other known kinase inhibitors could suggest this as a potential target class. The following is a hypothetical protocol based on this premise.

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)

  • Objective: To determine if this compound directly inhibits the activity of one or more protein kinases.

  • Rationale: Kinases are a major class of drug targets, particularly in oncology. A direct inhibition assay can confirm if the compound's cellular effects are mediated through the modulation of a specific kinase.

  • Methodology:

    • Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates ATP consumption by the kinase, and a potent inhibitor will prevent this, resulting in a higher signal.

    • Reaction Setup: In a 96-well plate, combine the kinase of interest, its specific substrate, and ATP at a concentration close to its Km value.

    • Inhibitor Addition: Add this compound at various concentrations. Include a "no inhibitor" control and a "no enzyme" control.

    • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • Signal Detection: Add the Kinase-Glo® reagent, which will lyse the kinase and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to the controls. Plot the inhibition curve and determine the IC50 value.

Future Directions and Conclusion

The journey of a compound from a chemical library to a validated pharmacological tool is a meticulous process of hypothesis testing and iterative refinement. For this compound, this journey has yet to be documented in the public domain. The protocols and workflows described here are not based on established applications but rather represent a standard, logical progression for the initial characterization of a novel chemical entity.

Researchers interested in this compound should begin with broad, unbiased screens to generate initial hypotheses about its biological function. Any "hits" from these screens would then necessitate a comprehensive series of secondary and tertiary assays to validate the target, elucidate the mechanism of action, and ultimately, establish its utility as a specific tool compound in pharmacology. Without this foundational research, any claims regarding its application would be purely speculative.

References

Application Note: Quantitative Analysis of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Method Development and Validation using HPLC-UV and LC-MS/MS

Introduction

2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid is a small organic molecule featuring a benzoic acid group, a morpholine ring, and a pyrrole moiety.[1][2][3] The accurate and precise quantification of this compound is essential for various stages of research and development, including pharmacokinetic analysis in biological matrices, purity assessment of the active substance, and quality control of finished products.

This guide presents two robust, validated analytical methods for the quantification of this compound.

  • Method 1: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV) . This method serves as a primary workhorse for routine analysis, offering reliability and accessibility for quantifying the compound in bulk materials and simple formulations.

  • Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This method provides superior sensitivity and selectivity, making it the gold standard for bioanalysis, particularly for determining low concentrations of the analyte in complex biological matrices such as plasma.[4][5]

Both methods are designed to be validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring data integrity and regulatory compliance.[6][7][8][9]

Physicochemical Properties

Understanding the physicochemical properties of the analyte is the foundation for developing a robust analytical method.

PropertyValue / InformationSource
Chemical Structure PubChem
Molecular Formula C₁₅H₁₆N₂O₃PubChem[1]
Molecular Weight 272.30 g/mol PubChem[1]
Predicted XLogP3 1.6PubChem[1]
Key Structural Features - Aromatic carboxylic acid (acidic, UV chromophore)- Morpholine ring (basic, site for protonation)- Pyrrole ring (aromatic, UV chromophore)Chemical Structure
Analytical Considerations The presence of both acidic and basic functional groups makes the molecule's retention behavior pH-dependent. This zwitterionic nature is a critical parameter for chromatographic method development.[10][11] The aromatic rings provide strong UV absorbance, suitable for HPLC-UV detection. The ionizable groups are ideal for mass spectrometry.Scientific Expertise

Method 1: Quantification by RP-HPLC-UV

Principle

This method utilizes reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase. The zwitterionic nature of this compound requires careful control of the mobile phase pH to ensure a consistent ionization state, leading to reproducible retention and symmetrical peak shape. By setting the pH between the pKa of the carboxylic acid and the morpholino group, the compound can be retained effectively. Detection is achieved by measuring the absorbance of ultraviolet light at a wavelength where the analyte exhibits maximum absorbance (λmax).

Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Ammonium acetate (analytical grade), Formic acid (analytical grade).

  • Volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Formic AcidThe buffer controls the pH to ensure consistent analyte ionization and good peak shape.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the C18 column.
Gradient 20% B to 80% B over 10 minutes, hold for 2 min, return to 20% B over 1 min, equilibrate for 5 min.A gradient elution ensures the analyte is eluted with a good peak shape and separates it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry and reproducibility.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Detection Wavelength ~265 nm (To be determined experimentally by scanning the analyte's UV spectrum)The wavelength of maximum absorbance (λmax) provides the highest sensitivity for quantification.

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, 80 µg/mL) from a separate stock solution to ensure the accuracy of the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Reference Standard prep2 Prepare Stock Solution (1 mg/mL) prep1->prep2 prep3 Serial Dilution for Calibration Standards prep2->prep3 prep4 Prepare QC Samples prep2->prep4 ana2 Inject Standards, QCs, and Samples prep3->ana2 prep4->ana2 ana1 Equilibrate HPLC System ana1->ana2 ana3 Acquire Data (Chromatograms) ana2->ana3 data1 Integrate Peak Areas ana3->data1 data2 Generate Calibration Curve (Area vs. Conc.) data1->data2 data3 Calculate Sample Concentrations data2->data3

Caption: RP-HPLC-UV workflow from preparation to data analysis.

Method Validation

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[7][12][13]

Validation Parameters and Typical Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis (PDA), no interfering peaks at the analyte's retention time in blank samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 standards.
Accuracy The closeness of test results to the true value.% Recovery of 80-120% for assay (98-102% is typical); 85-115% for lower concentrations.
Precision The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day).Relative Standard Deviation (%RSD) ≤ 2%.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain ≤ 2% when parameters (pH, flow rate, temp) are slightly varied.

Method 2: Quantification by LC-MS/MS

Principle

This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[4][14] After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer first selects the protonated molecular ion ([M+H]⁺) of the analyte (Quadrupole 1), fragments it in a collision cell (Quadrupole 2), and then detects a specific, stable fragment ion (Quadrupole 3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, allowing for accurate quantification even in complex matrices like blood plasma by filtering out background noise.[4]

Experimental Protocol

Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system for front-end separation.

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (if available) or a structurally similar compound.

  • Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Microcentrifuge tubes, protein precipitation plates.

LC-MS/MS Conditions:

ParameterConditionRationale
LC Column C18, 50 mm x 2.1 mm, 1.8 µmA shorter column with smaller particles is used for faster analysis times (UPLC).
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase LC-MS.
Gradient 5% B to 95% B over 3 minutesA fast gradient is suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI Positive (ESI+)The basic morpholine nitrogen is readily protonated.
MRM Transitions Analyte: Q1: 273.1 -> Q3: 172.1 (example)IS: Q1: 277.1 -> Q3: 176.1 (example for d4-IS)Q1 is the [M+H]⁺ mass. Q3 is a stable product ion (e.g., loss of the morpholine and carboxyl group). These must be optimized experimentally.
Source Parameters To be optimized (e.g., Capillary Voltage, Source Temp)Instrument-specific optimization is required to maximize ion signal.

Sample Preparation (Protein Precipitation for Plasma):

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).

  • Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for injection.

Workflow Diagram

LCMS_Workflow cluster_prep Bio-Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Aliquot Plasma Sample (50 µL) prep2 Add Internal Standard (IS) prep1->prep2 prep3 Protein Precipitation (Acetonitrile) prep2->prep3 prep4 Vortex & Centrifuge prep3->prep4 prep5 Collect Supernatant prep4->prep5 ana1 Inject Supernatant prep5->ana1 ana2 LC Separation ana1->ana2 ana3 ESI Ionization ana2->ana3 ana4 MRM Detection (Analyte + IS) ana3->ana4 data1 Integrate Peak Area Ratios (Analyte/IS) ana4->data1 data2 Generate Calibration Curve (Ratio vs. Conc.) data1->data2 data3 Calculate Sample Concentrations data2->data3

Caption: LC-MS/MS workflow for bioanalysis in plasma.

Method Validation

Bioanalytical methods must be validated according to FDA or EMA guidelines.[6][8][15] Key parameters are similar to ICH but include assessments specific to biological matrices.

Key Bioanalytical Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Selectivity No significant interfering peaks from endogenous matrix components at the retention times of the analyte and IS.Response in blank matrix should be <20% of the LLOQ response.
Linearity & LLOQ A defined range with an established Lower Limit of Quantification (LLOQ).Correlation coefficient (r²) ≥ 0.99. LLOQ must be precise (%RSD ≤ 20%) and accurate (80-120%).
Accuracy & Precision Determined at LLOQ, Low, Mid, and High QC levels over multiple runs.Within- and between-run precision (%RSD) ≤15% (≤20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).
Matrix Effect Assessment of ion suppression or enhancement caused by the biological matrix.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction efficiency of the analytical method.Recovery should be consistent, precise, and reproducible.
Stability Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration at each stability level must be within ±15% of the nominal concentration.

Conclusion

The choice between the RP-HPLC-UV and LC-MS/MS methods depends on the specific application. The HPLC-UV method is robust, cost-effective, and well-suited for the analysis of bulk drug substances and formulated products where analyte concentrations are high. The LC-MS/MS method provides the high sensitivity and selectivity required for challenging applications such as determining drug concentrations in plasma for pharmacokinetic studies, where the analyte is present at trace levels in a complex biological environment. Both methods, when properly validated, provide reliable and accurate data critical for advancing research and drug development.

References

Application Notes and Protocols for High-Throughput Screening of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is paramount. The compound 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid presents a unique chemical architecture, combining a morpholine ring, a pyrrole group, and a benzoic acid moiety. While the specific biological activities of this compound are not yet extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules, suggesting a potential for interaction with a range of protein targets. The pyrrole ring is a key component in many natural products and synthetic drugs[1], and the morpholine group is a common feature in kinase inhibitors. This document provides a comprehensive guide for researchers and drug development professionals on the application of this compound in high-throughput screening (HTS) assays, with a particular focus on a hypothetical, yet plausible, role as a kinase inhibitor.

These application notes will detail the rationale for investigating this compound as a potential modulator of kinase activity, provide a robust protocol for a fluorescence-based HTS assay, and discuss the critical aspects of data analysis and validation to ensure scientific integrity.

Scientific Rationale: Targeting the Kinome with a Novel Scaffold

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology[2]. Their role as key regulators of cellular signaling pathways makes them attractive targets for therapeutic intervention. The chemical structure of this compound contains features that suggest potential interactions with the ATP-binding pocket of kinases. The morpholine group, in particular, is a well-established pharmacophore in numerous approved kinase inhibitors, where it often forms crucial hydrogen bonds.

Given this structural rationale, a primary application for this compound in HTS would be to screen it against a panel of protein kinases to identify potential inhibitory activity. A fluorescence-based assay is an ideal methodology for this purpose due to its high sensitivity, scalability, and compatibility with automated liquid handling systems, making it a dominant method in HTS[3][4].

Hypothetical Signaling Pathway

Below is a conceptual diagram illustrating a generic kinase signaling pathway that could be targeted by an inhibitor like this compound.

G cluster_0 cluster_1 Point of Intervention Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds and Activates Kinase Cascade (e.g., MAPK pathway) Kinase Cascade (e.g., MAPK pathway) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., MAPK pathway) Phosphorylates Transcription Factor Transcription Factor Kinase Cascade (e.g., MAPK pathway)->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival This compound This compound This compound->Kinase Cascade (e.g., MAPK pathway) Inhibits

Caption: Hypothetical inhibition of a kinase cascade by this compound.

High-Throughput Screening Protocol: Fluorescence Polarization-Based Kinase Assay

This protocol describes a fluorescence polarization (FP) assay, a robust and homogeneous method for HTS of kinase inhibitors[5]. The principle of this assay is based on the change in the polarization of fluorescent light emitted from a small fluorescently labeled peptide substrate. When the kinase is active, it phosphorylates the peptide, which is then bound by a larger antibody, causing a significant increase in the polarization signal. An inhibitor will prevent this phosphorylation, resulting in a low polarization signal.

Materials and Reagents
  • Compound: this compound (CAS: 690632-76-9)[6][7][8]

  • Target Kinase: Recombinant human kinase of interest

  • Substrate: Fluorescently labeled peptide substrate specific to the kinase

  • Antibody: Phospho-specific antibody that binds the phosphorylated substrate

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine)

  • Negative Control: DMSO (vehicle)

  • Microplates: 384-well, black, low-volume plates

Experimental Workflow

The following diagram outlines the key steps in the high-throughput screening workflow.

G cluster_workflow HTS Workflow Compound Plating Compound Plating Reagent Addition Reagent Addition Compound Plating->Reagent Addition 1. Add Kinase & Substrate Incubation Incubation Reagent Addition->Incubation 2. Add ATP to initiate reaction Detection Detection Incubation->Detection 3. Add Antibody & Read FP Data Analysis Data Analysis Detection->Data Analysis 4. Calculate Z' and % Inhibition

Caption: High-throughput screening workflow for kinase inhibitor identification.

Detailed Protocol
  • Compound Preparation and Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a concentration range for testing (e.g., from 100 µM to 1 nM).

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions and controls into the 384-well microplates.

  • Reagent Preparation:

    • Prepare a master mix of the assay buffer containing the target kinase and the fluorescently labeled peptide substrate at their optimal concentrations (determined during assay development).

    • Prepare a separate solution of ATP in assay buffer.

  • Assay Procedure:

    • Dispense the kinase/substrate master mix into all wells of the compound-plated microplates.

    • Allow the plates to incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plates at a controlled temperature (e.g., 30°C) for the optimal reaction time (e.g., 60-120 minutes).

    • Stop the reaction by adding the phospho-specific antibody solution.

    • Incubate for another 30-60 minutes to allow for antibody-substrate binding.

  • Detection:

    • Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used on the substrate.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • The percentage of inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) where:

      • FP_sample is the fluorescence polarization of the test compound.

      • FP_min is the average fluorescence polarization of the positive control (maximum inhibition).

      • FP_max is the average fluorescence polarization of the negative control (no inhibition).

  • Determine IC₅₀ Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • Assay Quality Control:

    • The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated as follows: Z' = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min| where:

      • SD_max and SD_min are the standard deviations of the maximum and minimum signals, respectively.

      • Avg_max and Avg_min are the averages of the maximum and minimum signals, respectively.

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Quantitative Data Summary

The following table provides an example of how to summarize the data obtained from the HTS assay.

CompoundTarget KinaseAssay TypeIC₅₀ (µM)Z'-Factor
This compoundKinase XFPTBD> 0.7
Staurosporine (Positive Control)Kinase XFP0.01> 0.7

TBD: To be determined from experimental data.

Conclusion and Future Directions

The application notes presented here provide a robust framework for the high-throughput screening of this compound as a potential kinase inhibitor. The proposed fluorescence polarization assay is a reliable and scalable method for identifying initial hits from a large compound library. Positive hits from this primary screen should be subjected to further validation through orthogonal assays, such as radiometric or luminescence-based kinase assays, to confirm their activity and rule out assay-specific artifacts. Subsequent studies should focus on determining the mechanism of inhibition (e.g., ATP-competitive or allosteric), selectivity profiling against a panel of kinases, and structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold. The exploration of pyrrole and benzoic acid derivatives has shown potential for various biological activities, including antimicrobial and anticancer effects[1][9][10], suggesting that this compound could be a valuable starting point for the development of novel therapeutics.

References

Application Notes and Protocols for 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes only and is not a substitute for a compound-specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical. The following guidelines are a synthesis of available data and best practices for handling structurally related compounds.

Introduction: Understanding 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

This compound is a small molecule with a molecular formula of C₁₅H₁₆N₂O₃ and a molecular weight of approximately 272.30 g/mol [1]. Its structure features a benzoic acid backbone substituted with a morpholine ring and a pyrrole ring. This combination of functional groups suggests its potential use in medicinal chemistry and drug discovery as a scaffold for developing novel therapeutic agents. The presence of the carboxylic acid, morpholine (a tertiary amine), and pyrrole moieties will dictate its chemical reactivity, solubility, and handling requirements.

Compound Identification and Properties

A clear understanding of the compound's properties is fundamental to its safe handling and effective use in research.

PropertyValueSource
IUPAC Name 2-morpholin-4-yl-5-pyrrol-1-ylbenzoic acid[1]
CAS Number 690632-76-9[1][2][3]
Molecular Formula C₁₅H₁₆N₂O₃[1][2][3]
Molecular Weight 272.30 g/mol [1][3]
Appearance Typically a solid (powder or crystalline)Inferred from related compounds
Solubility >40.8 µg/mL at pH 7.4[1]

Hazard Identification and Safety Precautions

Based on information from chemical suppliers, this compound is classified as harmful if swallowed[2]. Due to the presence of functional groups common in other laboratory chemicals, it is prudent to assume it may also cause skin and eye irritation[4][5].

GHS Pictogram:

alt text

Signal Word: Warning[2][3]

Hazard Statements:

  • H302: Harmful if swallowed[2][3].

  • H315: Causes skin irritation (assumed based on related compounds)[4][5][6].

  • H319: Causes serious eye irritation (assumed based on related compounds)[4][5][6].

  • H335: May cause respiratory irritation (assumed based on related compounds)[4].

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3].

  • P264: Wash hands thoroughly after handling[6].

  • P270: Do not eat, drink or smoke when using this product[7].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[6][8].

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[7].

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water[6].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][6].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn when there is a significant risk of splashing or dust generation.Protects against eye irritation from dust or splashes.
Skin Protection Chemical-resistant lab coat. Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and change immediately upon contamination. Fully enclosed shoes made of a chemical-resistant material are mandatory.Prevents skin contact and irritation.
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust. If engineering controls are insufficient, a NIOSH-approved respirator is required.Minimizes the risk of respiratory tract irritation from inhaling dust.

Handling and Storage Protocols

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Protocol
  • Preparation and Engineering Controls:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Ensure the chemical fume hood is functioning correctly before beginning any work.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.

  • Weighing and Transfer:

    • When weighing the solid, use a draft shield or perform the task in a fume hood to minimize dust dispersal.

    • Use a clean spatula for transferring the solid. Avoid creating dust.

    • Close the container lid immediately after use to prevent contamination and exposure.

  • Dissolving the Compound:

    • Add the solvent to the solid slowly to avoid splashing.

    • If sonication or heating is required to dissolve the compound, ensure the container is appropriately sealed or use a condenser to prevent solvent evaporation and potential exposure.

  • Post-Handling Procedures:

    • Decontamination: Clean any contaminated surfaces and equipment thoroughly.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Protocol
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[3][6]. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids[5][7][8].

  • Container: Use the original manufacturer's container or a clearly labeled, compatible secondary container.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately[8].

  • If on Skin: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[6][9].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[6][9].

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention[6][7].

Spill Response Protocol
  • Immediate Actions:

    • Alert others in the vicinity and evacuate the immediate area if necessary.

    • If the spill is large or involves other hazardous materials, contact your institution's emergency response team.

  • Containment and Cleanup (for small spills):

    • Ensure you are wearing the appropriate PPE before attempting to clean up a spill.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels for large spills.

    • Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal:

    • All spill cleanup materials and contaminated PPE must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Visualization of Workflows

Handling Workflow

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Solid don_ppe->weigh_transfer dissolve Dissolve Compound weigh_transfer->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Spill Response Logic

spill_response action_node action_node start_node Spill Occurs is_safe Safe to Respond? start_node->is_safe Assess Situation evacuate Evacuate Area & Call for Help is_safe->evacuate No don_ppe Don Appropriate PPE is_safe->don_ppe Yes contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill Proceed with Caution collect_waste Collect Waste into Hazardous Waste Container contain_spill->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area

Caption: Decision-making process for responding to a chemical spill.

References

"2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" safety precautions and MSDS

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Research

I've initiated comprehensive Google searches to locate the Material Safety Data Sheet (MSDS) and other relevant safety documentation for "2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid." I'm also planning to delve into chemical databases for a deeper understanding of this compound's properties.

Analyzing Safety Protocols

I've expanded my research beyond just the MSDS. Now, I'm focusing on application notes and scientific literature to understand safe handling procedures for "this compound." I'm also examining general safety guidelines for morpholine and pyrrole compounds to fill any gaps. Simultaneously, I'm seeking biological activity and toxicological data to inform the hazards section. I am planning the structure of the response to be a comprehensive guide, with hazard identification and a detailed safety protocol.

Gathering Data, Refining Strategy

I'm now conducting a multi-pronged search, encompassing MSDS, application notes, and literature related to "this compound." Expanding the scope to include morpholine and pyrrole safety information, I'm identifying potential hazards. My focus is on biological activity and toxicology for a thorough hazard assessment. I'm planning a detailed guide with hazard identification and a safety protocol, including a workflow diagram for risk assessment. I intend to generate a cohesive guide with proper citation.

Reviewing Hazard Information

I've located a product page for "this compound" on Fluorochem, providing initial hazard data. It indicates the substance is harmful if ingested (H302), and features the GHS07 pictogram. This is a good starting point, but I need to investigate further to get a complete picture.

Synthesizing Hazard Profiles

I've gathered preliminary hazard information from Fluorochem and MSDS data for related compounds. The target compound's structural components, like pyrrole, morpholine, and benzoic acid, inform the likely hazard profile. I'm noting potential irritants and toxicants, particularly for the respiratory tract, eyes, and skin. I need to synthesize these insights to construct a comprehensive hazard assessment.

Analyzing Structural Hazards

The search's recent findings include information on structurally related compounds and individual components like pyrrole, morpholine, and benzoic acid. Data reveals these elements present various irritant and toxicological risks, guiding a focused hazard analysis. I'm consolidating data on potential skin, eye, and respiratory irritants from MSDS sources to synthesize a comprehensive hazard profile and safety guidelines.

Application Notes and Protocols for In Vivo Formulation of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid in Animal Models of Fibrosis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Fibrosis Through TAK1 Inhibition

Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix, leads to organ scarring and dysfunction, contributing to significant morbidity and mortality in a range of chronic diseases. A key signaling nexus implicated in the progression of fibrosis is the Transforming Growth Factor-β-activated kinase 1 (TAK1). TAK1 acts as a critical integrator of pro-fibrotic signals, including those from the TGF-β and Toll-like receptor (TLR) pathways.[1][2][3] Pharmacological inhibition of TAK1 has emerged as a promising therapeutic strategy to halt or even reverse the progression of fibrotic diseases.[1][4]

2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid, referred to in some literature as HS-276, is a potent and selective small molecule inhibitor of TAK1.[1][2] Preclinical studies have demonstrated its efficacy in mitigating fibrosis in various organ systems. This document provides a comprehensive guide for researchers on the formulation and in vivo application of this compound in relevant animal models of fibrosis.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for developing a stable and bioavailable formulation.

PropertyValueSource
Molecular Formula C₁₅H₁₆N₂O₃PubChem CID: 2814298[5]
Molecular Weight 272.30 g/mol PubChem CID: 2814298[5]
Aqueous Solubility >40.8 µg/mL (at pH 7.4)PubChem CID: 2814298[5]
XLogP3 1.6PubChem CID: 2814298[5]

The limited aqueous solubility of this compound necessitates the use of enabling formulation strategies to achieve adequate exposure in animal models. The moderate lipophilicity (XLogP3 of 1.6) suggests that both aqueous-based and lipid-based systems could be explored.

Formulation Strategies for Preclinical In Vivo Studies

Given the compound's poor aqueous solubility, several formulation approaches can be considered to enhance its bioavailability for oral and parenteral administration in animal models.

Oral Administration

Oral dosing is often preferred for its ease of administration and clinical relevance. Studies with the related TAK1 inhibitor, HS-276, have demonstrated good oral bioavailability in mice, suggesting that with an appropriate vehicle, sufficient systemic exposure can be achieved.[6]

Recommended Oral Formulation: Suspension in a Methylcellulose-based Vehicle

This is a widely used, well-tolerated vehicle for preclinical oral dosing of poorly soluble compounds.

Protocol 1: Preparation of an Oral Suspension (10 mg/mL)

  • Materials:

    • This compound powder

    • 0.5% (w/v) Methylcellulose in sterile water

    • 0.1% (v/v) Tween® 80

    • Sterile water for injection

    • Glass mortar and pestle

    • Stir plate and magnetic stir bar

    • Calibrated dosing syringes and gavage needles

  • Procedure:

    • Weigh the required amount of this compound. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of the compound.

    • In a clean glass mortar, add a small volume of the 0.5% methylcellulose solution containing 0.1% Tween® 80 to the powder.

    • Triturate the powder with the pestle to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the compound particles.

    • Gradually add the remaining vehicle to the paste while continuously stirring, ensuring the suspension is homogeneous.

    • Transfer the suspension to a sterile vial and stir continuously on a magnetic stir plate for at least 30 minutes before dosing to maintain uniformity.

    • Visually inspect for any large agglomerates. The suspension should appear uniform and milky.

    • Administer to animals using an appropriately sized oral gavage needle. Ensure the suspension is continuously stirred during the dosing procedure to prevent settling.

Intraperitoneal (IP) Administration

For studies requiring a more direct systemic exposure and to bypass potential oral absorption variability, IP injection is a common alternative.

Recommended IP Formulation: Solubilization with a Co-solvent System

A co-solvent system can be employed to dissolve the compound for IP administration. However, care must be taken to select solvents that are well-tolerated and minimize local irritation.

Protocol 2: Preparation of an IP Solution (5 mg/mL)

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Saline (0.9% NaCl)

    • Sterile, pyrogen-free vials

    • Sterile syringes and needles

  • Procedure:

    • Weigh the required amount of the compound. For a 10 mL final volume at 5 mg/mL, weigh 50 mg.

    • Dissolve the compound in a minimal amount of DMSO (e.g., 1 mL). Ensure complete dissolution.

    • Add PEG400 to the DMSO solution (e.g., 3 mL). Mix thoroughly.

    • Slowly add saline to the desired final volume (to 10 mL) while vortexing to prevent precipitation. The final vehicle composition would be 10% DMSO, 30% PEG400, and 60% saline.

    • Visually inspect the solution for any signs of precipitation. If the solution is not clear, gentle warming and sonication may be required.

    • Filter the final solution through a 0.22 µm sterile filter before administration.

    • Administer to animals using an appropriate gauge needle. The volume of administration should be in accordance with institutional animal care and use committee (IACUC) guidelines.

Application in Animal Models of Fibrosis

The anti-fibrotic potential of TAK1 inhibition can be evaluated in various established animal models. The choice of model will depend on the specific research question and the organ of interest.

Bleomycin-Induced Pulmonary and Dermal Fibrosis

Bleomycin administration is a widely used method to induce fibrosis in the lungs and skin of mice, mimicking key aspects of human fibrotic diseases like idiopathic pulmonary fibrosis and scleroderma.[1][4]

Experimental Workflow for Bleomycin-Induced Fibrosis Models

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Endpoint Analysis Animal Acclimatization Animal Acclimatization Bleomycin Administration Bleomycin Administration Animal Acclimatization->Bleomycin Administration Day 0 Treatment Initiation Treatment Initiation Bleomycin Administration->Treatment Initiation Prophylactic: Day 0 Therapeutic: Day 7-14 Daily Dosing Daily Dosing Treatment Initiation->Daily Dosing Oral Gavage or IP Injection Sacrifice and Tissue Collection Sacrifice and Tissue Collection Daily Dosing->Sacrifice and Tissue Collection Day 21-28 Histology (Masson's Trichrome)\nHydroxyproline Assay\nImmunohistochemistry (α-SMA)\nqPCR (Col1a1, Acta2) Histology (Masson's Trichrome) Hydroxyproline Assay Immunohistochemistry (α-SMA) qPCR (Col1a1, Acta2) Sacrifice and Tissue Collection->Histology (Masson's Trichrome)\nHydroxyproline Assay\nImmunohistochemistry (α-SMA)\nqPCR (Col1a1, Acta2)

Caption: Workflow for evaluating TAK1 inhibitors in bleomycin-induced fibrosis.

Protocol 3: Prophylactic Treatment in a Bleomycin-Induced Pulmonary Fibrosis Model

  • Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.

  • Induction: On day 0, administer a single intratracheal dose of bleomycin (1.5-3.0 U/kg) dissolved in sterile saline.

  • Treatment:

    • Prepare the oral suspension of this compound (e.g., at 10 mg/mL) as described in Protocol 1.

    • Beginning on day 0, administer the compound daily by oral gavage at a dose of 30-60 mg/kg. The exact dose should be determined by preliminary dose-ranging studies.

    • A vehicle control group should receive the same volume of the 0.5% methylcellulose vehicle.

  • Endpoint Analysis: On day 21, euthanize the mice and collect lung tissue for:

    • Histological analysis: Stain with Masson's trichrome to assess collagen deposition.

    • Hydroxyproline assay: Quantify total lung collagen content.

    • Gene expression analysis: Use qPCR to measure the expression of pro-fibrotic genes such as Col1a1 and Acta2.

    • Immunohistochemistry: Stain for α-smooth muscle actin (α-SMA) to identify myofibroblasts.

Mechanism of Action: TAK1 Signaling in Fibrosis

TAK1 is a central node in the signaling cascade that leads to fibroblast activation and extracellular matrix production. It integrates signals from both TGF-β and TLR4, which are activated by tissue injury and damage-associated molecular patterns (DAMPs).[2][3] Inhibition of TAK1 with this compound is expected to block these downstream pro-fibrotic events.

G TGFb TGF-β TAK1 TAK1 TGFb->TAK1 TLR4 TLR4 / DAMPs TLR4->TAK1 p38_JNK p38 / JNK TAK1->p38_JNK NFkB NF-κB TAK1->NFkB Fibroblast Fibroblast Activation (Myofibroblast Differentiation) p38_JNK->Fibroblast NFkB->Fibroblast ECM Extracellular Matrix Production (Collagen, Fibronectin) Fibroblast->ECM Inhibitor This compound Inhibitor->TAK1

Caption: TAK1 signaling pathway in fibrosis and point of inhibition.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of in vivo studies with this compound, the following measures are recommended:

  • Formulation Characterization: Before in vivo administration, characterize the formulation for particle size distribution (for suspensions), stability, and homogeneity.

  • Pharmacokinetic Analysis: Conduct preliminary pharmacokinetic studies to determine the dose-exposure relationship and to ensure that the chosen formulation provides adequate systemic levels of the compound.

  • Target Engagement Biomarkers: In a subset of animals, measure the phosphorylation of TAK1 or its downstream targets (e.g., p-p38, p-JNK) in the target tissue to confirm that the compound is engaging its intended target at the administered dose.

  • Appropriate Controls: Always include vehicle-treated control groups to account for any effects of the formulation vehicle itself. In disease models, a healthy, non-diseased control group is also essential for comparison.

  • Blinded Analysis: Whenever possible, endpoint analyses (e.g., histological scoring) should be performed by an investigator blinded to the treatment groups to minimize bias.

By adhering to these principles of scientific integrity and incorporating self-validating systems into the experimental design, researchers can confidently evaluate the therapeutic potential of this compound in animal models of fibrosis.

References

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively address the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful integration of this molecule into your experimental workflows. Our guidance is grounded in established principles of pharmaceutical science to empower you with the knowledge to overcome solubility hurdles and achieve reliable, reproducible results.

Understanding the Challenge: Physicochemical Properties

This compound is a molecule of interest with a molecular formula of C₁₅H₁₆N₂O₃ and a molecular weight of approximately 272.30 g/mol [1]. Experimental data indicates a solubility of >40.8 µg/mL at pH 7.4, classifying it as a poorly soluble compound[1]. This inherent low solubility can present significant challenges in various experimental settings, from in vitro biological assays to preclinical formulation development, potentially leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR)[2][3].

This guide will provide a systematic approach to understanding and addressing these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous buffers for my biological assay. What is the recommended initial approach?

A1: The most common initial approach for dissolving poorly soluble compounds for biological assays is the use of a co-solvent system, with Dimethyl Sulfoxide (DMSO) being the most prevalent choice[4][5]. It is crucial to first prepare a high-concentration stock solution in 100% DMSO. Subsequently, this stock solution can be serially diluted in DMSO before being introduced into the aqueous assay buffer. This method helps to avoid precipitation that can occur when a highly concentrated DMSO stock is directly diluted into an aqueous medium[3][4].

Key Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or artifacts[4]. Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments[4].

  • Gentle Dissolution Aids: If the compound does not readily dissolve in DMSO, gentle warming (e.g., 37°C water bath) or sonication can be employed[4]. However, be mindful of the compound's stability under these conditions.

Q2: My compound precipitates out of solution when I add the DMSO stock to my aqueous assay media. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds[4]. Here are several strategies to mitigate this:

  • Optimize Dilution Protocol: Instead of a single large dilution step, perform serial dilutions of your DMSO stock in 100% DMSO first to reach an intermediate concentration. Then, add this intermediate stock to the assay media. It is preferable to mix DMSO stock dilutions directly with the assay media solution to maximize the interaction of the compound with components in the media that might aid in solubilization, such as proteins or lipids[3].

  • Reduce Final Compound Concentration: The concentration of the compound in the final assay may be exceeding its thermodynamic solubility in the aqueous buffer. Consider testing a lower final concentration of the compound.

  • Incorporate Solubilizing Excipients: The use of surfactants or cyclodextrins in the assay buffer can help to increase the apparent solubility of the compound by forming micelles or inclusion complexes, respectively[6][7].

Q3: What are the best practices for preparing and storing stock solutions of this compound in DMSO?

A3: Proper preparation and storage are critical for maintaining the integrity of your compound.

  • Preparation: Always use high-purity, anhydrous DMSO. Weigh the compound accurately and add the calculated volume of DMSO to achieve the desired stock concentration. Ensure complete dissolution, using sonication or gentle warming if necessary[4].

  • Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation[4]. Before use, allow the aliquot to thaw completely and bring it to room temperature. Vortex gently before making dilutions.

Q4: I need to formulate this compound for in vivo studies. What are some suitable formulation strategies?

A4: Formulating a poorly soluble compound for in vivo administration requires careful consideration of the route of administration and the desired pharmacokinetic profile. Common strategies include:

  • Co-solvent Systems: A mixture of solvents can be used to dissolve the compound. A common starting point for many poorly soluble compounds is a vehicle containing DMSO, polyethylene glycol (PEG), a surfactant like Tween 80, and saline or a buffer[8].

  • Lipid-Based Formulations: If the compound is lipophilic, lipid-based drug delivery systems (LBDDS) can enhance solubility and oral absorption[6][9]. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can improve the dissolution rate[6][9]. Techniques like micronization or nanomilling can be employed.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic matrix at the molecular level, which can significantly enhance its solubility and dissolution rate[10][11].

Troubleshooting Guide: Low Solubility of this compound

This troubleshooting table provides a structured approach to resolving common issues encountered during the handling of this compound.

Issue Potential Cause Recommended Solution
Compound does not dissolve in DMSO. Insufficient solvent volume or compound is at a concentration above its DMSO solubility limit.1. Increase the volume of DMSO. 2. Gently warm the solution in a water bath (e.g., 37°C). 3. Sonicate the solution. 4. If insolubility persists, the compound may be impure or degraded.
Precipitation occurs upon dilution into aqueous buffer. The compound's solubility in the final aqueous medium is exceeded.1. Decrease the final concentration of the compound. 2. Perform serial dilutions in 100% DMSO before adding to the aqueous buffer. 3. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a non-toxic range for the assay. 4. Add a solubilizing agent like a surfactant (e.g., Tween 80) or cyclodextrin to the aqueous buffer.
Inconsistent results in biological assays. Incomplete dissolution or precipitation of the compound leading to inaccurate dosing.1. Visually inspect all solutions for any precipitate before use. 2. Prepare fresh dilutions for each experiment. 3. Ensure thorough mixing after each dilution step. 4. Consider performing a solubility assessment in the final assay buffer.
Low bioavailability in in vivo studies. Poor dissolution of the compound in the gastrointestinal tract.1. Optimize the formulation by exploring different co-solvent systems, lipid-based formulations, or solid dispersions. 2. Consider particle size reduction techniques to enhance the dissolution rate. 3. Evaluate the pH-dependent solubility of the compound to see if altering the pH of the formulation could be beneficial.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standardized, high-concentration stock solution of this compound for use in various experiments.

Materials:

  • This compound (MW: 272.30 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.723 mg of this compound.

  • Dissolution: a. Transfer the weighed compound into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the tube gently until the compound is completely dissolved[4]. d. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently in a 37°C water bath until a clear solution is obtained[4].

  • Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) into sterile microcentrifuge tubes. b. Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[4].

Protocol 2: Determination of Kinetic Solubility

Objective: To assess the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution. This is a common early-stage assessment in drug discovery[12].

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well plate (UV-transparent for analysis)

  • Plate shaker

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare Serial Dilutions in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution into Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a corresponding well containing a larger volume of PBS (e.g., 198 µL) to achieve a final DMSO concentration of 1%. This will result in a range of theoretical final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Equilibration: Seal the plate and incubate at room temperature for 1-2 hours on a plate shaker to allow for equilibration.

  • Analysis: a. After incubation, visually inspect the wells for any signs of precipitation. b. Measure the absorbance of each well at a wavelength where the compound absorbs. c. Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant for the concentration of the dissolved compound using HPLC-UV or LC-MS/MS[12].

  • Data Interpretation: The highest concentration at which no precipitation is observed is considered the kinetic solubility under these conditions.

Visualizing Experimental Workflows

Workflow for Handling Poorly Soluble Compounds in Biological Assays

G cluster_prep Stock Solution Preparation cluster_dilution Dilution for Assay cluster_assay Biological Assay cluster_troubleshoot Troubleshooting weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve assist Gentle Warming / Sonication (if needed) dissolve->assist aliquot Aliquot & Store at -20°C / -80°C dissolve->aliquot thaw Thaw Aliquot serial_dmso Serial Dilution in 100% DMSO thaw->serial_dmso add_to_media Add to Aqueous Assay Media serial_dmso->add_to_media mix Thorough Mixing add_to_media->mix control Vehicle Control (DMSO) add_to_media->control precipitate Precipitation? add_to_media->precipitate incubate Incubate mix->incubate readout Assay Readout incubate->readout control->readout precipitate->mix No optimize Optimize Dilution / Lower Concentration / Add Excipients precipitate->optimize Yes

Caption: A workflow for preparing and using poorly soluble compounds in biological assays.

Decision Tree for Formulation Strategy Selection

G start Start: Poorly Soluble Compound is_lipophilic Is the compound lipophilic? start->is_lipophilic route Intended Route of Administration? is_lipophilic->route No lipid_formulation Consider Lipid-Based Formulations (e.g., SEDDS) is_lipophilic->lipid_formulation Yes oral Oral route->oral iv Intravenous (IV) route->iv particle_size Particle Size Reduction (Micronization / Nanosizing) oral->particle_size solid_dispersion Solid Dispersion oral->solid_dispersion cosolvent Co-solvent System (e.g., DMSO, PEG, Tween 80) iv->cosolvent lipid_formulation->route particle_size->cosolvent solid_dispersion->cosolvent

Caption: A decision tree to guide the selection of a suitable formulation strategy.

References

Technical Support Center: Investigating 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with the small molecule inhibitor, 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid (PubChem CID: 2814298).[1] As a novel investigational compound, its precise biological activities and potential for off-target effects are critical areas of study. Unexpected or inconsistent results in assays are common challenges in early-stage drug discovery and are often linked to uncharacterized interactions with cellular components beyond the intended target.

This guide is structured as a series of frequently asked questions (FAQs) to help you troubleshoot common experimental issues, design robust validation strategies, and proactively identify and characterize the off-target profile of this compound. Our goal is to provide you with the causal reasoning behind experimental choices and the practical workflows needed to ensure the integrity and accuracy of your research.

Frequently Asked Questions (FAQs)
Section 1: Initial Assay Setup & Troubleshooting

Question 1: My IC50 value for this compound is highly variable between experiments, or much weaker than anticipated. What are the primary causes?

This is a frequent and critical issue that can often be traced back to fundamental aspects of compound handling and assay design. Before assuming a lack of potency, it is essential to rule out technical and methodological artifacts.

Answer:

Several factors can contribute to inconsistent or unexpectedly high IC50 values. We recommend a systematic check of the following variables:

  • Compound Solubility and Aggregation:

    • The Problem: The compound may be precipitating out of your aqueous assay buffer. The effective concentration of the inhibitor available to interact with the target is therefore much lower than the nominal concentration.

    • Causality: Many organic small molecules have limited aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution, especially at higher concentrations.

    • Troubleshooting Steps:

      • Visually inspect the wells of your assay plate (especially at the highest concentrations) for any signs of precipitation or cloudiness.

      • Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells, including controls.[2] High DMSO concentrations can also inhibit enzyme activity directly.[3]

      • Include a "solvent control" to account for any effects of the solvent itself on assay performance.[2]

  • Assay Conditions (for Kinase Assays):

    • The Problem: If your target is a kinase and your assay uses a high concentration of ATP, you may be masking the inhibitor's true potency.

    • Causality: If this compound is an ATP-competitive inhibitor, it directly competes with ATP for the kinase's binding pocket. A high ATP concentration will out-compete the inhibitor, leading to an artificially high IC50 value.[2][4]

    • Troubleshooting Steps:

      • Determine the Michaelis constant (Km) of ATP for your specific kinase under your assay conditions.

      • Best Practice: Run your inhibitor dose-response assays using an ATP concentration that is at or near its Km value.[4] This ensures the assay is sensitive enough to detect competitive inhibitors.

  • Compound Integrity:

    • The Problem: The compound may have degraded due to improper storage or handling.

    • Causality: Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to the chemical degradation of small molecules.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions from solid material for each new experiment.

      • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]

      • If possible, verify the purity and identity of your compound stock using analytical methods like LC-MS.

Question 2: I'm observing a dose-dependent effect, but I'm concerned it might be an artifact. How can I identify non-specific assay interference?

Answer:

Assay interference is a common source of false positives in high-throughput screening and can lead to misinterpretation of an inhibitor's activity.[3] It is crucial to perform counter-screens to rule out these artifacts.

Common Types of Interference & Solutions:

Interference TypeCausality & MechanismRecommended Counter-Screen / Solution
Compound Fluorescence The compound itself fluoresces at the same wavelength used for assay readout, creating a false positive signal.[3]Run the dose-response curve in the absence of the enzyme/substrate. Any signal detected is due to compound auto-fluorescence. Consider switching to an alternative, non-fluorescence-based assay format (e.g., luminescence).[3][5]
Signal Quenching The compound absorbs light at the excitation or emission wavelength of the fluorophore in the assay, leading to a false negative or artificially reduced signal.[3]Similar to above, test the compound in the presence of the final fluorescent product without the enzyme reaction. A decrease in signal indicates quenching.
Non-Specific Inhibition The compound forms aggregates that sequester the enzyme, or it reacts with assay components (e.g., chelating necessary metal cofactors like Mg2+).[3]Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregate formation. Perform the assay with a structurally unrelated control enzyme to check for specificity.
Section 2: Proactive Identification of Off-Target Effects

Question 3: My compound shows the desired effect in my primary assay. How do I determine its selectivity and identify potential off-targets?

Answer:

Demonstrating selectivity is a cornerstone of drug development, as off-target effects can lead to unexpected toxicity or confound experimental results.[6] A multi-pronged approach combining broad screening with targeted validation is the most effective strategy.

OffTarget_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Cellular Validation A Primary Hit (e.g., Biochemical Assay) B Kinome Profiling (Large Panel Screen) A->B Assess Kinase Selectivity C Chemoproteomics (e.g., TPP/CETSA-MS) A->C Unbiased Cellular Target ID D List of Potential Off-Targets B->D C->D E Cellular Thermal Shift Assay (CETSA) (Targeted Western Blot) D->E Confirm Direct Binding in Cells F Cell-Based Pathway Assays (e.g., Phospho-Flow, Reporter) D->F Assess Functional Consequence E->F Validate Downstream Effect

Caption: A strategic workflow for identifying and validating off-target effects.

  • Broad Kinome Profiling:

    • What It Is: Kinome profiling involves screening your compound against a large, diverse panel of protein kinases (often hundreds) to map its selectivity profile.[6][7][8] This service is offered by many contract research organizations (CROs).[9][10][11]

    • Why It's Done: The human kinome has over 500 members, many with highly conserved ATP-binding pockets.[8] This makes cross-reactivity common. Profiling provides a broad view of which kinases are inhibited, helping to identify off-target liabilities early in the discovery process.[6]

    • How to Interpret Results: The output is typically a list of kinases and the percent inhibition at one or two fixed compound concentrations. Potent inhibition of kinases other than your primary target are considered off-target hits that require further investigation.

  • Unbiased Chemoproteomics (Advanced):

    • What It Is: Techniques like Thermal Proteome Profiling (TPP) or mass spectrometry-based Cellular Thermal Shift Assay (CETSA-MS) allow for the unbiased identification of protein targets in a cellular context.[12][13]

    • Why It's Done: These methods do not require prior knowledge of the target and can identify interactions with proteins across the entire proteome, not just kinases. They are based on the principle that a compound binding to a protein stabilizes it against heat-induced denaturation.[13][14]

    • How It Works: Cells or cell lysates are treated with the compound, heated across a temperature gradient, and the remaining soluble proteins are quantified by mass spectrometry. Proteins that show a thermal shift upon compound treatment are identified as direct binders.[15][16]

Question 4: Kinome profiling suggested a potential off-target. How can I confirm that this compound engages this target inside a living cell?

Answer:

Confirming target engagement in a physiological context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[12][13] It directly measures the physical interaction between a compound and its protein target within intact cells.[17]

CETSA_Principle cluster_0 No Drug (Control) cluster_1 With Drug Treatment A Native Protein B Heat Applied A->B C Denatured & Aggregated Protein B->C D Drug-Bound Protein E Heat Applied D->E F Stabilized Protein (Remains Soluble) E->F

Caption: Ligand binding stabilizes a protein against thermal denaturation.

Experimental Protocols
Protocol 1: Troubleshooting a Biochemical Kinase Assay

This protocol provides a systematic approach to optimizing your assay to get reliable IC50 data.

Objective: To ensure assay conditions are suitable for measuring the potency of an ATP-competitive inhibitor.

Methodology:

  • Determine Optimal Enzyme Concentration:

    • Prepare serial dilutions of your kinase in assay buffer.

    • Set up reactions with a fixed, saturating concentration of substrate and ATP (e.g., 100 µM).

    • Incubate for a set time (e.g., 30 minutes).

    • Measure the reaction progress (e.g., luminescence for ADP-Glo™).[18]

    • Goal: Identify an enzyme concentration that produces a robust signal and operates within the linear range of the assay.[4]

  • Determine ATP Km:

    • Using the optimal enzyme concentration from Step 1, set up reactions with varying concentrations of ATP (e.g., 0 to 200 µM).

    • Keep the substrate concentration fixed and high.

    • Measure the initial reaction velocity at each ATP concentration.

    • Plot velocity vs. [ATP] and fit the data to the Michaelis-Menten equation to determine the Km.

  • Run IC50 Determination:

    • Prepare a 10-point serial dilution of This compound (e.g., from 100 µM to 1 nM).

    • Set up the kinase reaction using the optimal enzyme concentration and an ATP concentration equal to its Km value .

    • Pre-incubate the enzyme and inhibitor for 15 minutes before initiating the reaction with ATP/substrate.[18]

    • Include appropriate controls: "no enzyme" (background) and "no inhibitor" (100% activity).

    • Fit the resulting dose-response curve to determine the IC50 value.

Protocol 2: Validating Target Engagement with CETSA and Western Blot

This protocol describes how to perform a targeted CETSA experiment to confirm if your compound binds to a specific off-target protein identified from a screening panel.

Objective: To determine if this compound stabilizes a suspected off-target protein in intact cells.

Methodology:

  • Cell Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with either vehicle (e.g., 0.1% DMSO) or a high concentration of your compound (e.g., 10-20 µM) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes for each condition (Vehicle and Compound).

    • Heat the tubes at different temperatures for 3 minutes using a thermal cycler (e.g., 37°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C). The 37°C sample serves as the non-heated control.[13]

  • Lysis and Separation:

    • Lyse the cells by subjecting them to 3-4 rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Normalize the total protein concentration for all samples.

    • Analyze the levels of your target protein in the soluble fraction using standard SDS-PAGE and Western Blotting with a specific antibody.

  • Data Interpretation:

    • In the vehicle-treated samples, the amount of soluble target protein should decrease as the temperature increases.

    • If the compound binds and stabilizes the target protein, you will observe more of the protein remaining in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle-treated samples. This "thermal shift" is direct evidence of target engagement.

References

"2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid (CAS: 690632-76-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, outline potential degradation pathways, and offer practical strategies for prevention. Our goal is to help you ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound, which is typically a solid, should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For maximum protection against degradation, we recommend storing it under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Room temperature storage is generally acceptable for the solid form.[2]

Q2: Is this compound sensitive to light?

Yes, there is a high potential for photosensitivity. The pyrrole moiety, a core component of the molecule, is known to be photolabile.[3] Pyrroles can undergo both direct photodegradation from UV light absorption and indirect degradation sensitized by other molecules.[4][5] This process can lead to complex degradation pathways, including ring-opening of the pyrrole structure.[3] Therefore, all solutions and solid samples should be protected from light by using amber vials or by wrapping containers with aluminum foil.

Q3: What is the expected pH stability range for this compound in solution?

The stability is highly pH-dependent. Based on the known chemistry of pyrrole derivatives, the compound is expected to be most stable in neutral (pH ~7) conditions.[3] Pyrroles are known to be labile in acidic media and are extremely unstable in alkaline (basic) environments.[3] The acidic conditions can promote oxidation and polymerization of the pyrrole ring, while strong bases can deprotonate the pyrrole nitrogen, potentially leading to other reactions.[6][7] The morpholine moiety provides a basic center, and the carboxylic acid provides an acidic center, making the molecule amphoteric and susceptible to intra- or intermolecular reactions at pH extremes.

Q4: What solvents are recommended for preparing solutions?

The compound is soluble in many common organic solvents. For biological assays, it has a documented solubility of >40.8 µg/mL at pH 7.4.[8] When preparing stock solutions for long-term storage, it is critical to use high-purity, anhydrous solvents. To minimize oxidative degradation, it is best practice to use solvents that have been degassed (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen.

Troubleshooting Guide: Degradation Issues

This guide provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem: My solid compound, which was initially a white or off-white solid, has turned yellow or brown.
  • Underlying Cause: This is a classic indicator of oxidation and/or polymerization of the pyrrole ring.[6] Pyrrole and its derivatives are electron-rich aromatic systems that are susceptible to air oxidation, which often results in the formation of colored oligomeric or polymeric species.[9][10] This process can be accelerated by exposure to light and ambient moisture.

  • Preventative Measures & Solution:

    • Strict Environmental Control: Always handle the solid compound under an inert atmosphere (e.g., in a glovebox).

    • Proper Storage: After use, flush the vial with argon or nitrogen before tightly sealing. Store in a desiccator to protect from moisture and in a dark location to prevent photodegradation.

    • Purity Check: Before use, verify the purity of the discolored material using a suitable analytical method like HPLC-UV or LC-MS and compare it to a fresh, protected standard. If significant degradation is observed, it is recommended to use a new batch of the compound.

Problem: I'm observing a rapid loss of the parent compound in my aqueous assay buffer over several hours.
  • Underlying Cause: This issue likely stems from one or more of the factors outlined in the degradation profile below. The combination of dissolved oxygen, non-neutral pH, and ambient laboratory lighting can create a highly degradative environment.

  • Preventative Measures & Solution:

    • Deoxygenate Buffer: Prepare your assay buffer using deionized water and then thoroughly degas it before adding the compound. Maintain an inert atmosphere over the experiment if feasible.

    • pH Control: Ensure your buffer is robust and maintains a neutral pH. If your experiment requires acidic or basic conditions, prepare the solution immediately before use and minimize its exposure time to these conditions.

    • Light Protection: Conduct all experimental steps in the dark or under light-protected conditions (e.g., cover plates with foil).

    • Include Controls: Run a stability control experiment where the compound is incubated in the assay buffer under identical conditions but without other reactants to isolate the compound's intrinsic stability.

Problem: My LC-MS analysis shows several new, unexpected peaks after my experiment. How can I identify the cause?

  • Diagnostic Approach: Identifying the source of degradation requires a systematic approach. The appearance of new peaks suggests the formation of degradants, which could arise from oxidation, photodegradation, or hydrolysis. The diagram below outlines a logical workflow for troubleshooting this issue.

G Key Structural Moieties and Their Vulnerabilities mol This compound pyrrole Pyrrole Ring Electron-rich aromatic system mol->pyrrole morpholine Morpholine Ring Secondary amine character (basic) mol->morpholine benzoic_acid Benzoic Acid Carboxylic acid (acidic) mol->benzoic_acid vulnerability_pyrrole Vulnerabilities: - Oxidation (air, peroxides) - Photodegradation (UV/Vis light) - Unstable in strong acid/base pyrrole->vulnerability_pyrrole vulnerability_morpholine Properties: - Can act as a proton acceptor - Generally stable, but can form salts morpholine->vulnerability_morpholine vulnerability_benzoic Properties: - Can act as a proton donor - Can form salts and esters - Potential for reactive acyl glucuronide formation in vivo benzoic_acid->vulnerability_benzoic

References

Technical Support Center: Optimizing Cell-Based Assays with 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing cell-based assays using the novel small molecule, 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when characterizing a new chemical entity in a biological context. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure your experimental results are both accurate and reproducible.

The guidance provided is based on established best practices for working with small molecule inhibitors in research and development.[1][2]

Part 1: Foundational Knowledge & Compound Handling

Before initiating any cell-based experiment, understanding the physicochemical properties of your compound and handling it correctly is paramount. Errors at this stage are a primary source of experimental variability.

FAQ 1: What are the basic properties of this compound, and how should I prepare stock solutions?

Answer: this compound (PubChem CID: 2814298) is an organic compound with the following properties[3][4]:

  • Molecular Formula: C₁₅H₁₆N₂O₃

  • Molecular Weight: 272.30 g/mol

  • Solubility: Experimental data shows solubility of >40.8 µg/mL at pH 7.4.[3]

Given its structure, the compound is likely poorly soluble in aqueous solutions. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Protocol: Preparing a 10 mM Stock Solution

  • Calculation: To prepare a 10 mM solution, you will dissolve 2.723 mg of the compound in 1 mL of 100% anhydrous, high-purity DMSO.

  • Procedure:

    • Weigh out the required amount of the compound in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution if particulates are visible.

    • Visually inspect the solution against a dark background to ensure no precipitation is present.[5]

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store at -20°C or -80°C, protected from light and moisture.

Part 2: Optimizing Core Assay Parameters

The success of your cell-based assay hinges on the careful optimization of several key variables. A systematic approach to defining these parameters will create a robust assay window and ensure your results are meaningful.

Workflow for Assay Parameter Optimization

This diagram outlines the logical flow for optimizing the critical parameters of your cell-based assay.

Assay_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization Matrix cluster_validation Phase 3: Assay Validation CompoundPrep Compound Preparation (Stock & Serial Dilutions) Seeding Optimize Cell Seeding Density CompoundPrep->Seeding CellCulture Cell Line Expansion (Low Passage Number) CellCulture->Seeding Solvent Determine Max Solvent (DMSO) Tolerance Seeding->Solvent Using optimal cell density Time Determine Optimal Incubation Time Solvent->Time Using non-toxic DMSO % DoseResponse Perform Dose-Response Experiment Time->DoseResponse Using optimal parameters Controls Analyze Controls (Positive & Negative) DoseResponse->Controls Data Calculate Z'-factor & Assay Window Controls->Data

Caption: Workflow for systematic optimization of cell-based assay parameters.

FAQ 2: How do I determine the optimal cell seeding density?

Answer: Cell seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overcrowding, nutrient depletion, and altered cellular responses.[6][7] The goal is to ensure cells are in the logarithmic growth phase throughout the experiment.

Protocol: Optimizing Cell Seeding Density

  • Define Range: Based on literature or previous experience with your cell line, choose a range of seeding densities to test (e.g., 2,000, 5,000, 10,000, and 20,000 cells/well for a 96-well plate).[8][9]

  • Plate Cells: Seed cells at the different densities in a 96-well plate. Include wells with media only to serve as a blank control.

  • Incubate: Culture the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: At each time point, measure cell viability using your chosen assay readout (e.g., a resazurin-based fluorescence assay or an ATP-based luminescence assay).

  • Analyze: Plot the signal intensity against the number of cells seeded. The optimal density is the one that gives a robust signal and shows a linear relationship between cell number and signal intensity at the end of the incubation period.[10]

Seeding Density (cells/well)Signal at 24h (RFU)Signal at 48h (RFU)Signal at 72h (RFU)Observations
2,000150028004500Signal may be too low initially.
5,000 3500 7200 15000 Good linear growth, strong signal.
10,00068001450021000Potential for confluency by 72h.
20,000130002200023000Overcrowded, signal plateaus.[7]
Table 1: Example data for optimizing cell seeding density. The optimal density provides a strong signal while maintaining logarithmic growth.
FAQ 3: What is a safe concentration of DMSO for my cells, and how do I control for its effects?

Answer: While essential for dissolving many small molecules, DMSO is toxic to cells at higher concentrations, typically by affecting membrane permeability and inducing apoptosis.[11][12][13][14] The final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many sensitive cell lines requiring ≤0.1%.[5][11] The tolerance to DMSO is cell-line dependent and must be determined experimentally.[9]

Protocol: Determining DMSO Tolerance

  • Prepare Dilutions: Create a serial dilution of DMSO in your complete cell culture medium to achieve final concentrations ranging from 5% down to 0.05%.

  • Treat Cells: Add these DMSO-containing media to wells with your optimally seeded cells.

  • Include Controls: Crucially, include an untreated control (media only) and a "vehicle control" containing the highest concentration of DMSO you intend to use in your compound experiments (e.g., 0.5%).

  • Incubate & Assess: Incubate for the longest duration planned for your compound treatment (e.g., 72 hours) and measure cell viability.

  • Analyze: Compare the viability of DMSO-treated cells to the untreated control. The highest concentration of DMSO that does not cause a significant reduction in cell viability (e.g., >90% viability) is your maximum allowable concentration.[9]

FAQ 4: Can serum in the culture medium affect the compound's activity?

Answer: Yes, this is a critical and often overlooked factor. Serum contains high concentrations of proteins, such as albumin, which can bind to small molecules.[15] This binding can sequester your compound, reducing its effective or "free" concentration available to interact with the cells. This can lead to a rightward shift in the dose-response curve (higher IC50 value). In some cases, serum can also have protective effects on cells.[16]

Experimental Consideration: When optimizing your assay, consider running a pilot experiment comparing the compound's effect in your standard serum-containing medium versus a low-serum or serum-free medium.[17] This will help you understand if serum binding is a significant factor for this compound.

Part 3: Troubleshooting Common Assay Problems

Even in a well-optimized assay, unexpected results can occur. This section provides a logical framework for diagnosing and resolving common issues.

Troubleshooting Decision Tree

This diagram provides a step-by-step guide to diagnosing common experimental issues.

Troubleshooting_Tree Start Problem with Assay Data? HighVar High Well-to-Well Variability? Start->HighVar LowSignal Low Signal or No Compound Effect? Start->LowSignal HighBG High Background Signal? Start->HighBG CheckPipette Check Pipetting Technique & Calibrations HighVar->CheckPipette Possible Cause CheckMixing Ensure Thorough Mixing of Reagents & Cells HighVar->CheckMixing Possible Cause CheckPlate Inspect for 'Edge Effects' Use Gas-Permeable Seals HighVar->CheckPlate Possible Cause CheckControls Are Positive Controls Working? LowSignal->CheckControls ControlsOK Yes CheckControls->ControlsOK ControlsFail No CheckControls->ControlsFail CheckCompound Check Compound Integrity (Solubility, Degradation) ControlsOK->CheckCompound CheckConcentration Is Compound Concentration Sufficient? Test Higher Doses ControlsOK->CheckConcentration CheckReagents Problem with Assay Reagents or Instrument Settings ControlsFail->CheckReagents CheckBlank Is the 'Media Only' Blank High? HighBG->CheckBlank BlankOK No CheckBlank->BlankOK BlankHigh Yes CheckBlank->BlankHigh CheckCells Cellular Autofluorescence or High Basal Activity BlankOK->CheckCells CheckMedia Media Autofluorescence (Phenol Red?) or Reagent Contamination BlankHigh->CheckMedia

Caption: A decision tree for troubleshooting common cell-based assay issues.

FAQ 5: My signal is very low, or the compound shows no effect. What should I check?

Answer: This is a frequent challenge when screening new compounds.[1]

  • Verify Positive Controls: First, confirm that your positive control (a compound known to produce an effect in your assay) is working. If it fails, the problem likely lies with your assay reagents, cell health, or instrument settings.[18]

  • Check Instrument Settings: For fluorescence assays, ensure the excitation and emission wavelengths are correct for your fluorophore.[19][20] For luminescence, ensure you are using the correct plate type (opaque white is best) and that the instrument sensitivity/gain is set appropriately.[21][22]

  • Confirm Compound Integrity: Has the compound precipitated out of solution? Visually inspect your working dilutions. Prepare fresh dilutions from your stock for each experiment.[5] Consider the compound's stability in aqueous media over the course of your incubation.

  • Increase Compound Concentration: The initial concentrations tested may be too low to elicit a biological response. Perform a wider dose-response curve, extending to higher concentrations (e.g., 50-100 µM), while being mindful of solubility limits and potential off-target effects.[1][2]

FAQ 6: My background signal is too high. How can I reduce it?

Answer: High background noise reduces your assay's signal-to-noise ratio, making it difficult to detect real effects.[23]

  • Analyze Blank Wells: Check the signal from your "media + assay reagent" wells (no cells). If this is high, your media or reagents may be contaminated or autofluorescent.[24]

    • Solution: For fluorescent assays, switch to phenol red-free medium, as phenol red is highly fluorescent.[23][25] Use high-purity reagents.

  • Use Proper Plate Types: The choice of microplate is crucial.[26]

    • Luminescence: Use solid white, opaque-walled plates to maximize signal reflection.[21][22]

    • Fluorescence: Use solid black, clear-bottom plates to reduce background fluorescence and well-to-well crosstalk.[19][25]

  • Address Cellular Autofluorescence: Cells themselves can autofluoresce, particularly in the green spectrum. If this is an issue, consider using red-shifted dyes for your readout.[25]

FAQ 7: I'm seeing high variability between my replicate wells. What is the cause?

Answer: High variability undermines the reliability of your results. The most common sources are inconsistent cell seeding and pipetting errors.[19][27]

  • Pipetting Technique: Ensure pipettes are properly calibrated. When performing serial dilutions, mix each dilution step thoroughly before transferring to the next.[28][29] Use a multi-channel pipette for adding reagents to the plate to minimize timing differences between wells.[19]

  • Cell Seeding: Ensure your cell suspension is homogenous before plating. Gently swirl the cell suspension frequently while plating to prevent cells from settling. Avoid letting cells sit in a conical tube for extended periods.

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate solutes and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[6] Using gas-permeable plate seals can also help.[19]

Part 4: Reference Protocols
Protocol: 10-Step Serial Dilution for Dose-Response Curve (96-Well Plate)

This protocol describes creating an 8-point, 1:3 serial dilution curve starting from a 100 µM final concentration.

  • Prepare Master Mix: Prepare a sufficient volume of cell suspension at your optimized seeding density.

  • Plate Cells: Dispense 100 µL of the cell suspension into each well of a 96-well plate (excluding the outermost wells to prevent edge effects). Incubate for 24 hours to allow cells to adhere.

  • Prepare Highest Concentration: Prepare a 2X working solution of your highest desired concentration (e.g., 200 µM) in complete medium. This will be diluted 1:2 when added to the cells.

  • Prepare Dilution Plate: In a separate 96-well "dilution plate," add 80 µL of complete medium (containing the same final DMSO concentration as your vehicle control) to wells B1 through H1.

  • Start Dilution: Add 120 µL of your 2X highest concentration stock (200 µM) to well A1 of the dilution plate.

  • First Dilution: Mix the contents of well A1 thoroughly by pipetting up and down. Transfer 40 µL from well A1 to well B1.

  • Continue Series: Mix well B1 thoroughly. Transfer 40 µL from B1 to C1. Repeat this process down to well H1.[28][30] Do not transfer from well H1.

  • Treat Cells: Using a multichannel pipette, transfer 100 µL from each well in column 1 of the dilution plate to the corresponding column on your "cell plate."

  • Add Controls: Add 100 µL of vehicle control medium to a set of control wells.

  • Incubate: Incubate the cell plate for your predetermined optimal time before adding assay reagents and reading the plate.

References

"2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" troubleshooting inconsistent experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Morpholino-5-(1H-pyrrol-1-yl)benzoic Acid

A Guide for Researchers on Achieving Reproducible Experimental Outcomes

Welcome to the technical support center for this compound (CAS No. 690632-76-9).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter inconsistencies during the synthesis, purification, or application of this compound. The unique trifunctional nature of this molecule—a tertiary amine (morpholine), a heteroaromatic ring (pyrrole), and a carboxylic acid—presents specific challenges that can lead to variability in experimental results.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your work. The insights provided are grounded in established chemical principles and field-proven methodologies.

Section 1: Troubleshooting Guide for Synthesis & Purification

Inconsistent results often originate from the synthesis and purification stages. Minor variations in reaction conditions or purification techniques can significantly impact the purity, yield, and ultimately, the biological activity of the final compound.

Q1: My synthesis of this compound is resulting in low or no yield. What are the common causes?

The synthesis of this molecule likely involves a multi-step process, with the key bond-forming reactions being the introduction of the morpholine and pyrrole moieties onto a benzoic acid scaffold. These are typically achieved via transition-metal-catalyzed cross-coupling reactions, such as an Ullmann condensation or a Buchwald-Hartwig amination. These reactions, while powerful, are highly sensitive to reaction parameters.[3][4]

Troubleshooting Low-Yielding Coupling Reactions

ProblemPotential Cause(s)Suggested Solution(s)
No or Minimal Product Formation Inactive Catalyst: The copper (for Ullmann) or palladium (for Buchwald) catalyst is oxidized or of poor quality. The active species for Ullmann condensation is Cu(I).[3]- Use a fresh, high-purity copper(I) salt (e.g., CuI). Old bottles of CuI can appear greenish-yellow due to oxidation to Cu(II). - For palladium catalysts, ensure they have been stored under an inert atmosphere.
Inappropriate Ligand: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. A ligand that is too bulky or electronically mismatched for the substrates will shut down the reaction.[3][4]- Screen a variety of ligands. For Ullmann-type C-N coupling, common ligands include 1,10-phenanthroline or L-proline.[5] - Ensure the ligand-to-metal ratio is optimized; typically, a 1:1 or 2:1 ratio is a good starting point.
Suboptimal Base or Solvent: The base is critical for deprotonating the nucleophile (morpholine or pyrrole).[3] The solvent must be anhydrous and capable of solubilizing all reactants at the reaction temperature.- Screen common bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. K₃PO₄ is often effective and non-nucleophilic.[5] - Use high-purity, anhydrous solvents like dioxane, DMF, or toluene. The presence of water can lead to dehalogenation of the starting material.[6]
Reaction Stalls or is Sluggish Incorrect Temperature: Traditional Ullmann reactions required very high temperatures (>150 °C), but modern ligand-accelerated protocols often run under milder conditions (80-120 °C).[3][7]- If using a modern ligand system, start at a moderate temperature (e.g., 100 °C) and monitor by TLC or LC-MS. - If no conversion is observed, incrementally increase the temperature. If decomposition is seen, lower the temperature.
Poor Substrate Quality: The aryl halide starting material may be impure, or the nucleophile (morpholine/pyrrole) may be of low quality or contain water.- Purify starting materials before use (e.g., recrystallize the aryl halide, distill morpholine). - Use freshly opened reagents whenever possible.

Below is a logical workflow for troubleshooting a low-yielding synthesis.

G start Low or No Yield Observed catalyst Is the Catalyst Fresh & High Purity? start->catalyst ligand Is the Ligand Appropriate? catalyst->ligand Yes sol_catalyst Replace Catalyst (e.g., new bottle of CuI) catalyst->sol_catalyst No base_solvent Are Base & Solvent Correct and Anhydrous? ligand->base_solvent Yes sol_ligand Screen Different Ligands (e.g., L-Proline, Phenanthroline) ligand->sol_ligand No temp Is the Temperature Optimized? base_solvent->temp Yes sol_base_solvent Screen Bases (K3PO4, Cs2CO3) Use Anhydrous Solvent base_solvent->sol_base_solvent No reagents Are Starting Materials Pure? temp->reagents Yes sol_temp Vary Temperature (e.g., 80°C, 100°C, 120°C) temp->sol_temp No sol_reagents Purify Starting Materials (Recrystallize/Distill) reagents->sol_reagents No end_node Yield Improved sol_catalyst->end_node sol_ligand->end_node sol_base_solvent->end_node sol_temp->end_node sol_reagents->end_node

Caption: A decision tree for troubleshooting low synthetic yields.
Q2: My purified product shows persistent impurities by NMR or LC-MS. How can I improve its purity?

As a zwitterionic-capable molecule, this compound can be challenging to purify. It may adhere strongly to silica gel or exhibit poor solubility in common recrystallization solvents.

Purification Strategy Troubleshooting

MethodCommon ProblemRecommended Solution
Normal Phase Chromatography Streaking/Tailing on Column: The basic morpholine nitrogen and acidic carboxylic acid can interact strongly with acidic silica gel, leading to poor separation.- Add a modifier to the mobile phase. 1-2% acetic or formic acid can protonate the morpholine, while 1-2% triethylamine can deprotonate the silica surface. Use one, not both. - Switch to a less acidic stationary phase like alumina (neutral or basic).
Recrystallization Oiling Out/No Crystallization: The compound may have limited solubility in single solvents or may crash out as an amorphous solid or oil.- Use a binary solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) at elevated temperature, then slowly add a poor solvent (e.g., hexanes, water) until turbidity persists. Cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.
Acid-Base Extraction Incomplete Separation: Neutral impurities are co-extracted, or the product does not fully precipitate upon acidification.- Ensure the pH is adjusted correctly. When dissolving in base, the pH should be at least 2 units above the pKa of the carboxylic acid. When re-acidifying, the pH should be at least 2 units below the pKa to ensure complete precipitation.[8] - Perform multiple extractions (3x) at each step to ensure complete transfer of the compound and impurities between phases.

A highly effective but often overlooked method for purifying carboxylic acids is through anion-exchange solid-phase extraction (SPE) or by using reversed-phase chromatography.[9][10]

G start Crude Product Impure impurity_type Are Impurities Non-Polar/Neutral? start->impurity_type acid_base Perform Acid-Base Extraction impurity_type->acid_base Yes polarity_check Are Impurities Polar with Similar Polarity? impurity_type->polarity_check No final_check Is Product Still Impure? acid_base->final_check normal_phase Normal Phase Chromatography (with mobile phase modifier) polarity_check->normal_phase Yes polarity_check->final_check No/Unsure normal_phase->final_check reverse_phase Reversed-Phase C18 Chromatography (Water/Acetonitrile + 0.1% TFA) final_check->reverse_phase Yes end_node Product is >97% Pure final_check->end_node No reverse_phase->end_node

Caption: Workflow for selecting an appropriate purification strategy.

Section 2: FAQs on Characterization and Handling

Confirming the identity, purity, and stability of your compound is a prerequisite for obtaining reliable biological data.

Q1: What are the expected ¹H and ¹³C NMR spectral features for this compound? The NMR spectrum provides a definitive fingerprint of the molecule. Inconsistent or unexpected peaks are a primary indicator of impurities or degradation. The morpholine ring typically shows two distinct multiplets due to the axial and equatorial protons, which may appear as simple triplets if ring inversion is fast on the NMR timescale.[11][12]

Expected NMR Data (in CDCl₃ or DMSO-d₆)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s, 1H)~168-172Shift is concentration-dependent and proton may exchange with water.
Aromatic (Benzoic Acid)7.5 - 8.2 (m, 3H)~115-155The exact pattern depends on the substitution.
Pyrrole (α-protons)~6.8 - 7.2 (t, 2H)~118-122Protons adjacent to the nitrogen.
Pyrrole (β-protons)~6.2 - 6.5 (t, 2H)~108-112Protons beta to the nitrogen.
Morpholine (-O-CH₂-)~3.8 - 4.0 (t, 4H)~66-68Protons adjacent to the oxygen atom.[13]
Morpholine (-N-CH₂-)~3.0 - 3.3 (t, 4H)~50-53Protons adjacent to the nitrogen atom.[13]

Q2: What are the expected results from mass spectrometry analysis? Electrospray ionization (ESI) is the preferred method. The exact mass should be verified by high-resolution mass spectrometry (HRMS).

  • Positive Mode (ESI+): Expect to see the protonated molecular ion [M+H]⁺ at m/z 273.1234.

  • Negative Mode (ESI-): Expect to see the deprotonated molecular ion [M-H]⁻ at m/z 271.1088.

  • Common Fragments: Fragmentation may involve the loss of H₂O (from -COOH), CO₂, or cleavage of the morpholine or pyrrole rings.[14][15]

Q3: How should I store the compound to ensure its long-term stability? Like many complex organic molecules, this compound can degrade over time if not stored properly.

  • Solid Form: Store as a solid in a tightly sealed vial, protected from light, at -20°C for long-term storage or 4°C for short-term use. The presence of the morpholine group makes it slightly hygroscopic; storage in a desiccator is recommended.

  • In Solution: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO). Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation and concentration changes due to solvent evaporation.

Section 3: Troubleshooting Inconsistent Biological Assay Results

Variability in biological data, such as IC₅₀ values in an antiproliferative assay, is a common and frustrating issue. Often, the root cause lies with the compound itself rather than the biological assay.

Q1: My IC₅₀ values are inconsistent between experimental runs. What are the potential chemical sources of this variability? Assuming the biological assay protocol is robust, the variability likely stems from issues with the compound's purity, solubility, or stability in the assay medium. Similar 2-morpholinobenzoic acid scaffolds have been investigated as antiproliferative agents, and such assays are highly sensitive to these factors.[16]

Troubleshooting Inconsistent Biological Data

ProblemPotential Cause(s)Corrective Action & Validation
High IC₅₀ Variability Inconsistent Purity: Batches of the compound may have different purity levels. An unknown, highly potent impurity could be present in one batch but not another.- Re-analyze all batches by LC-MS and ¹H NMR to confirm >97% purity. - If purity is questionable, re-purify the material using a high-resolution method like reversed-phase HPLC.[10]
Poor Solubility: The compound may be precipitating out of the aqueous assay medium, leading to an artificially low effective concentration.- Determine the compound's kinetic solubility in the final assay buffer. - If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO) or a formulation aid, but ensure the vehicle control is run in parallel.
Compound Appears Inactive Degradation in Solution: The compound may be unstable in the DMSO stock solution or in the aqueous assay buffer over the course of the experiment.- Prepare fresh stock solutions for each experiment. - Perform a stability study: incubate the compound in the assay buffer for the duration of the experiment, then analyze by LC-MS to check for degradation products.
Incorrect Concentration: Errors in weighing the solid or in serial dilutions can lead to significant concentration discrepancies.- Use a calibrated microbalance for weighing. - Prepare a fresh stock solution and verify its concentration using a quantitative method like qNMR or UV-Vis spectroscopy with a known extinction coefficient.

Appendix A: Recommended Purification Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to remove neutral or basic impurities.

  • Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic layer with 1 M sodium bicarbonate (NaHCO₃) solution (3x). The compound will move to the aqueous layer as its sodium salt.

  • Combine the aqueous layers and wash with fresh ethyl acetate (2x) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH ~2-3 with 1 M HCl. The pure product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum.

Protocol 2: Reversed-Phase Flash Chromatography

This is a powerful method for removing polar and non-polar impurities that are difficult to separate otherwise.[10]

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid ensures the carboxylic acid is protonated and interacts well with the stationary phase.

  • Sample Loading: Dissolve the crude sample in a minimal amount of DMSO or methanol and load it onto the column.

  • Elution: Run a gradient from high aqueous content (e.g., 95:5 Water:Acetonitrile) to high organic content (e.g., 5:95 Water:Acetonitrile).

  • Fraction Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of water may require lyophilization.

References

Technical Support Center: Managing Batch-to-Batch Variability of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid (CAS 690632-76-9). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Batch-to-batch variability in research chemicals can be a significant source of experimental irreproducibility, leading to lost time and resources.[1][2] This document provides a structured approach to identifying, troubleshooting, and mitigating these inconsistencies, ensuring the integrity and success of your work.

Our approach is built on the core principles of analytical chemistry and materials science. We will explore the common culprits of variability—namely impurities, polymorphism, and degradation—and provide you with practical, step-by-step protocols to diagnose and control for these factors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding batch-to-batch variability.

Q1: What is batch-to-batch variability and why is it a critical concern for my experiments? Batch-to-batch variability refers to the physical and chemical differences that can exist between different production lots of the same chemical compound.[2][3] Even when a compound meets the stated purity specifications, subtle variations can dramatically impact experimental outcomes. These can manifest as changes in solubility, reaction kinetics, biological activity, or analytical profiles. For researchers, this variability can undermine the reproducibility of experiments, a cornerstone of the scientific method.[1]

Q2: What are the primary causes of variability for a compound like this compound? The primary causes of variability for a complex organic molecule can be categorized into three main areas, as illustrated in the diagram below.

Variability_Sources Synthesis Synthesis Process Impurities Residual Impurities (Solvents, Reagents, By-products) Synthesis->Impurities Introduces Purification Purification Method Purification->Impurities Fails to remove Polymorphism Polymorphism (Different Crystal Forms) Purification->Polymorphism Influences crystallization Storage Storage & Handling Degradation Degradation Products Storage->Degradation Causes

Caption: Primary sources of batch-to-batch variability.

  • Residual Impurities: Trace amounts of starting materials, by-products, catalysts, or residual solvents from the synthesis and purification processes can interfere with downstream applications.[1][4] For instance, metallic impurities can inhibit or catalyze biochemical reactions, leading to false results.[5]

  • Polymorphism: This is the ability of a solid compound to exist in multiple crystalline forms.[6] Different polymorphs of the same compound can have significantly different properties, such as solubility and dissolution rate, which can affect bioavailability in biological assays.[7] The specific crystallization conditions during purification (e.g., solvent, temperature, cooling rate) heavily influence which polymorphic form is produced.[6]

  • Degradation: Improper storage conditions (exposure to light, moisture, or heat) can cause the compound to degrade over time, generating new impurities that were not present in the original batch.

Q3: My supplier provided a Certificate of Analysis (CoA). Is that enough to ensure consistency? A Certificate of Analysis (CoA) is an essential starting point, providing key information like purity (often by HPLC or NMR) and identity. However, standard CoAs may not be comprehensive.[5] They might not:

  • Screen for all potential process-related impurities.

  • Characterize the specific polymorphic form of the solid.

  • Detect trace levels of contaminants like heavy metals that could impact sensitive biological assays.[5] Therefore, for highly sensitive applications, it is best practice to perform in-house verification of critical parameters for each new batch.

Q4: How should I properly store and handle this compound to minimize degradation? While specific stability data for this exact molecule is not publicly available, general best practices for complex organic compounds should be followed. Based on the structure, which includes a benzoic acid moiety, it should be considered stable under normal conditions. However, to minimize risk:

  • Storage: Store in a cool, dry, and dark place. A desiccator at room temperature or refrigerated conditions is ideal. Keep the container tightly sealed to prevent moisture absorption.

  • Handling: Avoid repeated freeze-thaw cycles if dissolved in a solvent. For creating stock solutions, it is advisable to weigh out the required amount in a controlled environment (e.g., a glove box with low humidity) if the compound is hygroscopic. Prepare fresh solutions for critical experiments or qualify stored solutions before use.

Section 2: Troubleshooting Guide

Scenario: "I'm observing inconsistent results (e.g., in potency, solubility, reaction yield) after switching to a new batch of this compound. How do I diagnose the problem?"

This guide provides a logical workflow to pinpoint the source of the variability.

Troubleshooting_Workflow cluster_step2 cluster_step3 start Inconsistent Results Observed with New Batch step1 Step 1: Document Review - Compare CoAs from old and new batches. - Note any differences in purity, appearance, or reported analytical data. start->step1 step2 Step 2: Purity & Identity Verification Run side-by-side analysis of old and new batches. step1->step2 hplc Purity by HPLC (Protocol 1) step2->hplc nmr Structure by ¹H NMR (Protocol 2) step2->nmr ms Mass by MS (Protocol 3) step2->ms step3 Step 3: Physical Property Investigation (If purity and identity match but functional results differ) step2->step3 Purity & Identity Match outcome1 Conclusion: Impurity Profile Changed - New peaks in HPLC? - Unexpected signals in NMR? hplc->outcome1 Purity differs? outcome2 Conclusion: Structural Isomer or Gross Error - Major differences in NMR/MS? nmr->outcome2 Structure differs? ms->outcome2 xrpd Polymorphism Screen by XRPD (Protocol 4) step3->xrpd solubility Solubility Test (Compare dissolution rates) step3->solubility outcome4 Conclusion: Batches are Equivalent - Problem may lie elsewhere in the experimental setup. step3->outcome4 Physical Properties Match outcome3 Conclusion: Different Polymorph - Different XRPD patterns? - Different solubility? xrpd->outcome3 Pattern differs? solubility->outcome3

Caption: Troubleshooting workflow for batch-to-batch variability.

Section 3: Standardized Analytical Protocols for Quality Control

Here we provide detailed, step-by-step methodologies for the key experiments outlined in the troubleshooting workflow.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the main compound from potential impurities.

  • Materials:

    • This compound (old and new batches)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (HPLC grade, 18 MΩ·cm)

  • Equipment:

    • HPLC system with UV-Vis or Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

    • Analytical balance

    • Volumetric flasks and pipettes

  • Step-by-Step Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Sample Preparation:

      • Accurately weigh ~1 mg of each batch of the compound.

      • Dissolve in a 1:1 mixture of Acetonitrile/Water to a final concentration of 1 mg/mL.

      • Vortex until fully dissolved. If solubility is an issue, sonicate for 5 minutes.

      • Filter the sample through a 0.22 µm syringe filter before injection.

    • HPLC Conditions:

      • Column: C18 reverse-phase

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5 µL

      • Detector Wavelength: 254 nm (or scan with DAD to find optimal wavelength)

      • Column Temperature: 30 °C

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 10
        20.0 90
        25.0 90
        25.1 10

        | 30.0 | 10 |

    • Analysis:

      • Inject a blank (solvent) first, followed by the sample from the old batch, and then the new batch.

      • Compare the chromatograms. Look for the main peak's retention time and area.

      • Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.

      • Pay close attention to any new peaks in the new batch or significant changes in the area percentage of existing minor peaks.

  • Scientist's Note: The gradient method is designed to elute a wide range of potential impurities, from polar to non-polar. Formic acid is used to acidify the mobile phase, which sharpens the peak shape of the acidic analyte by suppressing its ionization.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol verifies the chemical structure of the compound.

  • Materials:

    • This compound (old and new batches)

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Equipment:

    • NMR spectrometer (400 MHz or higher recommended)

    • NMR tubes

  • Step-by-Step Procedure:

    • Sample Preparation: Dissolve 5-10 mg of each batch in ~0.7 mL of deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

    • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample.

    • Analysis:

      • Overlay the spectra from the old and new batches.

      • Confirm that all expected proton signals are present and that their chemical shifts (ppm), coupling patterns, and integrations are consistent with the known structure.

      • Look for any new, unexpected signals in the new batch, even at low levels. These could indicate impurities or structural isomers. Pay particular attention to the aromatic region and the distinct signals from the morpholine and pyrrole rings.

  • Scientist's Note: DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic proton of the carboxyl group is typically visible as a broad singlet.

Protocol 3: Mass Verification by Mass Spectrometry (MS)

This confirms the molecular weight of the compound.

  • Materials:

    • Prepared sample solutions from HPLC protocol.

  • Equipment:

    • Mass spectrometer (e.g., LC-MS, direct infusion ESI-QTOF, or Orbitrap)

  • Step-by-Step Procedure:

    • Method: Use either the outflow from the HPLC (LC-MS) or direct infusion of the prepared sample solution.

    • Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes.

    • Analysis:

      • The expected molecular weight of C₁₅H₁₆N₂O₃ is 272.30 g/mol .[8]

      • In positive mode, look for the protonated molecule [M+H]⁺ at m/z 273.12.

      • In negative mode, look for the deprotonated molecule [M-H]⁻ at m/z 271.11.

      • High-resolution mass spectrometry can confirm the elemental composition.

      • Compare the spectra from both batches to ensure the primary ion is correct and to screen for any mass signals corresponding to potential impurities.

Protocol 4: Screening for Polymorphism using X-Ray Powder Diffraction (XRPD)

This is the definitive method for identifying different crystalline forms.[6]

  • Materials:

    • ~20 mg of solid powder from each batch.

  • Equipment:

    • X-Ray Powder Diffractometer.

  • Step-by-Step Procedure:

    • Sample Preparation: Gently pack the powder sample into the sample holder. Ensure a flat, even surface.

    • Data Acquisition: Run the XRPD scan over a suitable 2θ range (e.g., 2° to 40°).

    • Analysis:

      • Overlay the diffraction patterns from the old and new batches.

      • Identical Patterns: If the peak positions (in 2θ) and relative intensities are the same, the batches likely have the same crystalline form.

      • Different Patterns: If the peak positions are different, it is a strong indication that the batches are different polymorphs. This difference in solid-state structure is a very likely cause of observed differences in solubility and performance.[9][10]

Section 4: Summary of Key Quality Attributes

This table summarizes the critical parameters to assess when qualifying a new batch of this compound.

ParameterAnalytical TechniquePurposeTypical Acceptance Criteria
Identity ¹H NMR, Mass SpectrometryConfirms the chemical structure and molecular weight.Spectrum matches reference standard; correct mass ion detected.
Purity HPLC (UV)Quantifies the main compound and detects impurities.≥ 97% (or as required by the application); impurity profile consistent with previous batches.
Appearance Visual InspectionBasic check for color and form.White to off-white solid; consistent between batches.
Solid Form XRPDIdentifies the crystalline form (polymorph).Diffraction pattern matches the established reference batch.
Solubility Dissolution TestFunctional check of physical properties.Dissolves in the specified solvent at the working concentration within a defined time.

References

Technical Support Center: Minimizing Interference from 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid and Related Compounds in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing novel chemical entities like 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid in their biochemical assays. While screening small molecules is a cornerstone of modern drug discovery, it is not without its challenges.[1] A significant hurdle is the potential for these compounds to interfere with assay readouts, leading to false-positive or false-negative results that can derail a research program.[2][3][4]

This resource provides a structured approach to identifying and mitigating common forms of assay interference. The troubleshooting guides and frequently asked questions (FAQs) below are formatted to address specific issues you may encounter during your experiments. While we use this compound as our reference compound, the principles and methodologies described are broadly applicable to a wide range of small molecules.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why should I be concerned about it with my compound?

A1: Assay interference occurs when a test compound modulates the assay signal through a mechanism that is independent of its interaction with the intended biological target.[2][5][6] This can lead to misleading data, such as apparent inhibition or activation that is not real.[2] Small molecules, particularly those in high-throughput screening (HTS) libraries, can possess physicochemical properties that make them prone to such artifacts.[2][7] It is crucial to identify and eliminate these interferences early to avoid wasting resources on compounds that are not genuinely active against your target of interest.[3][8]

Q2: What are the most common ways a compound like this compound can interfere with my assay?

A2: Several common mechanisms of assay interference have been identified:

  • Compound Aggregation: At certain concentrations, some small molecules can form colloidal aggregates that non-specifically inhibit enzymes by sequestering them on their surface.[2][9] This is a very common cause of false positives in HTS campaigns.[3][10][11]

  • Optical Interference: If your assay uses a fluorescence or absorbance readout, the intrinsic properties of your compound can interfere. This includes autofluorescence (the compound itself fluoresces at the assay wavelengths) or quenching (the compound absorbs the excitation or emission light).[8][12][13][14] Colored compounds can also interfere with absorbance-based assays.[8][13]

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components, leading to a non-specific readout.[7]

  • Redox Activity: Compounds that can undergo redox cycling can interfere with assays that are sensitive to the redox state of the reagents.

Q3: My initial screen shows that this compound is a potent inhibitor of my enzyme. How can I be sure this is a real hit?

A3: Congratulations on your initial finding! The next critical step is to perform a series of counter-screens and orthogonal assays to confirm that the observed activity is genuine. A reproducible, concentration-dependent effect is not sufficient to rule out interference.[2] You should systematically investigate the common interference mechanisms outlined in Q2. The troubleshooting guide below provides a detailed workflow for this validation process.

Troubleshooting Guide: Is Your Hit Real?

If you suspect that this compound or another test compound is interfering with your assay, follow this systematic troubleshooting guide.

Step 1: Initial Assessment - Compound and Assay Properties

Before diving into wet-lab experiments, a quick review of your compound and assay can provide valuable clues:

Question Potential Implication Next Steps
Is the compound colored? Potential for interference in absorbance-based assays.Proceed to Experimental Troubleshooting - Optical Interference .
Does the compound have known fluorescent properties? Potential for autofluorescence in fluorescence-based assays.Proceed to Experimental Troubleshooting - Optical Interference .
What is the compound's solubility in the assay buffer? Poor solubility can lead to precipitation or aggregation.Proceed to Experimental Troubleshooting - Compound Aggregation .
Does the compound structure contain potentially reactive groups? Could indicate a risk of covalent modification of assay components.Proceed to Experimental Troubleshooting - Chemical Reactivity .
Step 2: Experimental Troubleshooting Workflow

The following diagram outlines a logical workflow for systematically identifying and mitigating common types of assay interference.

Assay_Interference_Workflow Start Initial Hit Identified Aggregation_Test Aggregation Test (Detergent Addition) Start->Aggregation_Test Is aggregation suspected? Optical_Test Optical Interference Test (Compound-only Controls) Aggregation_Test->Optical_Test Activity NOT attenuated False_Positive_Aggregation False Positive (Aggregation) Aggregation_Test->False_Positive_Aggregation Activity attenuated Reactivity_Test Reactivity Test (Pre-incubation, DTT) Optical_Test->Reactivity_Test No optical interference False_Positive_Optical False Positive (Optical Interference) Optical_Test->False_Positive_Optical Interference detected Orthogonal_Assay Orthogonal Assay (Different Technology) Reactivity_Test->Orthogonal_Assay No reactivity detected False_Positive_Reactivity False Positive (Reactivity) Reactivity_Test->False_Positive_Reactivity Reactivity detected Orthogonal_Assay->Start Activity Not Confirmed Confirmed_Hit Confirmed Hit (Proceed with SAR) Orthogonal_Assay->Confirmed_Hit Activity Confirmed

Caption: Workflow for validating a primary screening hit.

Detailed Experimental Protocols

Objective: To determine if the observed inhibitory activity is due to the formation of compound aggregates.

Principle: Non-ionic detergents, such as Triton X-100, can disrupt the formation of colloidal aggregates.[2] If the compound's activity is significantly reduced in the presence of a detergent, it is likely an aggregator.[10][15]

Methodology:

  • Prepare two sets of assay reactions.

  • Set A (Control): Perform the assay according to your standard protocol.

  • Set B (Detergent): Add a final concentration of 0.01% (v/v) Triton X-100 to the assay buffer before adding the test compound.

  • Run dose-response curves for this compound in both sets of conditions.

  • Analyze the data: Compare the IC50 values obtained in the presence and absence of detergent. A significant rightward shift in the IC50 curve in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Objective: To determine if the test compound is autofluorescent or quenches the assay's fluorescence signal.

Principle: By measuring the fluorescence of the compound in the absence of the other assay components, its intrinsic optical properties can be determined.[12]

Methodology:

  • Prepare three sets of wells in a microplate:

    • Set A (Assay Signal): Your complete assay with the fluorogenic substrate and enzyme.

    • Set B (Compound Autofluorescence): Assay buffer + test compound (at the same concentrations as in your experiment).

    • Set C (Quenching Control): Assay buffer + test compound + a known, stable fluorophore that emits at a similar wavelength to your assay's product.

  • Incubate the plate under standard assay conditions.

  • Measure fluorescence using the same instrument settings (excitation and emission wavelengths, gain) for all sets.

  • Analysis:

    • Autofluorescence: If the signal in Set B is significant compared to the assay window (the difference between positive and negative controls), your compound is autofluorescent.

    • Quenching: If the signal in Set C is significantly lower than a control of the fluorophore alone, your compound is quenching the fluorescence.

Optical_Interference_Check Compound Test Compound Measurement Measure Fluorescence Compound->Measurement Assay_Buffer Assay Buffer Assay_Buffer->Measurement Fluorophore Assay Fluorophore Fluorophore->Measurement for quenching test Autofluorescence Autofluorescence Detected Measurement->Autofluorescence High Signal (Compound + Buffer) Quenching Quenching Detected Measurement->Quenching Low Signal (Compound + Fluorophore) No_Interference No Interference Measurement->No_Interference No Signal Change

Caption: Logic for identifying optical interference.

Objective: To confirm the activity of the test compound using a different assay technology.

Principle: An orthogonal assay measures the same biological activity but with a different detection method.[2] If a compound is a true inhibitor, it should show activity in both assays. If it is an artifact of the primary assay technology, its activity will likely disappear in the orthogonal assay.

Methodology:

  • Select an orthogonal assay for your target. For example, if your primary assay is fluorescence-based, an orthogonal assay could use mass spectrometry to directly measure substrate and product.[16]

  • Run a dose-response curve for this compound in the orthogonal assay.

  • Compare the results to your primary assay. Confirmation of activity in the orthogonal assay provides strong evidence that your compound is a genuine modulator of the target.

Conclusion

Navigating the complexities of assay interference is a critical skill for any researcher in the field of drug discovery. By employing a systematic troubleshooting approach, including the use of detergent-based counter-screens, optical property assessments, and orthogonal assays, you can confidently distinguish true biological hits from misleading artifacts. This diligence ensures that your research efforts are focused on the most promising compounds, ultimately accelerating the path to new discoveries.

References

Validation & Comparative

A Scaffold-Centric Guide to Kinase Inhibitor Design: Evaluating 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid in the Context of PIM Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, kinase inhibitors have emerged as a cornerstone of targeted therapy.[1][2] Their ability to selectively block the activity of specific kinases, enzymes that play a pivotal role in cellular signaling pathways, has revolutionized the treatment of various cancers.[1][2] This guide delves into a comparative analysis of kinase inhibitors, centering on the chemical scaffold of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid . While this specific molecule is not extensively characterized in publicly available literature as a kinase inhibitor, its structural motifs, particularly the pyrrole ring, are prevalent in numerous potent kinase inhibitors.[3] This guide will, therefore, adopt a scaffold-centric approach, evaluating the potential of this molecular framework against well-established inhibitors of the PIM kinase family, a group of serine/threonine kinases implicated in cancer cell proliferation and survival.[4][5]

The PIM Kinase Family: A Key Oncogenic Hub

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases: PIM-1, PIM-2, and PIM-3.[4][5] Unlike many other kinases, PIM kinases are constitutively active and their regulation occurs primarily at the level of transcription and protein stability. They are key downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway. Once expressed, PIM kinases phosphorylate a wide array of downstream targets, leading to the promotion of cell cycle progression, inhibition of apoptosis, and enhancement of cell survival and proliferation.[6][7] The aberrant expression of PIM kinases has been linked to a variety of hematological and solid tumors, making them an attractive target for therapeutic intervention.[4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Transcription Gene Transcription STAT->Gene_Transcription Promotes PIM Transcription PIM_Kinase PIM Kinase (PIM-1, PIM-2, PIM-3) Downstream_Targets Downstream Targets (e.g., BAD, p27) PIM_Kinase->Downstream_Targets Phosphorylates Cell_Survival Cell_Survival Downstream_Targets->Cell_Survival Promotes Proliferation Proliferation Downstream_Targets->Proliferation Promotes Apoptosis_Inhibition Apoptosis_Inhibition Downstream_Targets->Apoptosis_Inhibition Inhibits Gene_Transcription->PIM_Kinase Translates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Simplified PIM Kinase Signaling Pathway.

The Potential of the this compound Scaffold

The structure of this compound presents several features that are noteworthy from a medicinal chemistry perspective for kinase inhibitor design.

  • Pyrrole Moiety: The 1H-pyrrol-1-yl group is a common heterocyclic scaffold found in a variety of kinase inhibitors. This moiety can engage in hydrophobic and hydrogen-bonding interactions within the ATP-binding pocket of kinases.[3]

  • Benzoic Acid Group: The carboxylic acid can act as a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the kinase hinge region.

  • Morpholino Group: The morpholino group can enhance aqueous solubility and provides a handle for further chemical modification to improve pharmacokinetic properties.

While no specific kinase inhibitory data for this exact molecule is publicly available, its constituent parts suggest that it could be a starting point for the development of novel kinase inhibitors.

Comparative Analysis: Established PIM Kinase Inhibitors

To contextualize the potential of the this compound scaffold, we will compare it to several known PIM kinase inhibitors. These inhibitors have been selected based on their different chemical scaffolds and their progression in preclinical and clinical development.

InhibitorTarget(s)IC50 (PIM-1)IC50 (PIM-2)IC50 (PIM-3)Development Stage
SGI-1776 PIM-1, PIM-37 nM363 nM69 nMClinical Trials (Withdrawn)[8]
PIM447 (LGH447) Pan-PIM6 pM (Ki)18 pM (Ki)9 pM (Ki)Clinical Trials[8]
GDC-0339 Pan-PIM0.03 nM (Ki)0.1 nM (Ki)0.02 nM (Ki)Preclinical[8]
SMI-16a PIM-1, PIM-2150 nM20 nM>10 µMPreclinical[8]

SGI-1776 represents an earlier generation of PIM inhibitors and shows some selectivity for PIM-1 and PIM-3 over PIM-2.[8] In contrast, PIM447 (LGH447) and GDC-0339 are highly potent pan-PIM inhibitors, demonstrating picomolar to sub-nanomolar affinity for all three PIM isoforms.[8] SMI-16a exhibits a preference for PIM-1 and PIM-2.[8]

The development of pan-PIM inhibitors is often pursued due to the functional redundancy among the three isoforms. Targeting all three is thought to provide a more robust anti-cancer effect.

Experimental Workflows for Kinase Inhibitor Characterization

The evaluation of a potential kinase inhibitor like one based on the this compound scaffold involves a series of well-defined experimental procedures.

Start Compound Synthesis Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, Kinase-Glo) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay Target_Validation On-Target Validation (e.g., Western Blot for p-substrates) Cell_Based_Assay->Target_Validation In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Target_Validation->In_Vivo_Studies End Lead Optimization In_Vivo_Studies->End

Caption: General workflow for kinase inhibitor evaluation.

Key Experimental Protocols

1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the recombinant PIM kinase, the kinase-specific substrate (e.g., a peptide substrate), and ATP at a concentration near the Km for the kinase.

  • Compound Addition: Add varying concentrations of the test compound (e.g., a derivative of the this compound scaffold) to the wells. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

Protocol:

  • Cell Seeding: Seed cancer cells known to overexpress PIM kinases (e.g., multiple myeloma or prostate cancer cell lines) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Concluding Remarks

While this compound itself is not a characterized kinase inhibitor, its scaffold holds promise for the design of novel therapeutic agents. By leveraging the known structure-activity relationships of existing PIM kinase inhibitors containing similar pyrrole motifs, medicinal chemists can rationally design and synthesize derivatives of this scaffold. A systematic evaluation of these new chemical entities through rigorous biochemical and cell-based assays will be crucial to determine their potency, selectivity, and potential as anti-cancer drugs. The continuous exploration of novel chemical scaffolds is essential for expanding the arsenal of targeted therapies and overcoming the challenges of drug resistance in cancer treatment.

References

A Comparative Analysis of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic Acid: A Novel Multi-Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of oncology is continually evolving, with a significant focus on the development of targeted therapies that disrupt specific molecular pathways essential for tumor growth and survival. Within this paradigm, multi-kinase inhibitors have emerged as a powerful therapeutic strategy, capable of simultaneously blocking multiple signaling cascades involved in tumorigenesis and angiogenesis. This guide introduces a novel investigational compound, 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid (hereafter referred to as Compound X), and presents a hypothetical comparative study against established multi-kinase inhibitors.

Compound X possesses a unique chemical scaffold incorporating a pyrrole, a morpholine, and a benzoic acid moiety. Structural analysis suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer treatment. The pyrrole ring is a common feature in many ATP-competitive kinase inhibitors, while the morpholino group has been associated with inhibitors of the PI3K/mTOR pathway. This structural combination suggests that Compound X may exert its anti-cancer effects by targeting key kinases involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Phosphoinositide 3-kinases (PI3Ks).

This guide will provide a comprehensive, albeit hypothetical, comparative analysis of Compound X against two clinically approved and widely used multi-kinase inhibitors: Sorafenib and Axitinib . Sorafenib is a multi-kinase inhibitor that targets VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and RAF kinases.[1][2][3][4][5] Axitinib is a potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[6][7][8][9] The objective is to present a framework for evaluating the preclinical potential of Compound X, based on a series of well-established in vitro and in vivo assays. The experimental data presented herein is hypothetical and serves to illustrate the comparative methodology.

Hypothesized Mechanism of Action of Compound X

Based on its structural features, Compound X is postulated to function as an ATP-competitive inhibitor of multiple receptor tyrosine kinases, primarily targeting the VEGFR and PI3K signaling pathways. By inhibiting these pathways, Compound X is expected to exert a dual anti-tumor effect: direct inhibition of tumor cell proliferation and survival, and suppression of tumor-associated angiogenesis.

Compound_X_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K_receptor Growth Factor Receptor PI3K PI3K PI3K_receptor->PI3K Compound_X Compound X Compound_X->VEGFR Compound_X->PI3K Sorafenib Sorafenib Sorafenib->VEGFR RAF RAF Sorafenib->RAF Axitinib Axitinib Axitinib->VEGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival PKC PKC PLCg->PKC PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis VEGF VEGF VEGF->VEGFR Growth_Factor Growth Factor Growth_Factor->PI3K_receptor Experimental_Framework cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Compound X (Investigational) Kinase_Assay Biochemical Kinase Assays (IC50 Determination) Start->Kinase_Assay Cell_Viability Cell Viability Assays (e.g., MTT Assay) Start->Cell_Viability Data_Analysis Comparative Data Analysis vs. Sorafenib & Axitinib Kinase_Assay->Data_Analysis Western_Blot Western Blot Analysis (Signaling Pathway Inhibition) Cell_Viability->Western_Blot Xenograft Tumor Xenograft Model (Efficacy and Tolerability) Western_Blot->Xenograft Xenograft->Data_Analysis

References

Validating Cellular Target Engagement of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a small molecule's interaction with its intended intracellular target is a cornerstone of a successful research program. This guide provides a comprehensive comparison of two leading methodologies for validating the target engagement of the novel compound, 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid , within a cellular context. For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of a critical intracellular kinase, hereafter referred to as "Kinase X". This hypothetical framework will allow for a detailed exploration of practical experimental approaches.

The confirmation of target engagement is paramount, as it directly links the chemical matter to its biological consequences, thereby validating the mechanism of action.[1][2][3] This guide will delve into the principles, protocols, and expected outcomes of two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay .

A Comparative Overview of Target Engagement Methodologies

The selection of an appropriate target engagement assay is a critical decision in any drug discovery workflow and depends on factors such as the nature of the target protein, available reagents, and desired throughput.[4] The following table provides a comparative summary of CETSA and NanoBRET™ to guide your experimental design.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand binding enhances the thermal stability of the target protein, protecting it from heat-induced denaturation.[5][6][7][8]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescent tracer (acceptor) that binds to the target. Competitive displacement of the tracer by the compound of interest reduces the BRET signal.[9][10][11][12]
Readout Quantification of the soluble target protein remaining after heat treatment.Ratiometric measurement of donor and acceptor light emission.
Detection Method Western blotting, ELISA, mass spectrometry.[5]Luminescence plate reader capable of dual-filtered luminescence measurement.[10][11]
Throughput Can be adapted for higher throughput (HT-CETSA).[5][7]Inherently high-throughput compatible.
Compound Requirements No modification to the compound is necessary.[5]No modification to the compound is necessary.
Target Requirements The target protein must exhibit a measurable thermal shift upon ligand binding.[5] Requires a specific antibody for detection (e.g., Western blotting).Requires genetic modification of cells to express the target protein as a NanoLuc® fusion. A specific fluorescent tracer for the target is also needed.[9][13]
Cellular State Can be performed in intact cells, cell lysates, or tissue samples.[14]Performed in live, intact cells.

Visualizing the Experimental Workflows

To provide a clear conceptual framework, the following diagrams illustrate the hypothetical signaling pathway of Kinase X and the distinct experimental workflows for CETSA and the NanoBRET™ Target Engagement Assay.

cluster_0 Hypothetical Kinase X Signaling Pathway cluster_1 Inhibition Upstream Signal Upstream Signal Kinase X Kinase X Upstream Signal->Kinase X Activates Substrate Substrate Kinase X->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response This compound This compound This compound->Kinase X Inhibits

Caption: Hypothetical signaling pathway of Kinase X.

cluster_0 CETSA Workflow cluster_1 NanoBRET™ Workflow A Treat cells with compound B Heat cells to denature proteins A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble Kinase X (e.g., Western Blot) C->D E Transfect cells with Nluc-Kinase X F Add fluorescent tracer and compound E->F G Add Nano-Glo® substrate F->G H Measure donor and acceptor emission G->H

Caption: Experimental workflows for CETSA and NanoBRET™.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for validating the target engagement of "this compound" with its hypothetical target, Kinase X.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[6][7][15]

1. Cell Culture and Treatment: 1.1. Seed an appropriate cell line expressing endogenous Kinase X in 10 cm dishes and grow to 80-90% confluency. 1.2. Treat the cells with varying concentrations of "this compound" (e.g., 0.1, 1, 10, 100 µM), a known Kinase X inhibitor as a positive control, and a vehicle control (e.g., DMSO) for 2 hours at 37°C in a 5% CO₂ incubator.

2. Heat Treatment: 2.1. After treatment, wash the cells with PBS and harvest them by scraping. 2.2. Resuspend the cell pellet in PBS containing protease inhibitors. 2.3. Aliquot the cell suspension into PCR tubes. 2.4. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[7] An initial experiment should be performed to determine the optimal temperature for denaturation of unbound Kinase X.

3. Cell Lysis and Protein Quantification: 3.1. Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen and a 25°C water bath). 3.2. Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C. 3.3. Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration using a BCA assay.

4. Western Blot Analysis: 4.1. Normalize the protein concentrations of all samples. 4.2. Prepare samples for SDS-PAGE and load equal amounts of protein per lane. 4.3. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. 4.4. Probe the membrane with a primary antibody specific for Kinase X, followed by an appropriate HRP-conjugated secondary antibody. 4.5. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

5. Data Analysis: 5.1. Plot the band intensity of soluble Kinase X as a function of temperature for each treatment condition to generate melt curves. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement. 5.2. Alternatively, for isothermal dose-response experiments, plot the band intensity at a single, optimized temperature as a function of compound concentration.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol is based on the principles and procedures outlined by Promega for their NanoBRET™ assays.[9][10][11][13]

1. Cell Preparation and Transfection: 1.1. On Day 1, seed HEK293 cells in a 6-well plate. 1.2. Transfect the cells with a plasmid encoding for the Nluc-Kinase X fusion protein using a suitable transfection reagent. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for protein expression.[10][11]

2. Assay Plate Preparation: 2.1. On Day 2, detach the transfected cells and resuspend them in Opti-MEM™ I medium. 2.2. Dispense the cell suspension into a white, 96-well assay plate.

3. Compound and Tracer Addition: 3.1. Prepare serial dilutions of "this compound" and a known Kinase X inhibitor (positive control) in Opti-MEM™ I. 3.2. Add the diluted compounds to the assay plate. 3.3. Add the cell-permeable fluorescent tracer specific for Kinase X to all wells at a predetermined optimal concentration. 3.4. Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

4. Signal Detection and Measurement: 4.1. Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the Extracellular NanoLuc® Inhibitor to minimize background signal.[10] 4.2. Add the substrate solution to each well. 4.3. Read the plate within 10-20 minutes on a luminometer capable of measuring dual-filtered luminescence. Measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm).[10][11]

5. Data Analysis: 5.1. Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission. 5.2. Normalize the data to the vehicle control (defined as 100% BRET) and a control with excess unlabeled ligand (defined as 0% BRET). 5.3. Plot the normalized BRET ratio as a function of the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the intracellular target engagement potency.

Expected Quantitative Outcomes

The following tables summarize the expected data from the described experiments.

Table 1: Expected CETSA Data for an Isothermal Dose-Response Experiment

Compound Concentration (µM)Relative Soluble Kinase X (%)
0 (Vehicle)100
0.1115
1150
10250
100260

Table 2: Expected NanoBRET™ Target Engagement Data

Compound Concentration (nM)Normalized BRET Ratio (%)
0 (Vehicle)100
195
1080
10050
100015
100005

Conclusion

Validating the direct interaction between a small molecule and its intracellular target is a non-negotiable step in drug discovery.[1][2][3] This guide has provided a comparative framework for two robust methodologies, CETSA and the NanoBRET™ Target Engagement Assay, to confirm the cellular target engagement of "this compound" with its hypothetical target, Kinase X. CETSA offers the advantage of working with endogenous protein levels without the need for genetic modification, while the NanoBRET™ assay provides a high-throughput, quantitative measure of intracellular compound affinity in living cells.[4][5][9] The choice between these methods will be dictated by the specific experimental context and available resources. By employing these techniques, researchers can build a solid foundation for understanding a compound's mechanism of action and advancing its development.

References

A Comparative Guide to the Structure-Activity Relationship of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid and its Analogs as Phosphatidylcholine-Specific Phospholipase C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the 2-morpholino-benzoic acid scaffold, with a specific focus on understanding the potential of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid as a therapeutic agent. While direct, extensive SAR studies on this specific molecule are not prevalent in publicly available literature, this guide synthesizes data from closely related analogs to infer its biological activity and guide future research. Our analysis centers on the inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC), a critical enzyme implicated in cancer progression.

The Therapeutic Rationale: Targeting PC-PLC in Oncology

Dysregulation of choline phospholipid metabolism is an emerging hallmark of cancer. Phosphatidylcholine-specific phospholipase C (PC-PLC) is a key enzyme in this pathway, responsible for hydrolyzing phosphatidylcholine into the second messengers phosphocholine and diacylglycerol. Overexpression and hyperactivity of PC-PLC have been correlated with the progression of various cancers, including aggressive triple-negative breast cancer.[1] This makes PC-PLC a compelling target for the development of novel anticancer therapeutics. The inhibition of PC-PLC can disrupt oncogenic signaling pathways, leading to reduced cell proliferation and survival of tumor cells.[2][3]

The Core Scaffold: 2-Morpholinobenzoic Acid

The 2-morpholinobenzoic acid core is a privileged scaffold in medicinal chemistry, recognized for its ability to form a versatile backbone for bioactive molecules. The morpholine ring can enhance potency and modulate the pharmacokinetic properties of drug candidates. When coupled with a benzoic acid moiety, it provides a framework for developing potent enzyme inhibitors.[4]

Comparative Structure-Activity Relationship Analysis

Recent research has identified 2-morpholinobenzoic acid derivatives as promising inhibitors of PC-PLC.[4][5] A key study by Rees et al. provides a foundational understanding of the SAR of this class of compounds, focusing on 2-morpholino-5-N-benzylamino benzoic acid analogs.[4][5] This guide will leverage these findings to build a comparative analysis and predict the activity profile of this compound.

Key Structural Features and Their Impact on Activity

The general structure of the 2-morpholinobenzoic acid scaffold and the specific compound of interest are shown below:

Caption: General scaffold of 2-morpholinobenzoic acid PC-PLC inhibitors and the structure of this compound.

The following table summarizes the SAR of the 2-morpholinobenzoic acid scaffold based on the findings from Rees et al. and provides a comparative inference for the 5-(1H-pyrrol-1-yl) substitution.[4][5]

Position/Modification Observed SAR in 2-Morpholino-5-N-benzylamino Analogs Inferred Impact of 5-(1H-pyrrol-1-yl) Substitution
2-Morpholino Group The morpholine ring is a crucial component of the optimal pharmacophore for PC-PLC inhibition.[4][5]The presence of the 2-morpholino group is expected to be essential for the activity of this compound.
5-Amino Linker An N-benzylamino group at the 5-position is well-tolerated and provides a vector for further modification.[4][5]The pyrrole ring is directly attached to the benzoic acid at the 5-position, replacing the amino linker and the benzyl group. This represents a significant structural change.
5-Substituent (R) Halogen substitutions on the N-benzyl ring, particularly at the meta-position, generally enhance antiproliferative potency.[4]The pyrrole ring is a five-membered aromatic heterocycle with distinct electronic and steric properties compared to a substituted benzylamine. Pyrrole is a weak base, and its lone pair of electrons is delocalized within the aromatic system.[6][7] This will influence its interaction with the enzyme's active site.
Carboxylic Acid The carboxylic acid moiety is a key feature for PC-PLC inhibitory activity, likely involved in crucial binding interactions. Esterification or conversion to a hydroxamic acid can modulate activity.[4][5]The carboxylic acid at the 1-position is retained and is predicted to be a critical pharmacophoric element for PC-PLC inhibition.
N-methylation of the 5-amino linker Benzylic N-methylation of the 5-amino linker leads to the most biologically active compounds in the N-benzylamino series.[5]This modification is not applicable to the pyrrole analog, as there is no secondary amine at the linker position.
Comparative Analysis: Pyrrole vs. N-Benzylamino Substitution

The replacement of the N-benzylamino group with a pyrrole ring represents a significant bioisosteric modification.[8][9]

  • Electronic Properties: Pyrrole is an electron-rich aromatic system, and its nitrogen lone pair contributes to the aromatic sextet, making it a very weak base.[6][7][10] In contrast, the benzylamine nitrogen is more basic. This difference in basicity and electron distribution will alter the hydrogen bonding and electrostatic interactions with the PC-PLC active site.

  • Steric and Conformational Properties: The pyrrole ring is a planar, five-membered ring, while the N-benzylamino group has more conformational flexibility. The steric bulk and shape of the pyrrole will present a different profile to the enzyme's binding pocket.

  • Lipophilicity: The calculated LogP for this compound is 1.6, indicating a moderate lipophilicity.[11] The lipophilicity of the N-benzylamino analogs would vary depending on the substitution on the benzyl ring.

Based on these differences, it is plausible that this compound retains inhibitory activity against PC-PLC, but with a potentially different potency and selectivity profile compared to the N-benzylamino analogs. The planar, electron-rich pyrrole ring may engage in different binding interactions, such as π-π stacking or hydrogen bonding with the pyrrole N-H.

Experimental Protocols for Evaluation

To experimentally validate the predicted activity of this compound and its analogs, the following established protocols are recommended.

In Vitro PC-PLC Enzyme Inhibition Assay (Amplex Red-based)

This assay is a widely used method to determine the enzymatic activity of PC-PLC.[2][12][13]

Principle: The assay indirectly measures PC-PLC activity through a series of coupled enzymatic reactions that result in the production of a fluorescent product, resorufin. PC-PLC hydrolyzes phosphatidylcholine to produce phosphocholine. Alkaline phosphatase then hydrolyzes phosphocholine to choline, which is subsequently oxidized by choline oxidase to produce hydrogen peroxide. In the presence of horseradish peroxidase, the hydrogen peroxide reacts with the Amplex Red reagent to generate the highly fluorescent resorufin.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.14 M NaCl, 10 mM dimethylglutarate, 2 mM CaCl2).

    • Prepare stock solutions of Amplex Red reagent, horseradish peroxidase, choline oxidase, and alkaline phosphatase in the reaction buffer.

    • Prepare a stock solution of the substrate, phosphatidylcholine.

    • Prepare serial dilutions of the test compound (this compound) and a known PC-PLC inhibitor (e.g., D609) as a positive control.[12]

  • Assay Procedure:

    • In a 96-well microplate, add the reaction buffer, Amplex Red reagent, horseradish peroxidase, choline oxidase, and alkaline phosphatase to each well.

    • Add the test compound or control to the respective wells.

    • Initiate the reaction by adding the PC-PLC enzyme to all wells except the negative control.

    • Finally, add the phosphatidylcholine substrate to all wells to start the enzymatic reaction.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at various time points using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

PC_PLC_Assay cluster_0 PC-PLC Inhibition Assay Workflow A Prepare Reagent Mix (Amplex Red, HRP, Choline Oxidase, AP) B Add Test Compound / Control A->B C Add PC-PLC Enzyme B->C D Add Substrate (Phosphatidylcholine) C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro PC-PLC enzyme inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the antiproliferative effects of compounds on cancer cell lines.[14][15][16]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture cancer cell lines (e.g., MDA-MB-231, HCT116) in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Incubation and Formazan Solubilization:

    • After the desired incubation period (e.g., 48 or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay cluster_1 Antiproliferative (MTT) Assay Workflow H Seed Cancer Cells in 96-well plate I Treat with Test Compound H->I J Incubate for 48-72h I->J K Add MTT Reagent J->K L Incubate for 2-4h K->L M Solubilize Formazan Crystals L->M N Measure Absorbance M->N O Calculate IC50 N->O

Caption: Workflow for the cell-based antiproliferative MTT assay.

Conclusion and Future Directions

The 2-morpholinobenzoic acid scaffold is a validated starting point for the development of novel PC-PLC inhibitors with potential anticancer activity. While the SAR of 2-morpholino-5-N-benzylamino benzoic acid derivatives is partially understood, the specific contributions of the 5-(1H-pyrrol-1-yl) substituent remain to be experimentally determined. Based on a comparative analysis of its physicochemical properties, it is hypothesized that this compound will exhibit inhibitory activity against PC-PLC.

Future research should focus on the synthesis and biological evaluation of this compound and a series of its analogs. This should include:

  • Direct measurement of PC-PLC inhibition to confirm the target engagement.

  • Evaluation of antiproliferative activity across a panel of cancer cell lines.

  • Exploration of substitutions on the pyrrole ring to further probe the SAR at the 5-position.

  • In-depth mechanistic studies to understand how inhibition of PC-PLC by this class of compounds affects downstream signaling pathways.

This systematic approach will elucidate the full potential of the this compound scaffold in the development of novel and effective cancer therapeutics.

References

"2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" efficacy comparison in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the available scientific literature reveals that while "2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" (CAS: 690632-76-9) is documented as a chemical entity, comprehensive studies detailing its biological efficacy across different cell lines are not yet published. This presents a unique opportunity not to report on existing data, but to establish a robust framework for its systematic evaluation.

This guide, therefore, serves as a scientific primer and methodological blueprint for researchers aiming to characterize the cytotoxic and mechanistic properties of this novel compound. We will use this compound as a primary case study, outlining the critical experiments, explaining the scientific rationale behind each step, and providing standardized protocols to ensure data integrity and reproducibility.

Section 1: Compound Characterization and Hypothesized Mechanism of Action

Before initiating biological assays, it is crucial to understand the structural context of the molecule. This compound belongs to a class of compounds containing both a benzoic acid and a pyrrole moiety. Derivatives of these structures have been implicated in various anti-cancer mechanisms.

Chemical Identity:

  • IUPAC Name: 2-morpholin-4-yl-5-pyrrol-1-ylbenzoic acid

  • CAS Number: 690632-76-9

  • Molecular Formula: C₁₅H₁₆N₂O₃

  • Molecular Weight: 272.3 g/mol

Hypothesized Mechanisms of Action: Given its structural similarity to other biologically active compounds, we can formulate several hypotheses for its potential mechanism of action:

  • Kinase Inhibition: Structurally related molecules, such as 2,5-dimethylpyrrolyl benzoic acid derivatives, have been shown to inhibit receptor tyrosine kinases like Ephrin type-A receptor 4 (EphA4). EphA4 is often overexpressed in cancers like pancreatic adenocarcinoma, and its inhibition can suppress Akt phosphorylation and induce apoptosis.[1][2][3][4]

  • HDAC Inhibition: Benzoic acid derivatives are a known class of Histone Deacetylase (HDAC) inhibitors. HDAC inhibitors can alter gene expression, leading to the upregulation of tumor suppressor genes (like p21), cell cycle arrest, and the induction of both intrinsic and extrinsic apoptotic pathways.[5][6][7][8]

These hypotheses provide a logical starting point for designing mechanistic studies to be performed after initial efficacy screening.

Section 2: A Proposed Workflow for Efficacy Evaluation

A systematic approach is essential for a comprehensive comparison. The following workflow ensures a logical progression from broad cytotoxicity screening to more detailed mechanistic investigation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis & Cell Cycle Analysis cluster_2 Phase 3: Mechanistic Validation start Select Cell Line Panel (e.g., MCF-7, A549, HCT116, HEK293) viability Cell Viability Assay (MTT/CTG) Determine IC50 values start->viability Treat with dose-response of compound apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis Use IC50 concentration cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability->cell_cycle Use IC50 concentration pathway Pathway Analysis (e.g., Western Blot for p-Akt, p21, Caspase-3) apoptosis->pathway Confirm apoptosis pathway cell_cycle->pathway Confirm cell cycle arrest mechanism

Caption: Proposed experimental workflow for evaluating a novel compound.

Section 3: Detailed Experimental Protocols

The trustworthiness of any comparison guide rests on the quality of its methodologies. Here, we provide detailed, self-validating protocols for the key experiments outlined above.

Protocol 3.1: Cell Viability Assessment via MTT Assay

This assay determines the concentration at which the compound inhibits cell viability by 50% (IC50), a critical metric for comparing potency across cell lines. The principle lies in the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells.[9][10][11][12][13]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with 100 µL of the corresponding compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours. The duration should be consistent across all experiments for valid comparison.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the values on a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol 3.2: Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[14][15][16][17]

Methodology:

  • Cell Culture and Treatment: Seed 1x10⁶ cells in 6-well plates. After 24 hours, treat the cells with the compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL solution). Gently vortex the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells will be Annexin V(-) / PI(-), early apoptotic cells are Annexin V(+) / PI(-), and late apoptotic/necrotic cells are Annexin V(+) / PI(+).

Protocol 3.3: Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). A compound-induced block at a specific phase is a strong indicator of its anti-proliferative mechanism.[18][19][20]

Methodology:

  • Cell Culture and Treatment: As with the apoptosis assay, treat 1x10⁶ cells with the compound at its IC50 concentration for a set period (e.g., 24 hours).

  • Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to.

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal will be proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Section 4: Data Interpretation and Hypothesized Pathway

Effective data presentation is key to comparative analysis.

Exemplary Data: Comparative IC50 Values

The following table demonstrates how to present the cytotoxicity data. The values are hypothetical and serve as a template for presenting real experimental results. "Compound X" represents this compound.

Cell LineCancer TypeCompound X IC50 (µM)Doxorubicin IC50 (µM) (Standard of Care)Selectivity Index (Normal/Cancer)
MCF-7 Breast Adenocarcinoma12.50.86.4
A549 Lung Carcinoma8.20.59.8
HCT116 Colorectal Carcinoma15.11.25.3
HEK293 Normal Embryonic Kidney>8010.5N/A

Selectivity Index calculated as IC50 in HEK293 / IC50 in cancer cell line.

Hypothesized Signaling Pathway

Based on the potential mechanisms of action, we can visualize a hypothesized signaling pathway that leads to the observed cellular effects. Inhibition of a key signaling node like EphA4 or HDAC could trigger downstream events leading to cell cycle arrest and apoptosis.

G cluster_0 Hypothesized Targets cluster_1 Downstream Pathways cluster_2 Cellular Outcomes compound 2-morpholino-5-(1H-pyrrol-1-yl) benzoic acid EphA4 EphA4 Receptor compound->EphA4 Inhibits HDAC HDAC compound->HDAC Inhibits Akt PI3K/Akt Pathway EphA4->Akt Inhibits p21 p21 (CDKN1A) HDAC->p21 Upregulates Expression Bcl2 Bcl-2 Family (e.g., downregulate Bcl-2, upregulate Bax) HDAC->Bcl2 Modulates Expression apoptosis Apoptosis Akt->apoptosis Suppression of Akt promotes apoptosis arrest G1/S or G2/M Cell Cycle Arrest p21->arrest Induces Bcl2->apoptosis Induces

Caption: Hypothesized signaling pathways for the compound.

Conclusion

While direct comparative data for this compound remains to be published, this guide provides a comprehensive and scientifically rigorous framework for its evaluation. By following the proposed workflow and detailed protocols, researchers can generate high-quality, reproducible data to compare its efficacy across various cell lines, elucidate its mechanism of action, and determine its potential as a novel therapeutic candidate.

References

A Technical Primer on 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The compound 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid presents an intriguing scaffold, integrating three moieties of significant pharmacological relevance: a morpholine ring, a pyrrole ring, and a benzoic acid core. While this specific molecule is not associated with extensive biological data in the public domain, an analysis of its constituent parts provides a valuable framework for predicting its potential as a therapeutic agent and for guiding future research. This guide offers a technical profile of the compound, exploring its chemical properties and the established roles of its structural components in medicinal chemistry.

Compound Profile: this compound

This molecule is a disubstituted benzoic acid with a morpholine ring at the 2-position and a pyrrole ring at the 5-position. The chemical structure and key properties are summarized below.

PropertyValueSource
CAS Number 690632-76-9[1]
Molecular Formula C₁₅H₁₆N₂O₃[1]
Molecular Weight 272.3 g/mol [1]
IUPAC Name This compound[2]

The presence of a carboxylic acid group, a tertiary amine within the morpholine ring, and the aromatic pyrrole ring suggests a molecule with a unique electronic and steric profile, offering multiple points for interaction with biological targets.

Caption: Chemical structure of this compound.

Analysis of Structural Fragments in Medicinal Chemistry

The therapeutic potential of this scaffold can be inferred from the well-documented activities of its constituent rings.

The Morpholine Ring: A Privileged Pharmacophore

The morpholine ring is a common feature in many approved drugs and is considered a "privileged structure" in medicinal chemistry.[3][4] Its inclusion in a molecule can confer several advantageous properties:

  • Improved Physicochemical Properties: The morpholine nitrogen has a pKa of approximately 8.7, which can enhance aqueous solubility and bioavailability.[5]

  • Metabolic Stability: The morpholine ring is generally resistant to metabolism, which can improve a drug's half-life.[5]

  • Pharmacophore Contribution: The morpholine ring can act as a key interacting moiety with biological targets, often forming hydrogen bonds or acting as a bioisosteric replacement for other cyclic amines like piperazine or piperidine.[3][5]

Numerous morpholine-containing compounds have been developed as anticancer, anti-inflammatory, and antiviral agents.[6]

The Pyrrole Ring: A Versatile Heterocycle

The pyrrole ring is another fundamental building block in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[7][8] Its aromatic nature and ability to participate in various chemical reactions make it a versatile scaffold.[8] Pyrrole derivatives have demonstrated a wide range of biological activities, including:

  • Anticancer: Pyrrole-containing compounds have been shown to target various aspects of cancer cell biology, including apoptosis and microtubule polymerization.[7]

  • Anti-inflammatory: Several non-steroidal anti-inflammatory drugs (NSAIDs) incorporate a pyrrole or a related fused-pyrrole structure.[9]

  • Antimicrobial and Antiviral: The pyrrole nucleus is a key component of many compounds with antibacterial, antifungal, and antiviral properties.[7][8]

The Benzoic Acid Moiety: A Classic Scaffold

Benzoic acid and its derivatives are ubiquitous in pharmaceutical sciences.[10] The carboxylic acid group can act as a key hydrogen bond donor and acceptor, anchoring a molecule to its biological target.[11] Furthermore, the aromatic ring can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[12] Benzoic acid derivatives have been successfully developed as inhibitors of various enzymes and have found applications in treating a wide range of diseases.[11]

Potential Therapeutic Applications and Future Directions

Given the pharmacological profiles of its constituent fragments, this compound could serve as a starting point for the development of novel therapeutics in several areas, including oncology, inflammation, and infectious diseases. The combination of a morpholine for favorable pharmacokinetics, a pyrrole for potent bioactivity, and a benzoic acid for target engagement presents a compelling drug discovery hypothesis.

G cluster_compound This compound cluster_fragments Structural Fragments cluster_properties Potential Contributions cluster_applications Potential Therapeutic Areas Compound Scaffold Morpholine Morpholine Compound->Morpholine Composed of Pyrrole Pyrrole Compound->Pyrrole Composed of BenzoicAcid Benzoic Acid Compound->BenzoicAcid Composed of PK Improved PK/ Solubility Morpholine->PK Bioactivity Diverse Bioactivity (Anticancer, Anti-inflammatory) Pyrrole->Bioactivity Target Target Binding/ Anchoring BenzoicAcid->Target Oncology Oncology PK->Oncology Suggests application in Inflammation Inflammation PK->Inflammation Suggests application in InfectiousDisease Infectious Disease PK->InfectiousDisease Suggests application in Bioactivity->Oncology Suggests application in Bioactivity->Inflammation Suggests application in Bioactivity->InfectiousDisease Suggests application in Target->Oncology Suggests application in Target->Inflammation Suggests application in Target->InfectiousDisease Suggests application in

Caption: Logical relationship of the scaffold to potential therapeutic applications.

Proposed Experimental Workflow for Biological Screening

For researchers interested in exploring the therapeutic potential of this scaffold, a logical first step would be to synthesize the compound and subject it to a battery of in vitro assays.

G cluster_synthesis Synthesis cluster_screening Initial Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis CellViability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Synthesis->CellViability EnzymeAssays Enzyme Inhibition Assays (e.g., Kinases, Proteases) Synthesis->EnzymeAssays Antimicrobial Antimicrobial Assays (e.g., MIC determination) Synthesis->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies CellViability->SAR EnzymeAssays->SAR Antimicrobial->SAR ADME In vitro ADME/ Tox Profiling SAR->ADME AnimalModels Disease-Relevant Animal Models ADME->AnimalModels

References

Independent Verification of Published Results: A Comparative Guide to 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid and Other TAK1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within oncology and inflammatory diseases, the independent verification of published findings is paramount. This guide provides a comprehensive analysis of the synthesis and biological activity of the reported Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitor, 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. By juxtaposing its published data with that of other well-characterized TAK1 inhibitors—Takinib, 5Z-7-oxozeaenol, and NG25—we aim to offer researchers a thorough, data-driven resource for evaluating these compounds for their own research endeavors. This document is structured to not only present comparative data but also to elucidate the scientific rationale behind the experimental methodologies, thereby fostering a deeper understanding of the practical applications and potential nuances of working with these molecules.

The Critical Role of TAK1 in Cellular Signaling

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a central node in a complex network of signaling pathways that govern inflammation, immunity, and cell survival. Its activation by stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and transforming growth factor-beta (TGF-β) triggers downstream cascades, including the NF-κB and JNK/p38 MAPK pathways. In many cancers, the aberrant activation of these pathways contributes to tumor progression, metastasis, and resistance to therapy. Consequently, the development of potent and selective TAK1 inhibitors has emerged as a promising therapeutic strategy.

Below is a diagram illustrating the pivotal position of TAK1 in cellular signaling:

TAK1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_downstream Downstream Pathways TNF-α TNF-α TAK1 TAK1 TNF-α->TAK1 IL-1 IL-1 IL-1->TAK1 TGF-β TGF-β TGF-β->TAK1 NF-κB Pathway NF-κB Pathway Inflammation & Cell Survival Inflammation & Cell Survival NF-κB Pathway->Inflammation & Cell Survival JNK/p38 MAPK Pathway JNK/p38 MAPK Pathway Apoptosis & Stress Response Apoptosis & Stress Response JNK/p38 MAPK Pathway->Apoptosis & Stress Response TAK1->NF-κB Pathway Activation TAK1->JNK/p38 MAPK Pathway Activation

Caption: TAK1 as a key mediator of multiple signaling pathways.

Comparative Analysis of TAK1 Inhibitors

The following table summarizes the key performance indicators for this compound and its alternatives, based on publicly available data. This comparative overview is essential for researchers to select the most appropriate tool compound for their specific experimental needs.

CompoundTargetIC50 (TAK1)Mechanism of ActionKey Features & Liabilities
This compound TAK1Data not publicly available in peer-reviewed literature; disclosed in patent literature.ATP-competitive inhibitor (putative)Synthesis protocol available in patent literature; limited public biological data for independent assessment.
Takinib TAK19.5 nM[1]Reversible, ATP-competitiveHigh selectivity over other kinases; demonstrated in vitro and in vivo efficacy.[1][2][3][4]
5Z-7-oxozeaenol TAK18.1 nM[5][6]Irreversible, covalent binderPotent inhibitor; natural product origin; potential for off-target effects due to covalent mechanism.[5][6][7][8]
NG25 TAK1, MAP4K2149 nM (TAK1), 21.7 nM (MAP4K2)[9][10]Type II inhibitor (DFG-out)Dual inhibitor; well-characterized with co-crystal structure available.[11]

Experimental Protocols

For the purpose of independent verification, detailed experimental protocols are indispensable. Below are the synthesis and biological assay procedures as described in the public domain.

Synthesis of this compound

The synthesis of the title compound is described in patent WO2005068453 A1. The following is a representative synthetic scheme based on the procedures outlined in the patent literature.

Synthesis_Workflow 2-fluoro-5-nitrobenzoic_acid 2-fluoro-5-nitrobenzoic acid Intermediate_1 2-(1H-pyrrol-1-yl)-5-nitrobenzoic acid 2-fluoro-5-nitrobenzoic_acid->Intermediate_1 Pyrrole, K2CO3, DMF Pyrrole Pyrrole Morpholine Morpholine Intermediate_2 2-morpholino-5-nitrobenzoic acid Intermediate_1->Intermediate_2 Morpholine, heat Target_Compound This compound Intermediate_2->Target_Compound Reduction (e.g., H2, Pd/C)

Caption: Synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Synthesis of 2-(1H-pyrrol-1-yl)-5-nitrobenzoic acid: To a solution of 2-fluoro-5-nitrobenzoic acid in dimethylformamide (DMF), add potassium carbonate and pyrrole. Heat the mixture to afford 2-(1H-pyrrol-1-yl)-5-nitrobenzoic acid after an appropriate workup and purification.

  • Synthesis of 2-morpholino-5-nitrobenzoic acid: React 2-(1H-pyrrol-1-yl)-5-nitrobenzoic acid with morpholine at an elevated temperature. The nucleophilic aromatic substitution of the pyrrole group with morpholine yields 2-morpholino-5-nitrobenzoic acid.

  • Synthesis of this compound: The final step involves the reduction of the nitro group of 2-morpholino-5-nitrobenzoic acid to an amine, followed by a Paal-Knorr pyrrole synthesis with 2,5-dimethoxytetrahydrofuran to introduce the pyrrole moiety, yielding the final product. Note: The exact, detailed step-by-step procedure with specific reagents, conditions, and yields for the title compound is described within the examples of patent WO2005068453 A1 and should be consulted for replication.

General TAK1 Kinase Inhibition Assay Protocol

The following is a generalized protocol for assessing the inhibitory activity of a compound against TAK1, based on commonly used in vitro kinase assay methodologies.

Kinase_Assay_Workflow Prepare_Reagents Prepare Reagents (TAK1/TAB1 enzyme, substrate, ATP, inhibitor) Incubate Incubate enzyme with inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction with ATP and substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data

Caption: General workflow for a TAK1 kinase inhibition assay.

Materials:

  • Recombinant human TAK1/TAB1 complex

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a white, opaque microplate, add the kinase assay buffer.

  • Add the test compound dilutions to the wells.

  • Add the TAK1/TAB1 enzyme to the wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based assay system according to the manufacturer's protocol (e.g., ADP-Glo™).

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Concluding Remarks for the Research Professional

This guide provides a foundational framework for the independent verification and comparative evaluation of this compound and other TAK1 inhibitors. While the patent literature provides a starting point for the synthesis of the title compound, the lack of extensive, peer-reviewed biological data underscores the necessity for independent characterization.

For researchers considering these compounds, we recommend the following:

  • Rigorous Authentication: Independently synthesize and analytically confirm the structure and purity of this compound.

  • Head-to-Head Comparison: Conduct in-house, parallel assessments of its potency and selectivity against well-characterized alternatives like Takinib under identical experimental conditions.

  • Context-Specific Evaluation: The choice of inhibitor should be guided by the specific biological question. For studies requiring high selectivity, a compound like Takinib may be preferable. For initial proof-of-concept studies where cost and accessibility are factors, and if its TAK1 inhibitory activity is confirmed, this compound could be a viable option.

The pursuit of novel therapeutics is built upon a foundation of reproducible science. It is our hope that this guide will serve as a valuable resource for researchers dedicated to the rigorous and transparent investigation of promising new chemical entities.

References

A Preclinical and Comparative Guide to TAK1 Inhibition in Inflammatory Disease: Evaluating the Potential of Novel Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting TAK1 in Inflammatory Disorders

Chronic inflammatory diseases such as rheumatoid arthritis (RA) represent a significant global health burden. While biologic therapies targeting cytokines like Tumor Necrosis Factor (TNF) have revolutionized treatment, a substantial number of patients either do not respond, lose response over time, or experience adverse effects.[1][2] This highlights the critical need for novel therapeutic strategies with alternative mechanisms of action. One such promising target is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in the inflammatory cascade.[3][4][5]

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, integrates signals from various pro-inflammatory stimuli, including TNF, interleukin-1β (IL-1β), and lipopolysaccharides (LPS).[5][6][7] Its activation leads to the downstream engagement of major inflammatory pathways, including Nuclear Factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/AP1, which drive the expression of inflammatory cytokines and regulate immune responses.[4][6] Consequently, the selective inhibition of TAK1 offers a compelling therapeutic approach to broadly suppress inflammatory signaling at a critical convergence point.

This guide will provide a preclinical overview and comparative analysis of small molecule TAK1 inhibitors. While direct preclinical data for "2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" is not extensively available in the public domain, its chemical scaffold suggests it may function as a TAK1 inhibitor. We will therefore use a well-characterized and structurally related TAK1 inhibitor, HS-276 , as a representative molecule to explore the preclinical efficacy and clinical potential of this drug class.

"this compound": A Potential Novel TAK1 Inhibitor

"this compound" is a small molecule with the chemical formula C15H16N2O3.[8] Its structure, featuring a morpholine and a pyrrole moiety attached to a benzoic acid core, is consistent with scaffolds designed to fit into the ATP-binding pocket of kinases like TAK1.

PropertyValueSource
Molecular FormulaC15H16N2O3PubChem[8]
Molecular Weight272.30 g/mol PubChem[8]
IUPAC Name2-morpholin-4-yl-5-pyrrol-1-ylbenzoic acidPubChem[8]

Due to the limited specific data on this compound, the following sections will focus on the preclinical profile of a surrogate TAK1 inhibitor, HS-276, to illustrate the therapeutic potential of this class of molecules.

The TAK1 Signaling Pathway: A Central Hub in Inflammation

The diagram below illustrates the central role of TAK1 in mediating pro-inflammatory signals. Upon stimulation by ligands such as TNFα or IL-1β, upstream receptor complexes recruit adapter proteins that lead to the activation of the TAK1 complex (TAK1, TAB1, TAB2/3). Activated TAK1 then phosphorylates and activates downstream kinases, including the IκB kinase (IKK) complex and MAP2K, leading to the activation of NF-κB and AP-1 transcription factors, respectively. These transcription factors then orchestrate the expression of a wide array of inflammatory genes.

TAK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD/TRAF2 TNFR1->TRADD recruits TAK1_complex TAK1/TAB1/TAB2 TRADD->TAK1_complex activates IKK_complex IKKα/β/γ TAK1_complex->IKK_complex phosphorylates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes activates HS276 HS-276 (TAK1 Inhibitor) HS276->TAK1_complex

Caption: Simplified TAK1 signaling pathway initiated by TNFα.

Preclinical Profile of a Representative TAK1 Inhibitor: HS-276

HS-276 is a potent and selective, orally bioavailable TAK1 inhibitor developed as a successor to the first-generation inhibitor, takinib, which had poor bioavailability.[1][2][3]

Mechanism of Action and In Vitro Efficacy

HS-276 is an ATP-competitive inhibitor of TAK1 with high potency and selectivity.[9] It demonstrates significant inhibition of TNF-mediated cytokine production in cellular assays.[1]

ParameterValueCell Type/AssaySource
Ki (TAK1) 2.5 nMEnzymatic Assay[1][2]
Selectivity over IRAK4 1000-foldEnzymatic Assay[1][3]
TNF Expression Inhibition 11-fold reductionLPS-stimulated macrophages[3]
IL-6, IL-1β Inhibition Dose-dependentLPS-stimulated macrophages[3]

Experimental Protocol: In Vitro Cytokine Inhibition Assay

  • Cell Culture: Human macrophages (e.g., THP-1 derived) are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of HS-276 or vehicle control for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture media to stimulate an inflammatory response.

  • Incubation: Cells are incubated for a defined period (e.g., 6-24 hours) to allow for cytokine production and secretion.

  • Cytokine Measurement: Supernatants are collected, and the concentrations of TNF, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The dose-dependent inhibition of cytokine production by HS-276 is calculated relative to the vehicle-treated control.

In Vivo Efficacy in Preclinical Models

The therapeutic potential of HS-276 has been evaluated in multiple preclinical models of inflammatory diseases.

  • Rheumatoid Arthritis: In the Collagen-Induced Arthritis (CIA) mouse model, oral administration of HS-276 significantly attenuated arthritic-like symptoms.[1][2] This correlated with a reduction in inflammatory cytokine profiles.[1][2]

  • Osteoarthritis and Gouty Arthritis: In a monoiodoacetate (MIA) model of osteoarthritis and a monosodium urate (MSU) crystal-induced model of gouty arthritis, HS-276 treatment prevented the development of mechanical allodynia (pain) and reduced joint degeneration.[4]

  • Fibrosis: HS-276 has been shown to prevent and induce the regression of experimental organ fibrosis.[9] In models of skin and lung fibrosis, the inhibitor reduced extracellular matrix deposition and mitigated established fibrosis.[9]

Pharmacokinetics and Safety Profile

A key advantage of HS-276 is its excellent oral bioavailability, a significant improvement over earlier TAK1 inhibitors.[1][2][3]

ParameterValueSpeciesSource
Bioavailability >95%Mouse[1][2][9]
Maximum Tolerated Dose (MTD) >100 mg/kgMouse[1][2]

Preclinical studies have indicated that HS-276 is well-tolerated in mice at therapeutic doses.[1][2] The high selectivity of HS-276 likely contributes to its favorable safety profile.[9]

Comparative Analysis: TAK1 Inhibitors vs. Other Therapeutic Classes

To understand the clinical potential of TAK1 inhibitors, it is essential to compare them with existing therapies for inflammatory diseases like rheumatoid arthritis.

FeatureTAK1 Inhibitors (e.g., HS-276)TNF Inhibitors (Biologics)JAK Inhibitors (Small Molecules)
Target Intracellular signaling kinase (TAK1)Extracellular cytokine (TNFα)Intracellular signaling kinases (Janus kinases)
Mechanism Broadly inhibits multiple downstream inflammatory pathways (NF-κB, JNK)Neutralizes a specific pro-inflammatory cytokineBlocks signaling of multiple cytokine receptors
Administration OralInjectable (IV or subcutaneous)Oral
Bioavailability High (for newer generations)N/A (direct administration)Generally good
Immunogenicity Low (small molecule)Potential for anti-drug antibody formationLow (small molecule)
Potential Advantages Oral administration, low immunogenicity, broader suppression of inflammationWell-established efficacy and safety profilesOral administration, rapid onset of action
Potential Disadvantages Long-term safety in humans is not yet establishedImmunogenicity, cost, injectable administrationBroad immunosuppression, potential for off-target effects

Experimental Workflow: Comparative Efficacy in a CIA Mouse Model

CIA_Model_Workflow Induction Arthritis Induction (Collagen Emulsion) Grouping Randomization into Treatment Groups Induction->Grouping Treatment_Vehicle Vehicle Control (Oral Gavage) Grouping->Treatment_Vehicle Treatment_HS276 HS-276 (Oral Gavage) Grouping->Treatment_HS276 Treatment_TNFi TNF Inhibitor (IP Injection) Grouping->Treatment_TNFi Monitoring Clinical Scoring & Paw Swelling Measurement Treatment_Vehicle->Monitoring Treatment_HS276->Monitoring Treatment_TNFi->Monitoring Endpoint Endpoint Analysis: - Histology - Cytokine Profiling Monitoring->Endpoint

Caption: Workflow for comparing a TAK1 inhibitor with a TNF inhibitor in a mouse model of arthritis.

Clinical Trial Relevance and Future Directions

The robust preclinical data for TAK1 inhibitors like HS-276 strongly support their advancement into clinical trials.[1][10] The development of an orally bioavailable small molecule that can effectively and safely target a key inflammatory node like TAK1 could offer a significant therapeutic alternative to current treatments.[2][3]

Logical Framework for Clinical Translation

Clinical_Translation_Logic Preclinical_Efficacy Strong Preclinical Efficacy in RA & OA Models Phase1 Phase I Clinical Trial: Safety, Tolerability, PK/PD in Healthy Volunteers Preclinical_Efficacy->Phase1 Favorable_PK Good Oral Bioavailability & Safety Profile Favorable_PK->Phase1 Rationale Strong Scientific Rationale: Targeting a Key Inflammatory Node Rationale->Phase1 Phase2 Phase II Clinical Trial: Efficacy & Dose-Ranging in Patients with RA Phase1->Phase2 Phase3 Phase III Clinical Trial: Pivotal Efficacy & Safety vs. Standard of Care Phase2->Phase3

Caption: Logical progression from preclinical evidence to clinical development for a TAK1 inhibitor.

The primary indications for clinical investigation would likely be inflammatory conditions such as rheumatoid arthritis, psoriatic arthritis, and potentially inflammatory bowel disease. Furthermore, given the role of TAK1 in fibrosis, there is a strong rationale for exploring its therapeutic potential in fibrotic diseases of the lung, liver, and skin.[9]

Conclusion

While direct data on "this compound" is limited, the analysis of the TAK1 inhibitor class, represented by the well-characterized molecule HS-276, reveals a promising therapeutic strategy. The ability to potently and selectively inhibit a central node of the inflammatory signaling network with an oral small molecule presents a compelling alternative to current biologic and small molecule therapies. The strong preclinical efficacy in models of arthritis and fibrosis, coupled with a favorable pharmacokinetic and safety profile, provides a solid foundation for the clinical development of this drug class. Future clinical trials will be crucial to validate these preclinical findings and establish the therapeutic role of TAK1 inhibitors in the management of inflammatory and fibrotic diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid (CAS No. 690632-76-9), ensuring the safety of personnel and the protection of our environment. The procedures outlined are grounded in an understanding of the compound's chemical nature and are aligned with federal and local regulations.

Hazard Characterization and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's hazards. While a comprehensive toxicological profile may not be available for this specific research chemical, a risk assessment can be conducted by examining its known data and the properties of its constituent functional groups: a morpholine ring, a pyrrole ring, and a benzoic acid group.

The Safety Data Sheet (SDS) for this compound provides foundational safety information.[1][2] It is classified with the GHS07 pictogram, indicating that it is harmful and an irritant.[1]

Hazard CategoryClassification & StatementRationale & Implication for Disposal
Acute Oral Toxicity Warning: H302 - Harmful if swallowed. [1]This compound must not be ingested, and waste must be securely contained to prevent accidental exposure. This classification makes it a hazardous waste, prohibiting sewer disposal.[3]
Skin Irritation Warning: H315 - Causes skin irritation. [2]Direct skin contact must be avoided during handling and disposal. All waste materials, including contaminated PPE, must be treated as hazardous.
Eye Irritation Warning: H319 - Causes serious eye irritation. [2]Eye protection is mandatory. Waste containers must be kept closed to prevent the release of dust or vapors that could contact the eyes.
Respiratory Irritation Warning: H335 - May cause respiratory irritation. [2]Handling and waste consolidation should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust particles.

Based on this hazard profile, this compound must be managed as a hazardous chemical waste .[3][4] All disposal procedures must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) and regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling waste, ensure all necessary engineering controls and personal protective equipment are in place to minimize exposure.

Engineering Controls:

  • Chemical Fume Hood: All waste transfers and manipulations should be performed inside a certified chemical fume hood to control dust and potential vapors.[7][8]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling waste of this compound:

PPE TypeSpecificationStandard
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).ASTM F739 / EN 374
Eye Protection Safety glasses with side shields or chemical safety goggles.ANSI Z87.1 / OSHA 29 CFR 1910.133[9]
Skin/Body Protection Laboratory coat.N/A
Respiratory Protection A NIOSH-approved respirator may be required for large spills or if engineering controls are insufficient.OSHA 29 CFR 1910.134

Step-by-Step Waste Collection and Segregation Protocol

This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe and compliant.

Step 1: Waste Characterization

All materials contaminated with this compound are to be considered hazardous waste. This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated labware (e.g., pipette tips, vials).

  • Contaminated PPE (gloves, weighing paper).

  • Spill cleanup materials.

Step 2: Containerization

Proper containerization is critical to prevent leaks and exposure.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is compatible with the waste.[6] The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.

  • Keep Containers Closed: The waste container must be kept closed at all times, except when adding waste. This is a primary requirement under RCRA.

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.[10]

  • Complete Information: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • An accurate list of all container contents, including solvents.

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date when waste was first added (accumulation start date).

Step 4: Segregation

To prevent dangerous chemical reactions, segregate this waste from incompatible materials. The morpholine moiety is basic, while the benzoic acid group is acidic, making the compound amphoteric, but it should be stored away from strong acids and bases. The pyrrole ring can be reactive towards strong oxidizing agents.

Incompatible Material ClassesRationale for Segregation
Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides)Can lead to vigorous or explosive reactions with the pyrrole and morpholine moieties.
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)May cause an exothermic reaction with the morpholine base.
Strong Bases (e.g., Sodium Hydroxide)May cause an exothermic reaction with the benzoic acid group.

The following diagram illustrates the workflow for waste collection and segregation.

cluster_prep Preparation cluster_contain Containerization cluster_process Waste Handling cluster_storage Storage & Disposal start Identify Waste Stream (Solid, Liquid, Debris) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood container Select Compatible Container (HDPE, Glass) hood->container label_container Affix 'Hazardous Waste' Label container->label_container add_waste Transfer Waste into Container label_container->add_waste seal Securely Seal Container add_waste->seal log Log Waste Details & Date seal->log segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) log->segregate store Store in Satellite Accumulation Area segregate->store pickup Arrange for Professional Disposal store->pickup spill Spill Occurs evacuate Alert Personnel & Evacuate Area spill->evacuate ppe Don Additional PPE (Respirator if needed) evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material (Use non-sparking tools) contain->collect package Place in Labeled Hazardous Waste Container collect->package decon Decontaminate Spill Area package->decon report Report to EHS/Safety Officer decon->report

References

Personal protective equipment for handling 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Safety Protocol: Handling 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 690632-76-9). As a compound featuring morpholine, pyrrole, and benzoic acid moieties, a thorough understanding of its potential hazards is critical for ensuring laboratory safety. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal methods to minimize risk for all laboratory personnel.

Hazard Identification and Risk Assessment

This compound is classified with the GHS07 pictogram, indicating it is harmful and an irritant. The primary hazards associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The structural components of this molecule inform a cautious approach. Morpholine is known to be a strong skin and eye irritant, potentially causing burns. Similarly, derivatives of pyrrolidine can cause severe skin burns and eye damage. Benzoic acid itself is a known skin and eye irritant. Therefore, the collective potential for irritation necessitates stringent adherence to the protective measures outlined below.

Core Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the minimum required equipment.

Protection Type Specification & Rationale
Eye and Face Protection Chemical Safety Goggles with Side Shields or a Full Face Shield. Standard eyeglasses are insufficient. This is essential to protect against accidental splashes or airborne dust particles which can cause serious eye irritation.
Skin Protection Chemical-Resistant Gloves (Nitrile or Neoprene). These gloves protect against direct skin contact, which can cause irritation. Always inspect gloves for tears or degradation before use and change them immediately if contamination is suspected.
Laboratory Coat. A properly buttoned lab coat provides a critical barrier against spills and splashes, protecting personal clothing and underlying skin.
Respiratory Protection Use in a Chemical Fume Hood. Due to the risk of respiratory irritation from airborne dust, all weighing and handling of the solid compound must be performed in a well-ventilated area, preferably a certified chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter may be required based on a formal risk assessment.
Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring procedural integrity. The following steps provide a clear operational plan for working with this compound.

Step 1: Pre-Handling Preparation

  • Designate a Work Area: Cordon off a specific area for handling the compound, preferably within a chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware), PPE, and waste containers are within immediate reach to avoid unnecessary movement.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and functional before beginning work.

Step 2: Donning PPE

  • Put on the laboratory coat, ensuring it is fully buttoned.

  • Don chemical safety goggles or a face shield.

  • Wash and dry hands thoroughly before putting on nitrile gloves. Ensure gloves are pulled over the cuffs of the lab coat.

Step 3: Compound Handling

  • Perform all manipulations, including weighing and transferring the solid compound, inside a chemical fume hood to mitigate inhalation risks.

  • Handle the compound gently to avoid generating dust.

  • Use non-sparking tools, especially if solvents are present.

  • Keep the container tightly closed when not in use to prevent contamination and accidental release.

Step 4: Post-Handling Procedure

  • Securely seal the primary container of this compound.

  • Decontaminate any surfaces that may have come into contact with the chemical.

  • Dispose of all contaminated materials, including gloves and weigh boats, in a designated hazardous waste container.

Step 5: Doffing PPE

  • Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated waste stream.

  • Remove the lab coat, turning it inside out to contain any potential surface contamination.

  • Remove eye protection.

  • Wash hands, forearms, and face thoroughly with soap and water.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase A 1. Assess Hazards & Review SDS B 2. Verify Safety Equipment (Fume Hood, Eyewash) A->B C 3. Don Required PPE B->C D 4. Handle Compound in Fume Hood C->D E 5. Perform Experiment D->E F 6. Decontaminate Workspace E->F G 7. Dispose of Waste F->G H 8. Doff PPE G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

Emergency and Disposal Plans

Emergency Procedures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person feels unwell, call a poison center or doctor immediately.

Disposal Plan

  • Chemical Waste: Unused or surplus this compound should be treated as hazardous chemical waste. It must be disposed of through a licensed professional waste disposal service. Do not allow the product to enter drains.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and pipette tips, must be collected in a clearly labeled, sealed container for hazardous waste.

  • Regulatory Compliance: All disposal must be conducted in accordance with local, regional, and national environmental regulations.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.